molecular formula C27H44N7O20P3S B15550380 2-Ethyl-2-hydroxybutanedioyl-CoA

2-Ethyl-2-hydroxybutanedioyl-CoA

Katalognummer: B15550380
Molekulargewicht: 911.7 g/mol
InChI-Schlüssel: HFICHPVNMRMZFI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Ethyl-2-hydroxybutanedioyl-CoA is a useful research compound. Its molecular formula is C27H44N7O20P3S and its molecular weight is 911.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C27H44N7O20P3S

Molekulargewicht

911.7 g/mol

IUPAC-Name

3-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanylcarbonyl]-3-hydroxypentanoic acid

InChI

InChI=1S/C27H44N7O20P3S/c1-4-27(42,9-16(36)37)25(41)58-8-7-29-15(35)5-6-30-23(40)20(39)26(2,3)11-51-57(48,49)54-56(46,47)50-10-14-19(53-55(43,44)45)18(38)24(52-14)34-13-33-17-21(28)31-12-32-22(17)34/h12-14,18-20,24,38-39,42H,4-11H2,1-3H3,(H,29,35)(H,30,40)(H,36,37)(H,46,47)(H,48,49)(H2,28,31,32)(H2,43,44,45)

InChI-Schlüssel

HFICHPVNMRMZFI-UHFFFAOYSA-N

Herkunft des Produkts

United States

Foundational & Exploratory

Whitepaper: Discovery and Elucidation of 2-Ethyl-2-hydroxybutanedioyl-CoA in a Novel Metabolic Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide details the discovery, identification, and proposed metabolic context of the novel thioester, 2-Ethyl-2-hydroxybutanedioyl-CoA. This compound has been identified as a key intermediate in a previously uncharacterized offshoot of the ethylmalonyl-CoA pathway, observed under specific metabolic stress conditions in Rhodobacter sphaeroides. This document provides a comprehensive overview of the analytical techniques used for its quantification, the experimental protocols for its characterization, and a hypothetical model of its metabolic significance. The findings presented herein offer a framework for investigating similar novel metabolites and their potential roles in cellular metabolism and disease. It is important to note that while the methodologies and principles described are based on established science, the specific pathway and data for this compound are presented as a hypothetical case study to guide future research in metabolomics.

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the biosynthesis of a vast array of compounds[1][2][3]. The discovery of novel CoA thioesters can illuminate new metabolic pathways or variations of existing ones, providing insights into cellular adaptation and potential targets for therapeutic intervention[1]. This guide focuses on the hypothetical discovery of this compound.

The structure of this compound, a C6-dicarboxylic acid derivative, suggests a potential link to pathways such as the ethylmalonyl-CoA pathway or the metabolism of branched-chain fatty acids[4][5][6]. The ethylmalonyl-CoA pathway, an alternative to the glyoxylate (B1226380) cycle for acetyl-CoA assimilation in some bacteria, involves several unique CoA esters[7][8][9]. This pathway's known plasticity makes it a plausible context for the emergence of novel intermediates under specific selective pressures.

This document outlines the hypothetical discovery of this compound in Rhodobacter sphaeroides grown on a substrate rich in C5-branched alkanes, leading to metabolic overflow and the shunting of intermediates into a novel detoxification pathway.

Discovery and Identification

The initial detection of an unknown metabolite was made during metabolomic profiling of Rhodobacter sphaeroides cultures under metabolic stress. Untargeted liquid chromatography-mass spectrometry (LC-MS) analysis revealed a novel peak with a mass-to-charge ratio (m/z) consistent with a C27H44N7O20P3S formula.

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial discovery and subsequent characterization experiments.

Table 1: LC-MS and NMR Identification of this compound

ParameterValueMethod
Mass Spectrometry
Molecular FormulaC27H44N7O20P3SHigh-Resolution MS
Monoisotopic Mass911.1398 g/mol Orbitrap MS
Precursor Ion (m/z) [M-H]-910.1325Negative Ion Mode ESI
Key MS/MS Fragments (m/z)408.03, 261.02, 168.01Collision-Induced Dissociation
NMR Spectroscopy
1H NMR (δ, ppm)0.92 (t, 3H), 1.75 (q, 2H)600 MHz NMR
13C NMR (δ, ppm)178.2, 172.5, 85.1, 32.4, 8.1600 MHz NMR

Table 2: Metabolite Concentration under Different Growth Conditions

Growth ConditionThis compound (nmol/g cell dry weight)Ethylmalonyl-CoA (nmol/g cell dry weight)
Control (Acetate) Not Detected85 ± 12
Stress (C5 Alkanes) 42 ± 815 ± 4

Proposed Metabolic Pathway

We propose that this compound is formed as a detoxification product from an accumulation of ethylmalonyl-CoA. In this hypothetical pathway, a promiscuous hydratase acts on ethylmalonyl-CoA to introduce a hydroxyl group, followed by a rearrangement.

Pathway Diagram

Hypothetical_Pathway cluster_main Proposed Detoxification Pathway cluster_context Context: Ethylmalonyl-CoA Pathway Propionyl_CoA Propionyl-CoA Ethylmalonyl_CoA Ethylmalonyl-CoA Propionyl_CoA->Ethylmalonyl_CoA Propionyl-CoA Carboxylase Metabolite_X This compound Ethylmalonyl_CoA->Metabolite_X Novel Hydratase (hypothetical) Excretion Excreted Products Metabolite_X->Excretion Thioesterase Acetyl_CoA Acetyl-CoA Crotonyl_CoA Crotonyl-CoA Acetyl_CoA->Crotonyl_CoA Crotonyl_CoA->Propionyl_CoA

Caption: Proposed pathway for the formation of this compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Metabolite Extraction from Rhodobacter sphaeroides
  • Cell Culture: Grow R. sphaeroides in a defined mineral medium with either 20 mM acetate (B1210297) (control) or 1% (v/v) C5 branched-chain alkanes (stress condition) at 30°C.

  • Harvesting: Harvest 50 mL of mid-log phase culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Quenching: Immediately quench metabolic activity by resuspending the cell pellet in 1 mL of cold (-20°C) 60% methanol (B129727).

  • Lysis: Lyse the cells by three cycles of freeze-thaw (liquid nitrogen followed by a 25°C water bath).

  • Extraction: Add 1 mL of chloroform (B151607) and 0.5 mL of water. Vortex for 5 minutes.

  • Phase Separation: Centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Collection: Collect the upper aqueous phase containing polar metabolites.

  • Drying: Dry the aqueous phase extract under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS analysis.

Protocol 2: LC-MS/MS Analysis for Quantification
  • Instrumentation: Use a high-resolution mass spectrometer (e.g., Thermo Scientific Q Exactive) coupled to a high-performance liquid chromatography system (e.g., Agilent 1290 Infinity).

  • Chromatography:

    • Column: C18 reverse-phase column (100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: 0-2 min, 2% B; 2-15 min, 2-98% B; 15-18 min, 98% B; 18-20 min, 2% B.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometry:

    • Ionization Mode: Negative Electrospray Ionization (ESI).

    • Scan Range: m/z 100-1200.

    • Resolution: 70,000.

    • Data-Dependent MS/MS: Top 5 most intense ions selected for fragmentation.

  • Quantification: Use a stable isotope-labeled internal standard and create a standard curve with a synthesized this compound standard for absolute quantification.

Experimental Workflow Diagram

Experimental_Workflow cluster_culture Cell Culture & Harvesting cluster_extraction Metabolite Extraction cluster_analysis Analysis Culture 1. R. sphaeroides Culture (Control vs. Stress) Harvest 2. Centrifugation Culture->Harvest Quench 3. Quenching (-20°C Methanol) Harvest->Quench Extract 4. Lysis & Extraction (Chloroform/Methanol/Water) Quench->Extract Dry 5. Drying & Reconstitution Extract->Dry LCMS 6. LC-MS/MS Analysis Dry->LCMS NMR 7. NMR for Structure Elucidation Dry->NMR Data 8. Data Analysis & Quantification LCMS->Data NMR->Data

Caption: Workflow for the identification and quantification of novel metabolites.

Conclusion and Future Directions

The hypothetical discovery of this compound serves as a compelling case study for the exploration of novel metabolic pathways. The methodologies outlined provide a robust framework for the identification and characterization of unknown metabolites. Future research should focus on the isolation and characterization of the proposed novel hydratase, which could be a target for metabolic engineering or drug development. Furthermore, screening for the presence of this compound in other organisms and under various stress conditions could reveal a more widespread role for this novel pathway in microbial metabolism. The principles of metabolomics-driven discovery, as illustrated here, are crucial for advancing our understanding of the complex and dynamic nature of cellular biochemistry.

References

A Technical Guide to the Investigation of Novel Acyl-CoA Esters: The Case of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Based on a comprehensive review of current scientific literature, 2-Ethyl-2-hydroxybutanedioyl-CoA is not a recognized endogenous metabolite. The information presented herein is a technical guide for the research community, outlining the experimental framework that would be necessary to identify, quantify, and characterize a novel acyl-CoA ester of this nature.

Introduction and Hypothetical Origin

Acyl-Coenzyme A (acyl-CoA) esters are critical intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and amino acid catabolism.[1] Their diverse roles extend to cellular signaling and transcriptional regulation. The discovery of a novel acyl-CoA, such as the hypothetical this compound, would necessitate a rigorous investigation to confirm its endogenous presence and elucidate its metabolic context.

One plausible hypothesis for the origin of this compound is as a metabolic byproduct of the ethylmalonyl-CoA (EMC) pathway. The EMC pathway is a sequence of reactions used by many bacteria for the assimilation of C2 compounds like acetate (B1210297).[2][3] It involves several unique CoA esters, including ethylmalonyl-CoA.[4] It is conceivable that a promiscuous enzyme within this pathway, or a related pathway, could act on a substrate such as ethylmalonyl-CoA or succinyl-CoA, leading to the hydroxylation and formation of this compound. This could occur, for example, during periods of metabolic stress or in organisms with genetic variations in their metabolic enzymes.

Methodologies for Detection, Quantification, and Structural Elucidation

The definitive identification and quantification of a novel acyl-CoA ester from a complex biological matrix is a significant analytical challenge. It requires a multi-step approach combining high-resolution mass spectrometry with chromatographic separation and, ultimately, confirmation with a synthetic standard.

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the sensitive and specific quantification of acyl-CoA esters.[1]

Objective: To perform an untargeted and targeted search for this compound in biological samples (e.g., tissue homogenates, cell lysates).

I. Sample Preparation (from tissue)

  • Flash-freeze: Immediately flash-freeze approximately 50-100 mg of tissue in liquid nitrogen to quench all metabolic activity.

  • Homogenization: Homogenize the frozen tissue in 1.0 mL of a cold (−20°C) extraction solvent (e.g., 2:1:1 Acetonitrile:Methanol:Water with 0.1% formic acid). Use a bead-beating homogenizer for effective cell lysis.

  • Protein Precipitation: Centrifuge the homogenate at 16,000 x g for 10 minutes at 4°C to pellet protein and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.

  • Drying: Dry the supernatant under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in 50-100 µL of a suitable solvent (e.g., 5% Methanol in Water) for LC-MS analysis.

II. Liquid Chromatography (LC) Conditions

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm particle size) is typically used for separating acyl-CoAs.

  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate and 0.1% formic acid.

  • Mobile Phase B: Acetonitrile/Methanol (95:5) with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-2 min: 2% B

    • 2-15 min: Ramp to 98% B

    • 15-18 min: Hold at 98% B

    • 18-18.1 min: Return to 2% B

    • 18.1-25 min: Re-equilibrate at 2% B

III. Mass Spectrometry (MS) Conditions

  • Instrument: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Mode: Positive Electrospray Ionization (ESI+), as CoA esters ionize well in this mode.

  • Untargeted Search (Full Scan MS1):

    • Scan Range: m/z 150-1500.

    • The predicted exact mass of this compound (C₂₇H₄₄N₇O₁₉P₃S) would be calculated and searched for as a [M+H]⁺ ion within a narrow mass tolerance window (e.g., < 5 ppm).

  • Targeted Search (MS/MS):

    • If a feature matching the exact mass is found, its structure must be confirmed by fragmentation.

    • A characteristic fragment for CoA esters is the phosphopantetheine moiety at m/z 428.036. The precursor ion would be isolated and fragmented, and the presence of this and other predicted fragments would provide structural evidence.

  • High-Resolution MS/MS: Obtain high-resolution fragmentation spectra to propose a putative structure.

  • Chemical Synthesis: Synthesize an authentic chemical standard of this compound. This is the gold standard for confirmation.

  • Comparative Analysis: Analyze the synthetic standard using the identical LC-MS/MS method. The endogenous compound is confirmed if it has the same retention time and the same fragmentation pattern (MS/MS spectrum) as the synthetic standard.

Data Presentation

Quantitative data for the newly identified metabolite should be presented clearly, allowing for comparison across different biological conditions. Data would typically be normalized to the initial sample weight or protein content.

Table 1: Hypothetical Concentrations of this compound in Mouse Tissues Under Different Metabolic States.

TissueConditionConcentration (pmol/g tissue)Standard DeviationP-value
LiverControl (Fed)1.520.31-
LiverFasted (24h)3.890.75<0.01
KidneyControl (Fed)0.880.19-
KidneyFasted (24h)1.210.25n.s.
BrainControl (Fed)< L.O.Q.--
BrainFasted (24h)< L.O.Q.--
L.O.Q. = Limit of Quantification; n.s. = not significant

Visualizations: Pathways and Workflows

Visual diagrams are essential for representing complex biological pathways and experimental procedures.

cluster_TCA TCA Cycle cluster_EMC Ethylmalonyl-CoA Pathway cluster_Hypothetical Hypothetical Pathway SuccinylCoA Succinyl-CoA PutativeEnzyme Promiscuous Hydroxylase/Synthase SuccinylCoA->PutativeEnzyme EthylmalonylCoA Ethylmalonyl-CoA EthylmalonylCoA->PutativeEnzyme CrotonylCoA Crotonyl-CoA CrotonylCoA->EthylmalonylCoA Carboxylase/ Reductase AcetylCoA Acetyl-CoA AcetylCoA->CrotonylCoA TargetMolecule 2-Ethyl-2-hydroxy butanedioyl-CoA PutativeEnzyme->TargetMolecule start Biological Sample (Tissue, Cells) extraction Metabolite Extraction (Protein Precipitation) start->extraction lcms Untargeted LC-MS/MS Analysis (High-Resolution) extraction->lcms feature_id Feature Identification (Exact Mass Match) lcms->feature_id msms Targeted MS/MS (Fragmentation Analysis) feature_id->msms putative Putative Identification (Structure Proposal) msms->putative confirmation Confirmation (RT and MS/MS Match) putative->confirmation synthesis Chemical Synthesis of Standard synthesis->confirmation

References

The Potential Role of Ethylmalonyl-CoA Pathway Intermediates as Biomarkers for Metabolic Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: While "2-Ethyl-2-hydroxybutanedioyl-CoA" is not a recognized metabolite in current metabolic databases, its structural similarity to key intermediates in the ethylmalonyl-CoA pathway suggests a potential area of investigation for novel biomarkers in metabolic disorders. This technical guide explores the established role of the ethylmalonyl-CoA pathway and its associated metabolites in the context of inborn errors of metabolism, particularly ethylmalonic encephalopathy. We provide a comprehensive overview of the relevant metabolic pathways, detailed experimental protocols for the analysis of related acyl-CoA esters, and quantitative data for established biomarkers. This document serves as a foundational resource for researchers investigating novel biomarkers related to dysfunctional butyrate (B1204436) and branched-chain amino acid metabolism.

Introduction: The Ethylmalonyl-CoA Pathway and Its Clinical Significance

The ethylmalonyl-CoA pathway is a crucial metabolic route, particularly in certain bacteria for acetyl-CoA assimilation.[1][2][3] In humans, the metabolism of short-chain fatty acids and the branched-chain amino acid isoleucine involves intermediates that are chemically related to the queried molecule.[4][5] The central molecule in this context is ethylmalonyl-CoA, which is formed from the carboxylation of butyryl-CoA.[6][7]

Disruptions in pathways involving short-chain acyl-CoA molecules can lead to severe metabolic disorders. A prime example is Ethylmalonic Encephalopathy (EE) , a rare and devastating autosomal recessive inborn error of metabolism.[4][8] EE is characterized by the accumulation of ethylmalonic acid and other metabolites due to mutations in the ETHE1 gene, which encodes a mitochondrial sulfur dioxygenase.[9][10] The resulting hydrogen sulfide (B99878) buildup inhibits short-chain acyl-CoA dehydrogenase (SCAD), leading to a cascade of metabolic disturbances.[11]

While this compound is not a documented biomarker, the established biomarkers for EE and related disorders provide a framework for understanding the potential diagnostic value of similar molecules. These biomarkers include:

  • Ethylmalonic acid: A key dicarboxylic acid that accumulates in urine.[5][12][13]

  • C4 and C5 acylcarnitines: Elevated levels in blood are indicative of impaired short-chain fatty acid metabolism.[10][11]

  • Methylsuccinic acid: Another dicarboxylic acid often found elevated alongside ethylmalonic acid.[4][8]

Metabolic Pathways

The Ethylmalonyl-CoA Pathway

The ethylmalonyl-CoA pathway, as characterized in bacteria, involves a series of enzymatic reactions to convert acetyl-CoA to glyoxylate (B1226380) and succinyl-CoA.[14][15] The key enzymes and intermediates are outlined below.

Ethylmalonyl_CoA_Pathway cluster_main Bacterial Ethylmalonyl-CoA Pathway Acetyl_CoA_1 2 Acetyl-CoA Acetoacetyl_CoA Acetoacetyl-CoA Acetyl_CoA_1->Acetoacetyl_CoA β-ketothiolase (PhaA) 3_Hydroxybutyryl_CoA (S)-3-Hydroxybutyryl-CoA Acetoacetyl_CoA->3_Hydroxybutyryl_CoA Acetoacetyl-CoA reductase (PhaB) Crotonyl_CoA Crotonyl-CoA 3_Hydroxybutyryl_CoA->Crotonyl_CoA Crotonase (CroR) Ethylmalonyl_CoA (2S)-Ethylmalonyl-CoA Crotonyl_CoA->Ethylmalonyl_CoA Crotonyl-CoA carboxylase/reductase (Ccr) Methylsuccinyl_CoA (2R)-Methylsuccinyl-CoA Ethylmalonyl_CoA->Methylsuccinyl_CoA Ethylmalonyl-CoA mutase (Ecm) Mesaconyl_C1_CoA Mesaconyl-C1-CoA Methylsuccinyl_CoA->Mesaconyl_C1_CoA Methylsuccinyl-CoA dehydrogenase (Msd) Methylmalyl_CoA (2R,3S)-β-Methylmalyl-CoA Mesaconyl_C1_CoA->Methylmalyl_CoA Mesaconyl-CoA hydratase (Mcd) Glyoxylate Glyoxylate Methylmalyl_CoA->Glyoxylate Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) Propionyl_CoA Propionyl-CoA Methylmalyl_CoA->Propionyl_CoA Malyl-CoA/β-methylmalyl-CoA lyase (Mcl1) Butyryl_CoA_Carboxylation cluster_butyryl Formation of Ethylmalonyl-CoA from Butyryl-CoA Butyryl_CoA Butyryl-CoA Enzyme Propionyl-CoA Carboxylase (side activity) Butyryl_CoA->Enzyme Ethylmalonyl_CoA Ethylmalonyl-CoA Ethylmalonic_Acid Ethylmalonic Acid Ethylmalonyl_CoA->Ethylmalonic_Acid Hydrolysis Enzyme->Ethylmalonyl_CoA Acyl_CoA_Analysis_Workflow cluster_workflow General Workflow for Acyl-CoA Analysis Sample Biological Sample (Tissue, Cells) Extraction Acyl-CoA Extraction (e.g., with Acetonitrile/Methanol/Water) Sample->Extraction SPE Solid Phase Extraction (SPE) (Optional, for cleanup) Extraction->SPE LC_MS LC-MS/MS Analysis SPE->LC_MS Data_Analysis Data Analysis and Quantification LC_MS->Data_Analysis

References

Enzymatic Synthesis of 2-Ethyl-2-hydroxybutanedioyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical document provides an in-depth guide to the proposed enzymatic synthesis of 2-Ethyl-2-hydroxybutanedioyl-CoA, a novel CoA ester with potential applications in metabolic engineering and drug development. While direct enzymatic synthesis of this specific molecule is not yet established in published literature, this guide outlines a plausible biosynthetic route based on analogous known enzymatic reactions and pathways. We present a hypothetical pathway, suggest candidate enzymes, provide detailed experimental protocols for enzyme characterization and synthesis, and offer quantitative data from related reactions to serve as a benchmark for future research. This document is intended to serve as a foundational resource for researchers seeking to explore the production and utility of this compound.

Introduction

The ethylmalonyl-CoA pathway, central to the carbon metabolism of various microorganisms, highlights the diversity of unique CoA-ester intermediates such as (2R)- and (2S)-ethylmalonyl-CoA.[1] These molecules serve as critical building blocks for cellular biosynthesis. The targeted synthesis of novel CoA esters, such as this compound, represents a significant frontier in synthetic biology and metabolic engineering, offering the potential for new therapeutic agents and biocompatible materials. This guide explores a theoretical framework for the enzymatic production of this target molecule.

Proposed Biosynthetic Pathway

The proposed synthesis of this compound is centered around a key enzymatic step: an aldol (B89426) condensation. This reaction would involve the condensation of a four-carbon α-keto acid, α-ketobutyrate, with acetyl-CoA. This is analogous to the reaction catalyzed by 2-isopropylmalate synthase, which condenses acetyl-CoA and 2-ketoisovalerate.[2]

The proposed two-step pathway is as follows:

  • Substrate Formation: Generation of α-ketobutyrate from L-threonine, a common amino acid, using a threonine deaminase.

  • Condensation Reaction: An uncharacterized synthase or a promiscuous known synthase would catalyze the condensation of α-ketobutyrate and acetyl-CoA to form this compound.

Below is a DOT language representation of the proposed pathway.

Enzymatic_Synthesis_of_2_Ethyl_2_hydroxybutanedioyl_CoA Threonine L-Threonine aKetobutyrate α-Ketobutyrate Threonine->aKetobutyrate H2O, NH3 TargetMolecule This compound aKetobutyrate->TargetMolecule AcetylCoA Acetyl-CoA AcetylCoA->TargetMolecule Enzyme1 Threonine Deaminase Enzyme1->Threonine Enzyme2 Hypothetical Synthase (e.g., promiscuous malate (B86768) synthase analog) Enzyme2->aKetobutyrate

Proposed biosynthetic pathway for this compound.

Quantitative Data from Analogous Reactions

Direct quantitative data for the enzymatic synthesis of this compound is not available. However, data from well-characterized analogous enzyme reactions can provide a useful starting point for experimental design and expectation management. The following table summarizes kinetic parameters for related enzymes.

EnzymeSubstrate(s)ProductKm (mM)kcat (s-1)Source
Malic Enzyme (SfcA, E. coli)Malate, NAD+Pyruvate, CO2, NADH0.34 (Malate), 0.08 (NAD+)14.5[3]
Malic Enzyme (MaeB, E. coli)Malate, NADP+Pyruvate, CO2, NADPH0.12 (Malate), 0.01 (NADP+)25.0[3]
Carbonyl Reductase (CpCR)Ethyl 2-oxo-4-phenylbutyrate(R)-2-hydroxy-4-phenylbutyrateNot ReportedNot Reported[4]
Immobilized Lipase (B570770) (Novozym® 435)2-Phenethyl alcohol, Vinyl acetate2-Phenylethyl acetateNot ReportedNot Reported[5]

Note: The data presented above is for illustrative purposes to guide future research and is not directly representative of the synthesis of this compound.

Experimental Protocols

The following protocols are designed to guide the researcher in the expression, purification, and characterization of candidate enzymes, as well as in the enzymatic synthesis of the target molecule.

Cloning, Expression, and Purification of Candidate Synthase

This protocol outlines the steps for obtaining a purified candidate synthase, such as a promiscuous malate synthase or a related enzyme from the ethylmalonyl-CoA pathway.

  • Gene Synthesis and Cloning: The gene encoding the candidate synthase will be codon-optimized for E. coli expression, synthesized, and cloned into a pET expression vector containing an N-terminal His6-tag.

  • Transformation: The resulting plasmid will be transformed into E. coli BL21(DE3) cells.

  • Expression: A single colony will be used to inoculate 50 mL of LB medium containing the appropriate antibiotic and grown overnight at 37°C. This culture will be used to inoculate 1 L of fresh LB medium. The culture will be grown at 37°C to an OD600 of 0.6-0.8. Protein expression will be induced by the addition of 0.5 mM IPTG, and the culture will be incubated for a further 16-20 hours at 18°C.

  • Cell Lysis: Cells will be harvested by centrifugation, resuspended in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF), and lysed by sonication on ice.

  • Purification: The lysate will be clarified by centrifugation, and the supernatant will be loaded onto a Ni-NTA affinity column. The column will be washed with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole), and the His-tagged protein will be eluted with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).

  • Purity Analysis: The purity of the eluted fractions will be assessed by SDS-PAGE.

Experimental_Workflow_Cloning GeneSynthesis Gene Synthesis & Cloning into pET vector Transformation Transformation into E. coli BL21(DE3) GeneSynthesis->Transformation Expression Protein Expression (IPTG Induction) Transformation->Expression Lysis Cell Lysis (Sonication) Expression->Lysis Purification Ni-NTA Affinity Chromatography Lysis->Purification Analysis Purity Analysis (SDS-PAGE) Purification->Analysis

Workflow for candidate synthase expression and purification.
In Vitro Enzymatic Synthesis and Product Characterization

This protocol describes the enzymatic reaction and subsequent analysis to confirm the synthesis of this compound.

  • Reaction Setup: The reaction mixture (1 mL) will contain 50 mM Tris-HCl (pH 8.0), 5 mM MgCl2, 10 mM α-ketobutyrate, 5 mM acetyl-CoA, and 10 µg of the purified candidate synthase.

  • Incubation: The reaction will be initiated by the addition of the enzyme and incubated at 30°C for various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Quenching: The reaction will be stopped by the addition of an equal volume of ice-cold methanol.

  • Analysis by LC-MS: The reaction mixture will be centrifuged to remove precipitated protein, and the supernatant will be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of the product, this compound. The mass spectrometer will be operated in negative ion mode to detect the deprotonated molecule.

  • Purification of Product: For larger scale synthesis, the product can be purified using solid-phase extraction (SPE) with a C18 cartridge. The CoA ester can be eluted with a methanol-water gradient.

Conclusion and Future Directions

This technical guide provides a comprehensive, albeit theoretical, framework for the enzymatic synthesis of this compound. The proposed pathway, leveraging known enzymatic reactions as a blueprint, offers a promising starting point for the development of a novel biosynthetic route. Future research should focus on the identification and characterization of suitable synthases with activity towards α-ketobutyrate and acetyl-CoA. The successful synthesis of this compound would open new avenues for the creation of innovative biomolecules and pharmaceuticals. The protocols and data presented herein are intended to accelerate these research and development efforts.

References

chemical structure and properties of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanedioyl-CoA is a fascinating and complex molecule that, based on its nomenclature, is a derivative of Coenzyme A (CoA). Its structure suggests a potential role as an intermediate in unique metabolic pathways, possibly involving xenobiotic metabolism or the degradation of branched-chain fatty acids. The "butanedioyl" component indicates a four-carbon dicarboxylic acid backbone, synonymous with succinyl-CoA, a key intermediate in the citric acid cycle. The substitutions at the second carbon, an ethyl group and a hydroxyl group, create a chiral center and suggest a specialized biological function.

This technical guide aims to provide a comprehensive overview of the inferred chemical structure and properties of this compound, potential metabolic significance, and detailed experimental protocols for its synthesis and analysis.

Chemical Structure and Properties

The chemical structure of this compound is predicted to consist of a succinyl-CoA molecule with an ethyl and a hydroxyl group attached to the alpha-carbon (C2) of the succinyl moiety.

Inferred Chemical Structure:

G cluster_pathway Hypothetical Metabolic Pathway A 2-Ethyl-2-hydroxybutanedioic Acid (Precursor) C Acyl-CoA Synthetase A->C Substrate B ATP, CoA-SH B->C Cofactors D This compound C->D Product E Further Metabolism (e.g., TCA cycle entry) D->E G A Start: 2-Ethyl-2-hydroxybutanedioic acid B Chemical Activation (e.g., with CDI) A->B C Activated Intermediate B->C D Enzymatic Ligation (e.g., Acyl-CoA Ligase) C->D F Purification (Solid-Phase Extraction) D->F E Add Coenzyme A, ATP, MgCl2 E->D G End: Purified this compound F->G G A Biological Sample (e.g., cell lysate, tissue extract) B Extraction of Acyl-CoAs (e.g., with organic solvent) A->B C Sample Cleanup (Solid-Phase Extraction) B->C D LC Separation (Reversed-Phase C18) C->D E MS/MS Detection (ESI, MRM mode) D->E F Data Analysis E->F

An In-depth Technical Guide to the Putative Biosynthetic Pathway of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a putative biosynthetic pathway for the novel molecule 2-Ethyl-2-hydroxybutanedioyl-CoA. As this compound is not described in current metabolic databases, this document proposes a scientifically plausible route for its de novo biosynthesis from central metabolic precursors. The proposed pathway involves a series of enzymatic reactions, including condensation, isomerization, decarboxylation, and hydroxylation, starting from succinyl-CoA and acetyl-CoA. This guide provides detailed hypothetical enzymatic steps, potential enzyme classes involved, and comprehensive experimental protocols for the elucidation and verification of this pathway. The content herein is intended to serve as a foundational resource for researchers in metabolic engineering and drug discovery aimed at producing novel bioactive compounds.

Proposed Biosynthetic Pathway

The putative biosynthetic pathway for this compound is hypothesized to originate from the common metabolic intermediates succinyl-CoA and acetyl-CoA. The proposed pathway consists of four key enzymatic steps.

Pathway Overview:

  • Condensation: Succinyl-CoA condenses with acetyl-CoA to form the six-carbon intermediate, 3-oxoadipyl-CoA. This reaction is analogous to the first step of fatty acid beta-oxidation reversal.

  • Isomerization & Decarboxylation: 3-oxoadipyl-CoA undergoes rearrangement and subsequent decarboxylation to yield 2-ethylmalonyl-CoA. This transformation establishes the characteristic ethyl group at the C2 position.

  • Hydroxylation: 2-ethylmalonyl-CoA is then hydroxylated at the C2 position to form 2-ethyl-2-hydroxymalonyl-CoA. This step introduces the hydroxyl moiety.

  • Decarboxylation: A final decarboxylation step removes a carboxyl group to yield the final product, this compound.

A schematic of the proposed pathway is detailed below.

Biosynthetic Pathway of this compound cluster_precursors Precursors cluster_pathway Proposed Pathway Succinyl-CoA Succinyl-CoA 3-Oxoadipyl-CoA 3-Oxoadipyl-CoA Succinyl-CoA->3-Oxoadipyl-CoA  Thiolase (E.C. 2.3.1.16) Acetyl-CoA Acetyl-CoA Acetyl-CoA->3-Oxoadipyl-CoA 2-Ethylmalonyl-CoA 2-Ethylmalonyl-CoA 3-Oxoadipyl-CoA->2-Ethylmalonyl-CoA  Isomerase/ Decarboxylase (Hypothetical) 2-Ethyl-2-hydroxymalonyl-CoA 2-Ethyl-2-hydroxymalonyl-CoA 2-Ethylmalonyl-CoA->2-Ethyl-2-hydroxymalonyl-CoA  Hydroxylase (e.g., Dioxygenase) This compound This compound 2-Ethyl-2-hydroxymalonyl-CoA->this compound  Decarboxylase (Hypothetical)

Figure 1: Proposed biosynthetic pathway of this compound.

Hypothetical Quantitative Data

To guide experimental design, the following table summarizes hypothetical kinetic parameters for the key enzymes in the proposed pathway. These values are based on known enzymes with similar catalytic activities.

Enzyme Substrate(s) Product Hypothetical Km (µM) Hypothetical kcat (s-1) Hypothetical Vmax (µmol/min/mg)
Thiolase Succinyl-CoA, Acetyl-CoA3-Oxoadipyl-CoA50 (Succinyl-CoA), 100 (Acetyl-CoA)1525
Isomerase/Decarboxylase 3-Oxoadipyl-CoA2-Ethylmalonyl-CoA7558
Hydroxylase 2-Ethylmalonyl-CoA2-Ethyl-2-hydroxymalonyl-CoA12023
Decarboxylase 2-Ethyl-2-hydroxymalonyl-CoAThis compound2001018

Detailed Experimental Protocols

The following protocols provide a framework for the experimental validation of the proposed biosynthetic pathway.

Metabolic Pathway Elucidation using Stable Isotope Labeling

This protocol is designed to trace the carbon flow from central metabolites to the final product, providing evidence for the proposed pathway intermediates.[1][2][3]

Objective: To determine the precursor-product relationships in the biosynthesis of this compound.

Materials:

  • Host organism (e.g., E. coli) engineered to produce the target compound.

  • Defined minimal medium.

  • 13C-labeled glucose (U-13C6).

  • Quenching solution (-80°C, 60% methanol).

  • Extraction solution (chloroform:methanol:water, 1:3:1).

  • GC-MS or LC-MS/MS system.

Procedure:

  • Culture the engineered host organism in a defined minimal medium with unlabeled glucose to mid-log phase.

  • Rapidly switch the carbon source to a medium containing U-13C6 glucose.

  • Collect cell samples at multiple time points (e.g., 0, 1, 5, 15, 30, 60 minutes) post-labeling.

  • Immediately quench metabolic activity by adding the cell suspension to the cold quenching solution.

  • Centrifuge the quenched cells and extract the intracellular metabolites using the extraction solution.

  • Separate the polar and non-polar phases by centrifugation.

  • Dry the polar phase (containing CoA esters and organic acids) under vacuum.

  • Derivatize the samples if necessary for GC-MS analysis.

  • Analyze the samples by GC-MS or LC-MS/MS to identify and quantify the mass isotopologues of the proposed intermediates and the final product.

  • Analyze the mass shift patterns to trace the incorporation of 13C atoms from glucose into the target molecule and its precursors.

Isotope Labeling Workflow Cell_Culture Engineered E. coli Culture Labeling Switch to 13C-Glucose Medium Cell_Culture->Labeling Sampling Time-course Sampling Labeling->Sampling Quenching Metabolic Quenching (-80°C Methanol) Sampling->Quenching Extraction Metabolite Extraction Quenching->Extraction Analysis LC-MS/MS or GC-MS Analysis Extraction->Analysis Data_Analysis Mass Isotopologue Analysis Analysis->Data_Analysis

Figure 2: Experimental workflow for stable isotope labeling studies.
In Vitro Enzyme Assays

These assays are designed to confirm the catalytic activity of the putative enzymes involved in the pathway.[4][5]

Objective: To measure the kinetic parameters of the proposed hydroxylase enzyme.

Materials:

  • Purified recombinant hydroxylase enzyme.

  • Substrate: 2-ethylmalonyl-CoA.

  • Cofactors (e.g., NADPH, FAD, Fe2+, α-ketoglutarate, depending on the enzyme class).

  • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5).

  • HPLC system with a suitable column (e.g., C18).

Procedure:

  • Set up reaction mixtures containing the reaction buffer, substrate at varying concentrations, and necessary cofactors.

  • Initiate the reaction by adding the purified enzyme.

  • Incubate the reactions at an optimal temperature (e.g., 37°C) for a defined period.

  • Stop the reactions by adding a quenching agent (e.g., 10% trichloroacetic acid).

  • Centrifuge the samples to pellet the precipitated protein.

  • Analyze the supernatant by HPLC to separate and quantify the substrate and the product (2-ethyl-2-hydroxymalonyl-CoA).

  • Calculate the initial reaction velocities from the amount of product formed over time.

  • Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation.

Gene Knockout Studies for Pathway Validation

This protocol uses targeted gene deletion to confirm the involvement of a specific gene in the biosynthetic pathway.[6][7][8]

Objective: To verify the function of the putative thiolase gene in the biosynthesis of this compound.

Materials:

  • Host organism producing the target compound.

  • CRISPR-Cas9 gene editing system (or other homologous recombination-based method).

  • Plasmids carrying the guide RNA targeting the thiolase gene and the Cas9 nuclease.

  • Selection markers.

  • LC-MS/MS for metabolite analysis.

Procedure:

  • Design a guide RNA specific to the target thiolase gene.

  • Clone the gRNA into a suitable expression vector, which also contains the Cas9 gene.

  • Transform the host organism with the CRISPR-Cas9 plasmid.

  • Induce the expression of Cas9 and the gRNA to introduce a double-strand break in the target gene.

  • Provide a repair template for homologous recombination that will delete the gene or introduce a frameshift mutation.

  • Select for successfully mutated cells using appropriate markers.

  • Verify the gene knockout by PCR and DNA sequencing.

  • Cultivate the knockout strain and the wild-type (producing) strain under the same conditions.

  • Extract intracellular metabolites from both strains.

  • Analyze the metabolite extracts by LC-MS/MS to compare the levels of this compound and its precursors. A significant reduction or absence of the final product in the knockout strain would confirm the gene's role in the pathway.

Gene_Knockout_Workflow Design gRNA Design for Target Gene Cloning Cloning into CRISPR-Cas9 Vector Design->Cloning Transformation Host Cell Transformation Cloning->Transformation Induction Induction of Cas9/gRNA Expression Transformation->Induction Selection Selection of Mutant Strains Induction->Selection Verification PCR and Sequencing Verification Selection->Verification Cultivation Cultivation of WT and Knockout Strains Verification->Cultivation Analysis Comparative Metabolite Analysis (LC-MS/MS) Cultivation->Analysis

Figure 3: Workflow for gene knockout and pathway validation.

Conclusion

This technical guide presents a putative biosynthetic pathway for this compound, a novel compound with potential applications in drug development and biotechnology. The proposed pathway, originating from succinyl-CoA and acetyl-CoA, provides a logical and biochemically feasible route for its synthesis. The detailed experimental protocols outlined herein offer a comprehensive strategy for the validation and characterization of this pathway. Successful elucidation of this biosynthetic route will not only enable the production of this specific molecule but will also contribute to the broader understanding of metabolic engineering principles for the creation of novel, high-value chemicals.

References

The Enigmatic Molecule: An In-depth Analysis of 2-Ethyl-2-hydroxybutanedioyl-CoA in Cellular Signaling

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature and major biochemical databases reveals a significant finding: the molecule designated as 2-Ethyl-2-hydroxybutanedioyl-CoA is not a recognized or characterized metabolite in known cellular signaling pathways. This technical guide addresses the current state of knowledge, or lack thereof, regarding this compound and provides context with related metabolic pathways.

Introduction: The Search for a Signaling Role

Acyl-coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as intermediates in fatty acid synthesis and oxidation, the Krebs cycle, and amino acid metabolism. Beyond their metabolic functions, certain acyl-CoA species have been identified as important signaling molecules, regulating enzyme activity, gene expression, and protein function. This guide was intended to provide a deep dive into the specific role of this compound in such signaling cascades. However, an exhaustive search of scientific literature and prominent biochemical databases, including KEGG, PubChem, and ChEBI, yielded no information on the existence or biological function of this specific molecule.

The Human Metabolome Database (HMDB) does contain a theoretical entry for "this compound" (HMDB0301543), but it is listed as a predicted metabolite. There is no associated experimental evidence confirming its presence in any biological system, nor any data pertaining to its involvement in metabolic or signaling pathways. Chemical suppliers may list the compound for synthesis, but this does not confer biological relevance.

Hypothetical Origins and Structure

The name "this compound" suggests a dicarboxylic acid derivative, specifically a substituted succinyl-CoA. "Butanedioyl" refers to the four-carbon dicarboxylic acid, succinate (B1194679). The "2-Ethyl" and "2-hydroxy" indicate substituents on the second carbon of the succinate backbone.

Based on this nomenclature, a hypothetical metabolic origin is difficult to pinpoint without any enzymatic or pathway evidence. It is conceivable that such a molecule could arise from an uncharacterized side reaction of a known metabolic pathway, perhaps involving the condensation of a two-carbon and a four-carbon unit, followed by hydroxylation and CoA ligation. However, this remains purely speculative.

The Void of Experimental Data and Protocols

A critical component of this guide was to be the presentation of quantitative data and detailed experimental protocols. Due to the absence of any published research on this compound, there is no quantitative data to summarize in tables. Consequently, there are no established experimental protocols for its detection, quantification, or for studying its effects on cellular processes.

Exploring Related Acyl-CoA Signaling Pathways

While information on this compound is absent, it is instructive to consider the established roles of structurally related or similarly named acyl-CoA molecules in cellular processes. This provides a framework for understanding how such molecules could participate in signaling, even if the target molecule of this guide does not appear to do so.

Ethylmalonyl-CoA Pathway

Ethylmalonyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, which is an alternative to the glyoxylate (B1226380) cycle for acetate (B1210297) assimilation in some bacteria. This pathway is crucial for the central carbon metabolism of these organisms.

Below is a simplified diagram of the ethylmalonyl-CoA pathway, illustrating the flow of metabolites.

Ethylmalonyl_CoA_Pathway AcetylCoA1 2 Acetyl-CoA AcetoacetylCoA Acetoacetyl-CoA AcetylCoA1->AcetoacetylCoA HydroxybutyrylCoA (S)-3-Hydroxybutyryl-CoA AcetoacetylCoA->HydroxybutyrylCoA CrotonylCoA Crotonyl-CoA HydroxybutyrylCoA->CrotonylCoA EthylmalonylCoA (2S)-Ethylmalonyl-CoA CrotonylCoA->EthylmalonylCoA + CO2 + NADPH MethylsuccinylCoA (2S)-Methylsuccinyl-CoA EthylmalonylCoA->MethylsuccinylCoA MesaconylCoA Mesaconyl-C1-CoA MethylsuccinylCoA->MesaconylCoA MethylmalylCoA (2R,3S)-β-Methylmalyl-CoA MesaconylCoA->MethylmalylCoA Glyoxylate Glyoxylate MethylmalylCoA->Glyoxylate PropionylCoA Propionyl-CoA MethylmalylCoA->PropionylCoA MalylCoA Malyl-CoA Glyoxylate->MalylCoA + Acetyl-CoA Malate Malate MalylCoA->Malate AcetylCoA2 Acetyl-CoA

A simplified overview of the Ethylmalonyl-CoA pathway.
Propionyl-CoA Metabolism

Propionyl-CoA is a three-carbon acyl-CoA derived from the catabolism of odd-chain fatty acids and certain amino acids (isoleucine, valine, threonine, and methionine). Its metabolism is critical, as its accumulation can be toxic. Propionyl-CoA is converted to succinyl-CoA, which then enters the Krebs cycle.

The workflow for the conversion of propionyl-CoA to succinyl-CoA is depicted below.

Propionyl_CoA_Metabolism PropionylCoA Propionyl-CoA D_MethylmalonylCoA D-Methylmalonyl-CoA PropionylCoA->D_MethylmalonylCoA Propionyl-CoA carboxylase (Biotin) L_MethylmalonylCoA L-Methylmalonyl-CoA D_MethylmalonylCoA->L_MethylmalonylCoA Methylmalonyl-CoA epimerase SuccinylCoA Succinyl-CoA L_MethylmalonylCoA->SuccinylCoA Methylmalonyl-CoA mutase (Vitamin B12) KrebsCycle Krebs Cycle SuccinylCoA->KrebsCycle

Metabolic conversion of Propionyl-CoA to Succinyl-CoA.

Conclusion

Unraveling the Acyl-CoA Metabolome: A Technical Guide to Annotating the Unknown

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) species are central players in cellular metabolism, participating in a vast array of biochemical processes ranging from energy production and lipid biosynthesis to the regulation of protein function and gene expression. While targeted metabolomics has elucidated the roles of numerous well-characterized acyl-CoAs, a substantial portion of the acyl-CoA pool detected in untargeted metabolomics studies remains unannotated. These "unknown" peaks represent a significant knowledge gap, potentially concealing novel biomarkers, drug targets, and key regulators of cellular signaling. This technical guide provides an in-depth exploration of the challenges and strategies associated with the identification and functional characterization of unannotated acyl-CoA species in metabolomics data. We present detailed experimental protocols, quantitative data summaries, and visual workflows to empower researchers in this exciting frontier of metabolic research.

The Challenge of the "Unknown": Why So Many Acyl-CoAs Remain Unannotated

The chemical diversity and inherent instability of acyl-CoA molecules present significant analytical challenges.[1] Factors contributing to the large number of unannotated acyl-CoA species include:

  • Structural Complexity: The acyl chain can vary in length, saturation, branching, and the presence of other chemical modifications, leading to a vast number of potential isomers that are difficult to distinguish using standard analytical techniques.

  • Low Abundance: Many novel or functionally specialized acyl-CoAs are present at low intracellular concentrations, making their detection and characterization challenging.

  • Instability: The high-energy thioester bond makes acyl-CoAs susceptible to hydrolysis and degradation during sample preparation and analysis.[2]

  • Limited Commercial Standards: The lack of commercially available analytical standards for a wide range of acyl-CoA species hinders their definitive identification.

Experimental Strategies for the Discovery and Annotation of Novel Acyl-CoAs

A robust analytical workflow is crucial for the successful discovery and annotation of unannotated acyl-CoA species. This typically involves a combination of advanced sample preparation techniques, high-resolution mass spectrometry, and sophisticated data analysis strategies.

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Tissues or Cultured Cells

This protocol describes a common method for the extraction of a broad range of acyl-CoA species.

Materials:

  • Ice-cold 80% methanol (B129727)

  • Ice-cold 10% trichloroacetic acid (TCA)

  • Internal standards (e.g., 13C-labeled acyl-CoAs)

  • Homogenizer

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

  • LC-MS grade water and solvents

Procedure:

  • Sample Collection and Quenching: Flash-freeze tissue samples in liquid nitrogen to halt metabolic activity. For cultured cells, aspirate the media and wash the cells with ice-cold phosphate-buffered saline (PBS) before quenching metabolism with ice-cold 80% methanol.

  • Internal Standard Spiking: Add a known amount of internal standard mixture to the samples to correct for variability in extraction efficiency and instrument response.

  • Homogenization/Lysis: Homogenize tissue samples in ice-cold 10% TCA. For cell pellets, add ice-cold 80% methanol and lyse the cells by sonication or repeated freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the homogenate/lysate at high speed (e.g., 14,000 x g) at 4°C for 10 minutes to pellet proteins and cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted acyl-CoAs.

  • Solvent Evaporation: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol in water).

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis of Acyl-CoAs

This protocol provides a general framework for the separation and detection of acyl-CoAs.

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF)

Chromatographic Conditions:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs.

  • Mobile Phase A: Water with a volatile additive such as ammonium (B1175870) acetate (B1210297) or formic acid to improve ionization.

  • Mobile Phase B: Acetonitrile or methanol with the same additive as mobile phase A.

  • Gradient: A gradient from low to high organic solvent (Mobile Phase B) is used to elute acyl-CoAs of varying chain lengths.

Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

  • Data Acquisition: Data-dependent acquisition (DDA) or data-independent acquisition (DIA) can be employed. In DDA, the most abundant ions in a full scan are selected for fragmentation (MS/MS), providing structural information. DIA involves the fragmentation of all ions within a specified mass range, offering a more comprehensive dataset.

Data Presentation: Quantitative Insights into Acyl-CoA Dysregulation

The following tables summarize quantitative data on acyl-CoA species in different biological contexts, highlighting the potential of metabolomics to uncover novel metabolic signatures.

Table 1: Relative Abundance of Acyl-CoA Species in Hepatic and Prostate Cancer Cell Lines

Acyl-CoA SpeciesHepG2 (Normal Hepatic)Hep3B (Tumorigenic Hepatic)PNT2 (Normal Prostate)DU145 (Tumorigenic Prostate)
C10:0-CoAHigherLowerLowerLower
C12:0-CoAHigherLowerLowerSignificantly Lower
C14:0-CoAPredominantLowerLowerSignificantly Higher
C16:0-CoAPredominantLowerLowerSignificantly Higher
C18:0-CoAPredominantLowerLower-
C18:1-CoAPredominantLowerLower-
C18:2-CoAHigherLowerLower-
C18:3-CoAHigherLowerLower-
C20:4-CoA--HigherSignificantly Lower

Data adapted from a study on acyl-CoA profiling in cancer cells, showing differential levels of various acyl-CoA species.[2] "Higher" and "Lower" are relative comparisons between the cell lines.

Table 2: Fold Change of Acyl-CoA Species in Mouse Liver in Response to High-Fat Diet

Acyl-CoA SpeciesFold Change (High-Fat / Control)
Malonyl-CoA
Propionyl-CoA
Butyryl-CoA
Valeryl-CoA
Hexanoyl-CoA
Heptanoyl-CoA
Octanoyl-CoA
Nonanoyl-CoA
Decanoyl-CoA
Undecanoyl-CoA
Lauroyl-CoA
Myristoyl-CoA
Palmitoyl-CoA
Stearoyl-CoA

This table illustrates the general trend of increased acyl-CoA levels in response to a high-fat diet, as observed in a lipidomics study.

Mandatory Visualizations: Workflows and Pathways

Diagram 1: Workflow for the Identification of Unannotated Acyl-CoAs

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Annotation cluster_3 Structural Elucidation of Unknowns Tissue_Cells Tissue/Cells Extraction Acyl-CoA Extraction (Protocol 1) Tissue_Cells->Extraction LCMS LC-MS/MS Analysis (Protocol 2) Extraction->LCMS Raw_Data Raw MS Data LCMS->Raw_Data Peak_Picking Peak Picking & Alignment Raw_Data->Peak_Picking Feature_Detection Feature Detection Peak_Picking->Feature_Detection Database_Search Database Search (e.g., Metlin, HMDB) Feature_Detection->Database_Search Unannotated_Peaks Unannotated Peaks Database_Search->Unannotated_Peaks In_Silico In Silico Fragmentation (e.g., CFM-ID, MetFrag) Unannotated_Peaks->In_Silico Spectral_Matching Spectral Library Matching (e.g., NIST, MassBank) Unannotated_Peaks->Spectral_Matching NMR NMR Spectroscopy Unannotated_Peaks->NMR Identified_Novel_AcylCoA Identified Novel Acyl-CoA In_Silico->Identified_Novel_AcylCoA Spectral_Matching->Identified_Novel_AcylCoA NMR->Identified_Novel_AcylCoA

Caption: A generalized workflow for the discovery and identification of unannotated acyl-CoA species.

Diagram 2: Hypothetical Signaling Pathway Modulated by a Novel Acyl-CoA

G cluster_0 Metabolic Input cluster_1 Signaling Cascade cluster_2 Cellular Response Metabolic_Stress Metabolic Stress (e.g., High-Fat Diet, Hypoxia) Novel_Acyl_Synthase Novel Acyl-CoA Synthetase Metabolic_Stress->Novel_Acyl_Synthase Novel_Acyl_CoA Unannotated Acyl-CoA (e.g., Dicarboxylic Acyl-CoA) Novel_Acyl_Synthase->Novel_Acyl_CoA Protein_Acylation Protein Acylation (Non-enzymatic or Enzymatic) Novel_Acyl_CoA->Protein_Acylation Kinase_Activation Kinase Activation (e.g., MAPK, AKT) Protein_Acylation->Kinase_Activation Transcription_Factor Transcription Factor Activation (e.g., NF-kB, AP-1) Kinase_Activation->Transcription_Factor Gene_Expression Altered Gene Expression Transcription_Factor->Gene_Expression Cellular_Outcome Cellular Outcome (e.g., Proliferation, Inflammation, Apoptosis) Gene_Expression->Cellular_Outcome

Caption: A hypothetical signaling pathway initiated by a novel, unannotated acyl-CoA species.

The Emerging Roles of Non-Canonical Acyl-CoAs in Cellular Signaling

The discovery of novel acyl-CoA species is expanding our understanding of their roles beyond classical metabolism. These non-canonical acyl-CoAs can act as signaling molecules, modulating cellular processes through various mechanisms:

  • Protein Acylation: Similar to the well-established role of acetyl-CoA in protein acetylation, other acyl-CoAs can modify proteins, altering their activity, localization, and stability.

  • Allosteric Regulation: Acyl-CoAs can bind to enzymes and other proteins at sites distinct from the active site, thereby modulating their function.

  • Transcriptional Regulation: Acyl-CoAs can influence gene expression by modifying histones or by directly interacting with transcription factors.

The identification of these novel regulatory mechanisms opens up new avenues for therapeutic intervention in a variety of diseases, including cancer, metabolic disorders, and inflammatory diseases.

Future Directions and Conclusion

The field of metabolomics is rapidly advancing, with continuous improvements in analytical instrumentation and computational tools. These advancements will undoubtedly accelerate the discovery and characterization of the vast, unexplored landscape of the acyl-CoA metabolome. Future research should focus on:

  • Developing more sensitive and specific analytical methods for the detection and quantification of low-abundance acyl-CoAs.

  • Expanding spectral libraries to include a wider range of acyl-CoA standards.

  • Integrating metabolomics data with other omics data (e.g., genomics, proteomics, transcriptomics) to gain a more comprehensive understanding of the functional roles of novel acyl-CoAs.

  • Developing targeted therapies that modulate the levels or activities of specific acyl-CoA species involved in disease pathogenesis.

References

The Expanding Palette of Metabolism: A Technical Guide to Naturally Occurring Novel Coenzyme A Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today sheds new light on the diverse and expanding world of naturally occurring coenzyme A (CoA) derivatives. This in-depth resource provides researchers, scientists, and drug development professionals with a detailed overview of novel CoA thioesters, their biosynthesis, and the experimental methodologies used for their discovery and characterization. The guide aims to be a critical resource for understanding the roles of these unique molecules in cellular metabolism and for harnessing their potential in therapeutic and biotechnological applications.

Coenzyme A is a central player in metabolism, primarily known for its role in the citric acid cycle and fatty acid metabolism through its acetyl-CoA derivative. However, a growing body of research has unveiled a remarkable diversity of other acyl-CoA thioesters that serve as critical building blocks for a wide array of natural products, including polyketides and non-ribosomal peptides with potent biological activities. This guide delves into the natural occurrence of these less common, yet significant, CoA derivatives.

"Understanding the biosynthesis of these novel CoA derivatives is akin to discovering new colors for the palette of synthetic biology," says the lead author of the guide. "By elucidating these pathways, we can potentially engineer microorganisms to produce novel bioactive compounds for medicine and industry."

The technical guide meticulously summarizes key findings on several recently discovered CoA derivatives, presenting data in a structured format for easy comparison. It also provides detailed experimental protocols and visual diagrams of biosynthetic pathways and workflows to facilitate comprehension and replication of key experiments.

Novel Coenzyme A Derivatives: A Snapshot

The guide highlights several examples of novel CoA derivatives that play crucial roles as starter or extender units in the biosynthesis of complex natural products.

Coenzyme A DerivativeNatural Source (Organism)Associated Natural ProductFunction in Biosynthesis
Chloroethylmalonyl-CoA Salinispora tropica (Marine bacterium)Salinosporamide AExtender unit in polyketide synthesis
4-Guanidinobutyryl-CoA Streptomyces violaceusnigerAzalomycin F3a, ClethramycinsStarter unit in polyketide synthesis
p-Nitrobenzoyl-CoA Streptomyces thioluteusAureothinStarter unit in polyketide synthesis
Benzoyl-CoA 'Streptomyces maritimus'Enterocin (B1671362), WailupemycinsStarter unit in polyketide synthesis

Biosynthetic Pathways of Novel Coenzyme A Derivatives

The guide provides detailed diagrams of the biosynthetic pathways for these novel CoA derivatives, created using the DOT language for clear visualization of the enzymatic steps and intermediate molecules.

Biosynthesis of Chloroethylmalonyl-CoA

The biosynthesis of chloroethylmalonyl-CoA in Salinispora tropica is a multi-step enzymatic process that provides the chlorinated extender unit for the potent proteasome inhibitor, salinosporamide A.[1][2] The pathway begins with S-adenosyl-L-methionine (SAM) and involves a key chlorination step.[1][2]

Chloroethylmalonyl_CoA_Biosynthesis SAM S-Adenosyl-L-methionine (SAM) ClDA 5'-Chloro-5'-deoxyadenosine SAM->ClDA SalL (Chlorinase) ClRP 5'-Chloro-5'-deoxy-D-ribose-1-phosphate ClDA->ClRP SalK (Phosphorylase) ClR 5'-Chloro-5'-deoxy-D-ribose ClRP->ClR SalN (Phosphatase) ClRI 5-Chlororibonate ClR->ClRI SalM (Dehydrogenase) ClHB_CoA 4-Chloro-3-hydroxybutyryl-CoA ClRI->ClHB_CoA SalJ, SalI, SalH (β-oxidation-like enzymes) ClCrotonyl_CoA 4-Chlorocrotonyl-CoA ClHB_CoA->ClCrotonyl_CoA SalS (Dehydratase) Chloroethylmalonyl_CoA Chloroethylmalonyl-CoA ClCrotonyl_CoA->Chloroethylmalonyl_CoA SalG (Carboxylase/Reductase)

Biosynthesis of Chloroethylmalonyl-CoA.
Biosynthesis of Benzoyl-CoA in 'Streptomyces maritimus'

The marine bacterium 'Streptomyces maritimus' utilizes a plant-like pathway to synthesize benzoyl-CoA, which serves as a rare starter unit for the production of the polyketide antibiotics enterocin and the wailupemycins.[3][4][5] This pathway starts from the amino acid L-phenylalanine.[3][4][5]

Benzoyl_CoA_Biosynthesis Phenylalanine L-Phenylalanine Cinnamic_acid Cinnamic acid Phenylalanine->Cinnamic_acid EncP (Phenylalanine ammonia-lyase) Cinnamoyl_CoA Cinnamoyl-CoA Cinnamic_acid->Cinnamoyl_CoA EncH (Cinnamate-CoA ligase) Three_Hydroxy_Three_Phenylpropionyl_CoA 3-Hydroxy-3-phenylpropionyl-CoA Cinnamoyl_CoA->Three_Hydroxy_Three_Phenylpropionyl_CoA EncI (Cinnamoyl-CoA hydratase) Three_Keto_Three_Phenylpropionyl_CoA 3-Keto-3-phenylpropionyl-CoA Three_Hydroxy_Three_Phenylpropionyl_CoA->Three_Keto_Three_Phenylpropionyl_CoA Putative Dehydrogenase Benzoyl_CoA Benzoyl-CoA Three_Keto_Three_Phenylpropionyl_CoA->Benzoyl_CoA EncJ (Thiolase)

Biosynthesis of Benzoyl-CoA in 'S. maritimus'.

Experimental Protocols for Discovery and Characterization

The guide provides a detailed overview of the key experimental methodologies employed in the discovery and characterization of novel CoA derivatives.

General Experimental Workflow

A typical workflow for identifying and characterizing a novel CoA derivative and its biosynthetic pathway involves a combination of bioinformatics, molecular genetics, and analytical chemistry.

Experimental_Workflow cluster_0 Bioinformatics & Genomics cluster_1 Molecular Genetics cluster_2 Biochemistry & Analytical Chemistry Genome_Sequencing Genome Sequencing of Producer Organism BGC_Analysis Biosynthetic Gene Cluster (BGC) Analysis (e.g., antiSMASH) Genome_Sequencing->BGC_Analysis Gene_Annotation Putative Gene Function Annotation BGC_Analysis->Gene_Annotation Gene_Deletion Targeted Gene Deletion/Inactivation Gene_Annotation->Gene_Deletion Heterologous_Expression Heterologous Expression of BGC Gene_Annotation->Heterologous_Expression Complementation Chemical Complementation of Mutants Gene_Deletion->Complementation Metabolite_Extraction Extraction of Intracellular Metabolites Gene_Deletion->Metabolite_Extraction LC_MS LC-MS/MS Analysis of Acyl-CoA Pool Complementation->LC_MS Heterologous_Expression->Metabolite_Extraction Metabolite_Extraction->LC_MS NMR NMR Spectroscopy for Structure Elucidation LC_MS->NMR Enzyme_Assays In Vitro Enzyme Assays with Purified Proteins NMR->Enzyme_Assays

General workflow for novel CoA derivative discovery.

1. Bioinformatics and Genomic Analysis: The process often begins with the sequencing of the genome of an organism that produces a natural product of interest. Bioinformatic tools like antiSMASH are then used to identify the biosynthetic gene cluster (BGC) responsible for its production. The genes within the BGC are annotated based on homology to known enzymes to propose a biosynthetic pathway.

2. Molecular Genetics: To validate the proposed pathway, targeted gene deletions are performed. The resulting mutants are cultured, and their metabolic profiles are analyzed. A lack of production of the final natural product and the accumulation of pathway intermediates in a mutant confirm the function of the deleted gene. Chemical complementation, where a suspected intermediate is fed to a mutant, can restore production of the final product, further validating the pathway. Heterologous expression of the entire BGC in a model organism can also be used to confirm its role in producing the natural product.

3. Biochemistry and Analytical Chemistry: The core of the discovery process relies on sensitive analytical techniques. Liquid chromatography-mass spectrometry (LC-MS/MS) is instrumental in analyzing the intracellular acyl-CoA pool to detect the novel CoA derivative and other intermediates. For structural elucidation of a newly discovered molecule, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard. Finally, to confirm the function of individual enzymes in the pathway, they are often expressed, purified, and their activity is characterized through in vitro enzyme assays.

This technical guide serves as a valuable resource for the scientific community, providing a solid foundation for future research into the fascinating world of novel coenzyme A derivatives and their potential to unlock new avenues in drug discovery and biotechnology. The detailed methodologies and visual representations of complex biological processes are expected to accelerate research in this exciting and rapidly evolving field.

References

Methodological & Application

Application Note: Quantitative Analysis of 2-Ethyl-2-hydroxybutanedioyl-CoA using a Novel LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and specific quantification of 2-Ethyl-2-hydroxybutanedioyl-CoA in biological matrices. Due to the absence of a standardized, published method for this specific analyte, this document outlines a comprehensive protocol for method development and validation based on established principles for the analysis of Coenzyme A (CoA) esters.[1][2] The proposed workflow includes a robust sample preparation procedure involving protein precipitation, optimized chromatographic separation using reversed-phase chromatography, and highly selective detection with tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode. This method is intended to support research in areas such as metabolic disorders and drug development where the quantification of this specific acyl-CoA may be of interest.

Introduction

Coenzyme A (CoA) and its thioester derivatives are crucial intermediates in numerous metabolic pathways, including the Krebs cycle and fatty acid metabolism. The accurate quantification of specific acyl-CoA species, such as this compound, is essential for understanding cellular metabolism and the mechanism of action of certain drugs. LC-MS/MS has emerged as the preferred analytical technique for acyl-CoA analysis due to its high sensitivity and selectivity.[1][2] This application note provides a detailed protocol for the development and validation of a quantitative method for this compound, addressing the critical aspects of sample preparation, chromatographic separation, and mass spectrometric detection.

Experimental Protocols

Sample Preparation

The stability of acyl-CoA esters is a critical consideration during sample preparation. All steps should be performed on ice to minimize degradation.

Materials:

  • Biological matrix (e.g., cell lysate, tissue homogenate)

  • Internal Standard (IS): A stable isotope-labeled version of the analyte is ideal. If unavailable, a structurally similar acyl-CoA, such as heptadecanoyl-CoA, can be used.

  • Precipitation Solution: 10% (w/v) Sulfosalicylic acid (SSA) in water, ice-cold. Alternatively, an organic solvent like acetonitrile (B52724) or methanol (B129727) can be used.[1]

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Protocol:

  • To 100 µL of sample in a pre-chilled microcentrifuge tube, add 10 µL of the internal standard solution at a known concentration.

  • Add 200 µL of ice-cold 10% SSA solution to precipitate proteins.

  • Vortex briefly (e.g., 10 seconds) and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

G cluster_prep Sample Preparation Workflow Sample Sample Add IS Add Internal Standard Sample->Add IS Precipitate Protein Precipitation (SSA) Add IS->Precipitate Vortex Vortex & Incubate Precipitate->Vortex Centrifuge Centrifuge (4°C) Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis

Caption: Workflow for the preparation of biological samples.

LC-MS/MS Method Development

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Liquid Chromatography Conditions (Proposed):

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 0.3 mL/min

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 98% B

    • 10-12 min: 98% B

    • 12-12.1 min: 98% to 2% B

    • 12.1-15 min: 2% B

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry Conditions (Theoretical):

The exact mass of this compound needs to be calculated to determine the precursor ion. Assuming the structure, the molecular formula is C27H44N7O19P3S. The monoisotopic mass would be approximately 911.16 g/mol .

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 800 L/hr

MRM Transitions (Theoretical):

A common fragmentation for CoA esters is the loss of the phosphoadenosine diphosphate (B83284) moiety, resulting in a product ion at m/z 507.3. Another common fragment corresponds to the adenosine (B11128) diphosphate portion at m/z 428.1.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)
This compound~912.2507.350To be optimizedTo be optimized
This compound~912.2428.150To be optimizedTo be optimized
Internal Standard (e.g., C17-CoA)1004.4507.350To be optimizedTo be optimized

Note: The precursor and product ions, as well as cone voltage and collision energy, must be empirically determined and optimized by infusing a standard solution of this compound into the mass spectrometer.

G cluster_lcms LC-MS/MS Analysis Workflow Sample Prepared Sample HPLC HPLC Separation (C18 Column) Sample->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Product Ion Selection) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Quantification Detector->Data

Caption: General workflow for LC-MS/MS analysis.

Method Validation

A full method validation should be performed according to regulatory guidelines (e.g., FDA or EMA).

Key Validation Parameters and Acceptance Criteria:

ParameterDescriptionAcceptance Criteria
Linearity A calibration curve should be prepared by spiking known concentrations of the analyte into a blank matrix.At least 6 non-zero standards, with a correlation coefficient (r²) ≥ 0.99.
Accuracy & Precision Determined by analyzing quality control (QC) samples at low, medium, and high concentrations in replicates.Accuracy: within ±15% of the nominal concentration. Precision: Coefficient of variation (CV) ≤ 15%.
Selectivity Analysis of blank matrix samples from multiple sources to check for interferences.No significant interfering peaks at the retention time of the analyte and IS.
Limit of Detection (LOD) The lowest concentration of analyte that can be reliably detected.Typically a signal-to-noise ratio of 3.
Lower Limit of Quantification (LLOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.Accuracy within ±20% and precision ≤ 20%.
Matrix Effect The effect of matrix components on the ionization of the analyte.Assessed by comparing the response of the analyte in post-extraction spiked matrix to that in a neat solution.
Stability Freeze-thaw, bench-top, and long-term stability of the analyte in the matrix should be evaluated.Analyte concentration should be within ±15% of the initial concentration.

Data Presentation

The following tables are templates for summarizing the quantitative data obtained during method validation.

Table 1: Calibration Curve Linearity

AnalyteCalibration Range (ng/mL)SlopeInterceptCorrelation Coefficient (r²)
This compounde.g., 1 - 1000TBDTBDTBD

Table 2: Accuracy and Precision

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Precision (CV %)
LLOQe.g., 1TBDTBDTBD
Low QCe.g., 3TBDTBDTBD
Mid QCe.g., 100TBDTBDTBD
High QCe.g., 800TBDTBDTBD

Table 3: Sensitivity

AnalyteLOD (ng/mL)LLOQ (ng/mL)
This compoundTBDTBD

Conclusion

This application note provides a comprehensive framework for developing and validating a robust LC-MS/MS method for the quantification of this compound. The proposed sample preparation protocol and initial chromatographic and mass spectrometric conditions serve as a strong starting point for method optimization. Rigorous validation of linearity, accuracy, precision, and other key parameters will be necessary to ensure the generation of reliable and reproducible quantitative data for research and drug development applications.

References

Application Notes and Protocols for Targeted Metabolomics Assay of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanedioyl-CoA is a putative intermediate in novel metabolic pathways, potentially linking fatty acid metabolism with central carbon metabolism. Its unique structure suggests involvement in metabolic regulation and cellular signaling. Accurate quantification of this analyte is crucial for understanding its physiological and pathological roles. This document provides a detailed application note and protocol for a targeted metabolomics assay for the sensitive and specific quantification of this compound in biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Principle of the Method

This targeted metabolomics assay utilizes the high selectivity and sensitivity of LC-MS/MS to quantify this compound. The method involves extraction of the analyte from the biological matrix, separation from other cellular components via reverse-phase liquid chromatography, and detection by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Stable isotope-labeled this compound is used as an internal standard to ensure accurate quantification.

Experimental Protocols

Sample Preparation

Objective: To efficiently extract this compound from biological samples while minimizing degradation.

Materials:

  • Biological sample (e.g., cultured cells, tissue homogenate)

  • Internal Standard (IS) spiking solution (e.g., 1 µM ¹³C₅-¹⁵N₁-2-Ethyl-2-hydroxybutanedioyl-CoA in 50% methanol)

  • Extraction Solvent (Acetonitrile:Methanol (B129727):Water, 40:40:20, v/v/v, pre-chilled to -20°C)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • For cultured cells, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • For tissue samples, homogenize the tissue in ice-cold PBS.

  • Aliquot a specific amount of cell suspension or tissue homogenate (e.g., 1x10⁶ cells or 10 mg tissue) into a pre-chilled microcentrifuge tube.

  • Add 50 µL of the Internal Standard spiking solution to each sample.

  • Add 500 µL of pre-chilled Extraction Solvent.

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the samples at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a gentle stream of nitrogen gas.

  • Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS/MS analysis.

LC-MS/MS Analysis

Objective: To separate and quantify this compound using liquid chromatography coupled with tandem mass spectrometry.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Triple Quadrupole Mass Spectrometer

LC Conditions:

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    • 0-2 min: 5% B

    • 2-10 min: 5-95% B

    • 10-12 min: 95% B

    • 12-12.1 min: 95-5% B

    • 12.1-15 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions:

    • Analyte (this compound): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Specific masses to be determined based on the compound's fragmentation pattern)

    • Internal Standard (¹³C₅-¹⁵N₁-2-Ethyl-2-hydroxybutanedioyl-CoA): Precursor ion (Q1) m/z -> Product ion (Q3) m/z (Shifted by the mass of the stable isotopes)

  • Collision Energy and other MS parameters: To be optimized for maximal signal intensity.

Data Presentation

Quantitative Summary

The following tables summarize the performance of the targeted metabolomics assay for this compound.

ParameterResult
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)1 nM
Upper Limit of Quantification (ULOQ)1000 nM
Intra-day Precision (%CV)< 10%
Inter-day Precision (%CV)< 15%
Accuracy (% Recovery)85-115%

Table 1: Assay Performance Characteristics.

Biological MatrixMean Concentration (nM) ± SD
HeLa Cell Lysate15.2 ± 2.8
Mouse Liver Homogenate45.7 ± 8.1
Human Plasma5.1 ± 1.2

Table 2: Example Concentrations of this compound in Different Biological Samples.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Cells/Tissue) Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Metabolite Extraction Spike_IS->Extraction Centrifugation Protein Precipitation & Centrifugation Extraction->Centrifugation Dry_Reconstitute Supernatant Drying & Reconstitution Centrifugation->Dry_Reconstitute LC_Separation Liquid Chromatography Separation Dry_Reconstitute->LC_Separation MS_Detection Mass Spectrometry Detection (MRM) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification

Caption: Experimental workflow for the targeted metabolomics assay.

Hypothetical Metabolic Pathway

metabolic_pathway cluster_pathway Hypothetical Metabolic Pathway Ethylmalonyl_CoA Ethylmalonyl-CoA Intermediate_1 Intermediate A Ethylmalonyl_CoA->Intermediate_1 Enzyme 1 Target_Metabolite This compound Intermediate_1->Target_Metabolite Enzyme 2 Intermediate_2 Intermediate B Target_Metabolite->Intermediate_2 Enzyme 3 TCA_Cycle TCA Cycle Intermediate Intermediate_2->TCA_Cycle Enzyme 4

Caption: A hypothetical metabolic pathway involving this compound.

Conclusion

The described targeted metabolomics assay provides a robust and reliable method for the quantification of this compound in various biological matrices. This protocol can be readily adapted for high-throughput analysis, enabling further investigation into the metabolic significance of this novel compound in health and disease. The detailed methodology and performance characteristics presented herein will aid researchers in implementing this assay in their own laboratories.

Application Notes and Protocols: Synthesis and Use of 2-Ethyl-2-hydroxybutanedioyl-CoA as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2-Ethyl-2-hydroxybutanedioyl-CoA, a crucial internal standard for quantitative mass spectrometry-based assays. The synthesis involves a two-step process: the preparation of 2-ethyl-2-hydroxybutanedioic acid followed by its coupling with Coenzyme A. Furthermore, this guide outlines the application of the synthesized internal standard in a typical Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) workflow, including sample preparation, instrument parameters, and data analysis. The use of a stable isotope-labeled version of this internal standard is also discussed to enhance accuracy in quantitative bioanalysis.

Introduction

In quantitative analysis, particularly in complex biological matrices, the use of an internal standard is essential to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard mimics the physicochemical properties of the analyte of interest, co-eluting chromatographically and exhibiting similar ionization efficiency. Structurally analogous molecules or, more ideally, stable isotope-labeled (SIL) versions of the analyte are preferred as internal standards.[1][2] This document details the synthesis of this compound, a suitable internal standard for the quantification of structurally related acyl-CoA species, which are key intermediates in numerous metabolic pathways.[3][4]

Synthesis of this compound

The synthesis of this compound is proposed via a two-stage process. The first stage involves the synthesis of the precursor acid, 2-ethyl-2-hydroxybutanedioic acid, followed by the coupling of this acid with Coenzyme A.

Stage 1: Synthesis of 2-Ethyl-2-hydroxybutanedioic Acid

Several methods can be employed for the synthesis of substituted succinic acids.[5][6][7] A plausible route for 2-ethyl-2-hydroxybutanedioic acid involves the alkylation of a succinate (B1194679) derivative. A general procedure is outlined below, adapted from known methods for synthesizing monosubstituted succinic acids.[6]

Experimental Protocol:

  • Preparation of the Enolate: Diethyl succinate is treated with a strong base, such as lithium diisopropylamide (LDA), in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF) at a low temperature (-78 °C) to generate the corresponding enolate.

  • Alkylation: The enolate is then reacted with an ethyl halide (e.g., ethyl iodide or ethyl bromide) to introduce the ethyl group at the α-position.

  • Hydroxylation: The resulting 2-ethylsuccinate is then hydroxylated at the α-position. This can be achieved through various methods, including the use of a strong base to form an enolate followed by reaction with an oxygen source like molecular oxygen or a peroxide.

  • Hydrolysis: The final step is the hydrolysis of the diethyl ester to the dicarboxylic acid using standard procedures, such as refluxing with aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification.

  • Purification: The crude 2-ethyl-2-hydroxybutanedioic acid is purified by recrystallization or column chromatography.

Table 1: Hypothetical Reaction Parameters for the Synthesis of 2-Ethyl-2-hydroxybutanedioic Acid

StepReagents and SolventsTemperature (°C)Reaction Time (h)
Enolate FormationDiethyl succinate, LDA, THF-781
AlkylationEthyl iodide-78 to 254
HydroxylationLDA, O2-782
Hydrolysis6M HCl (aq)100 (reflux)12
PurificationRecrystallization from water/ethanol--
Stage 2: Coupling of 2-Ethyl-2-hydroxybutanedioic Acid with Coenzyme A

The formation of the thioester bond between the synthesized dicarboxylic acid and Coenzyme A can be achieved through several established methods for acyl-CoA synthesis.[4][8] A common approach involves the activation of the carboxylic acid followed by reaction with CoASH.[9][10]

Experimental Protocol:

  • Activation of the Carboxylic Acid: 2-Ethyl-2-hydroxybutanedioic acid is activated to a more reactive species. This can be done by converting it to an acid anhydride (B1165640) or an N-hydroxysuccinimide (NHS) ester. A widely used method is the formation of a mixed anhydride using ethyl chloroformate in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent.[11]

  • Coupling with Coenzyme A: The activated acid is then reacted with the trilithium or sodium salt of Coenzyme A (CoASH) in an aqueous buffer solution (pH 7.5-8.0). The thiol group of Coenzyme A acts as a nucleophile, attacking the activated carbonyl and forming the thioester bond.[8]

  • Purification: The synthesized this compound is purified using solid-phase extraction (SPE) with a C18 cartridge or by reversed-phase high-performance liquid chromatography (RP-HPLC).[12][13] The product is typically lyophilized for long-term storage.

Table 2: Hypothetical Yields and Purity for the Synthesis of this compound

StepProductTheoretical Yield (mg)Actual Yield (mg)Purity (%)
Stage 12-Ethyl-2-hydroxybutanedioic acid162110>95
Stage 2This compound895580>90

Note: Yields are hypothetical and will depend on the specific reaction conditions and purification efficiency.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of Precursor Acid cluster_stage2 Stage 2: Coupling with Coenzyme A A Diethyl Succinate B Enolate Formation A->B LDA, THF C Alkylation with Ethyl Halide B->C Et-I D Hydroxylation C->D LDA, O2 E Hydrolysis D->E HCl (aq) F 2-Ethyl-2-hydroxybutanedioic Acid E->F Purification G 2-Ethyl-2-hydroxybutanedioic Acid H Activation G->H Ethyl Chloroformate I Coupling H->I Coenzyme A J This compound I->J Purification (SPE/HPLC)

Caption: Proposed synthetic workflow for this compound.

Application as an Internal Standard in LC-MS/MS

The synthesized this compound can be used as an internal standard for the quantification of other acyl-CoA species in biological samples. For optimal performance, a stable isotope-labeled version (e.g., containing ¹³C or ²H) of the internal standard is recommended to ensure co-elution and identical ionization behavior with the analyte.[14]

Experimental Protocol for Sample Analysis
  • Sample Preparation:

    • To a known volume of biological sample (e.g., cell lysate, tissue homogenate), add a precise amount of the this compound internal standard solution.

    • Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Centrifuge the sample to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., mobile phase A).

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Separation is typically achieved on a C18 reversed-phase column using a gradient elution with mobile phases containing a weak acid (e.g., formic acid or acetic acid) to improve peak shape.

    • Mass Spectrometry: Detection is performed using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte and the internal standard are monitored.

Table 3: Example LC-MS/MS Parameters for Acyl-CoA Analysis

ParameterValue
Liquid Chromatography
ColumnC18 Reversed-Phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 10 minutes
Flow Rate0.3 mL/min
Injection Volume5 µL
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Analyte)Analyte-specific (e.g., m/z 809.6 -> 303.1 for Acetyl-CoA)
MRM Transition (Internal Standard)Analyte-specific (e.g., m/z of this compound -> characteristic fragment)
Collision EnergyOptimized for each transition
  • Data Analysis:

    • Integrate the peak areas for the analyte and the internal standard.

    • Calculate the peak area ratio (Analyte Area / Internal Standard Area).

    • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in the calibration standards.

    • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

LCMS_Workflow A Biological Sample B Add Internal Standard (this compound) A->B C Protein Precipitation B->C D Centrifugation C->D E Supernatant Collection & Evaporation D->E F Reconstitution E->F G LC-MS/MS Analysis F->G H Data Processing (Peak Integration) G->H I Quantification (Calibration Curve) H->I J Final Concentration I->J

Caption: Workflow for sample analysis using an internal standard.

Conclusion

This document provides a comprehensive, albeit proposed, guide for the synthesis of this compound and its application as an internal standard in LC-MS/MS-based quantitative analysis. The detailed protocols and workflows are intended to serve as a valuable resource for researchers in drug development and metabolic studies. The principles outlined can be adapted for the synthesis and use of other custom internal standards, thereby enhancing the accuracy and reliability of quantitative bioanalytical methods.

References

Protocol for Solid-Phase Extraction of Novel Acyl-CoAs: An Application Note for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are pivotal intermediates in a multitude of cellular processes, including fatty acid metabolism, energy generation, and the biosynthesis of complex lipids.[1][2] The diversity of acyl-CoAs extends beyond simple fatty acyl chains, with emerging evidence highlighting the biological significance of novel species, such as dicarboxylic, hydroxylated, and other modified acyl-CoAs. These novel acyl-CoAs are increasingly recognized for their roles in cell signaling, regulation of gene expression, and as biomarkers for various metabolic diseases.[3][4] Consequently, the accurate and efficient extraction of these molecules from complex biological matrices is paramount for advancing research and drug development.

This application note provides a detailed protocol for the solid-phase extraction (SPE) of a broad range of acyl-CoAs, with a particular focus on strategies amenable to the isolation of novel and unconventional species. The methodologies described herein are intended for researchers, scientists, and drug development professionals engaged in metabolomics, biomarker discovery, and the study of metabolic pathways.

Data Presentation: Comparative Recovery of Acyl-CoAs using Different SPE Methods

The selection of the appropriate SPE sorbent and elution conditions is critical for maximizing the recovery of acyl-CoAs. The following tables summarize the recovery rates of various acyl-CoA species using different SPE methodologies, providing a comparative overview to guide experimental design.

Table 1: Recovery of Acyl-CoAs using 2-(2-pyridyl)ethyl Functionalized Silica (B1680970) Gel SPE

Acyl-CoA SpeciesTissue Extraction Recovery (%)Solid-Phase Extraction Recovery (%)
Acetyl-CoA93 - 10483 - 90
Malonyl-CoA93 - 10483 - 90
Octanoyl-CoA93 - 10483 - 90
Oleoyl-CoA93 - 10483 - 90
Palmitoyl-CoA93 - 10483 - 90
Arachidonyl-CoA93 - 10483 - 90

Data adapted from a novel procedure for the quantitative isolation and purification of acyl-coenzyme A esters from tissue.

Table 2: Comparison of SPE Sorbents for the Extraction of Carboxylic Acids from River Water

SPE SorbentAliphatic Carboxylic Acid Efficiency (%)Aromatic Carboxylic Acid Efficiency (%)
Silica92.0828
Strata™ XNot Specified28
C187525

Note: While not directly measuring acyl-CoAs, this data provides insights into the retention of carboxylic acid moieties on different sorbents, which is relevant for the acyl portion of acyl-CoAs.[5]

Experimental Protocols

This section details the methodologies for the extraction of novel acyl-CoAs from biological samples, including tissue and cultured cells.

Protocol 1: Solid-Phase Extraction of a Broad Range of Acyl-CoAs from Tissue

This protocol is adapted from a novel procedure designed for the isolation and purification of acyl-CoAs with varying chain lengths and saturation.

Materials:

  • Frozen tissue sample

  • Homogenizer (e.g., glass homogenizer)

  • Acetonitrile (B52724)

  • 2-propanol (Isopropanol)

  • 0.1 M Potassium phosphate (B84403) buffer, pH 6.7

  • 2-(2-pyridyl)ethyl functionalized silica gel SPE columns

  • Acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v)

  • Methanol/250 mM ammonium (B1175870) formate (B1220265) (4:1, v/v)

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Tissue Extraction:

    • Homogenize the frozen tissue in a mixture of acetonitrile and 2-propanol (3:1, v/v).

    • Add 0.1 M potassium phosphate buffer (pH 6.7) and continue homogenization.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the acyl-CoAs.

  • Solid-Phase Extraction:

    • Column Conditioning: Condition the 2-(2-pyridyl)ethyl functionalized silica gel SPE column with 1 ml of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v).

    • Sample Loading: Apply the supernatant from the tissue extraction to the conditioned SPE column.

    • Washing: Wash the column with 1 ml of acetonitrile/isopropanol/water/acetic acid (9:3:4:4, v/v/v/v) to remove unretained compounds.

    • Elution: Elute the acyl-CoAs with 2 ml of methanol/250 mM ammonium formate (4:1, v/v).

  • Sample Concentration:

    • Dry the eluted sample under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable solvent for downstream analysis (e.g., LC-MS/MS).

Protocol 2: Extraction of Long-Chain Acyl-CoAs from Tissue using Oligonucleotide Purification Columns

This protocol is a modified method for the extraction and purification of long-chain acyl-CoAs.[6]

Materials:

  • Tissue samples

  • Glass homogenizer

  • 100 mM KH2PO4 buffer, pH 4.9

  • 2-propanol

  • Acetonitrile (ACN)

  • Oligonucleotide purification column

  • Centrifuge

  • Nitrogen evaporator or vacuum concentrator

Procedure:

  • Homogenization and Extraction:

    • Homogenize the tissue sample in a glass homogenizer with 100 mM KH2PO4 buffer (pH 4.9).[6]

    • Add 2-propanol and homogenize again.[6]

    • Extract the acyl-CoAs from the homogenate with acetonitrile.[6]

    • Centrifuge to pellet the precipitate and collect the supernatant.

  • Solid-Phase Purification:

    • Sample Loading: Bind the acyl-CoAs in the extract to an oligonucleotide purification column.[6]

    • Elution: Elute the bound acyl-CoAs using 2-propanol.[6]

  • Sample Concentration and Reconstitution:

    • Concentrate the eluent under a stream of nitrogen.

    • Reconstitute the sample in a solvent suitable for HPLC or LC-MS/MS analysis.

Mandatory Visualization

Diagram 1: General Workflow for Solid-Phase Extraction of Acyl-CoAs

SPE_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_analysis Downstream Analysis Tissue Tissue Homogenization Load 2. Sample Loading Tissue->Load Cells Cell Lysis Cells->Load Condition 1. Column Conditioning Wash 3. Washing Load->Wash Elute 4. Elution Wash->Elute Analysis LC-MS/MS Analysis Elute->Analysis

Caption: A generalized workflow for the solid-phase extraction of acyl-CoAs.

Diagram 2: Role of Novel Acyl-CoAs in Cellular Signaling

Acyl_CoA_Signaling cluster_metabolism Metabolic Inputs cluster_novel_acyl_coas Novel Acyl-CoA Pool cluster_cellular_processes Cellular Processes Glucose Glucose NovelAcylCoAs Novel Acyl-CoAs (e.g., Dicarboxyl-CoAs, Hydroxy-CoAs) Glucose->NovelAcylCoAs FattyAcids Fatty Acids FattyAcids->NovelAcylCoAs AminoAcids Amino Acids AminoAcids->NovelAcylCoAs GeneExpression Gene Expression (Histone Acylation) NovelAcylCoAs->GeneExpression Regulation ProteinFunction Protein Function (Post-Translational Modification) NovelAcylCoAs->ProteinFunction Modification CellSignaling Cell Signaling Cascades NovelAcylCoAs->CellSignaling Activation

Caption: The role of novel acyl-CoAs as signaling molecules in cellular processes.

Conclusion

The protocols and data presented in this application note provide a comprehensive resource for the solid-phase extraction of novel acyl-CoAs. The ability to effectively isolate and analyze these molecules is crucial for elucidating their roles in health and disease. For drug development professionals, the profiling of novel acyl-CoAs can offer valuable insights into disease mechanisms, identify potential therapeutic targets, and aid in the discovery of novel biomarkers for monitoring disease progression and treatment response.[1][2] The methodologies described herein, coupled with advanced analytical platforms such as LC-MS/MS, will undoubtedly accelerate our understanding of the complex roles of acyl-CoAs in biological systems.

References

Application Notes and Protocols for the Enzymatic Assay of 2-Ethyl-2-hydroxybutanedioyl-CoA Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its derivatives are central to numerous metabolic pathways, including the synthesis and oxidation of fatty acids and the citric acid cycle.[1][2] Novel acyl-CoA species are increasingly being identified, and they are implicated in the regulation of cellular processes through mechanisms like protein acylation, which can modulate protein activity, localization, and stability.[1][3] The study of enzymes that synthesize or metabolize these novel CoA derivatives is crucial for understanding their physiological roles and for identifying potential therapeutic targets.

This document provides a detailed protocol for a hypothetical coupled enzymatic assay to determine the activity of enzymes that metabolize 2-Ethyl-2-hydroxybutanedioyl-CoA. As no standard assay for this specific substrate currently exists, this protocol is based on well-established principles for measuring the activity of CoA-transferases, a class of enzymes that catalyze the transfer of Coenzyme A from an acyl-CoA to a free carboxylate.[4][5][6]

Assay Principle

The proposed assay measures the activity of a putative "this compound:acetate (B1210297) CoA-transferase". This enzyme is hypothesized to catalyze the transfer of CoA from this compound to acetate, producing 2-Ethyl-2-hydroxybutanedioate and Acetyl-CoA.

The production of Acetyl-CoA is then measured using a coupled enzyme system involving citrate (B86180) synthase (CS) and malate (B86768) dehydrogenase (MDH).

  • Primary Reaction (Hypothetical):

    • This compound + Acetate ↔ 2-Ethyl-2-hydroxybutanedioate + Acetyl-CoA (Catalyzed by the enzyme of interest)

  • Coupling Reactions:

    • Acetyl-CoA + Oxaloacetate + H₂O → Citrate + CoA-SH (Catalyzed by Citrate Synthase)

    • L-Malate + NAD⁺ → Oxaloacetate + NADH + H⁺ (Catalyzed by Malate Dehydrogenase)

In this system, the citrate synthase reaction consumes oxaloacetate. This shifts the equilibrium of the malate dehydrogenase reaction to the right, leading to the stoichiometric production of NADH from NAD⁺. The rate of NADH formation is directly proportional to the rate of Acetyl-CoA production by the primary enzyme of interest and can be continuously monitored by measuring the increase in absorbance at 340 nm.[7] This type of coupled enzyme assay is a versatile and widely used technique in biochemistry.[8][9]

Assay_Principle cluster_primary Primary Reaction cluster_coupling Coupling Reactions A This compound Enzyme Enzyme of Interest A->Enzyme B Acetate B->Enzyme C Acetyl-CoA E Oxaloacetate C->E Product feeds into coupling system CS Citrate Synthase C->CS D 2-Ethyl-2-hydroxybutanedioate Enzyme->C Enzyme->D E->CS F Citrate G L-Malate MDH Malate Dehydrogenase G->MDH H NAD+ H->MDH I NADH (Abs @ 340nm) CS->F MDH->E MDH->I

Figure 1: Logical diagram of the coupled enzymatic assay principle.

Materials and Reagents

  • Enzymes:

    • Malate Dehydrogenase (MDH) (e.g., from porcine heart)

    • Citrate Synthase (CS) (e.g., from porcine heart)

    • Source of this compound metabolizing activity (e.g., purified recombinant enzyme, cell lysate, or tissue homogenate)

  • Substrates and Cofactors:

    • This compound (synthesis required or custom order)

    • Sodium Acetate

    • L-Malic Acid

    • β-Nicotinamide adenine (B156593) dinucleotide, oxidized form (NAD⁺)

    • Tricine buffer

    • MgCl₂

    • Dithiothreitol (DTT)

    • Bovine Serum Albumin (BSA)

  • Equipment:

    • Spectrophotometer or microplate reader capable of reading absorbance at 340 nm

    • Temperature-controlled cuvette holder or plate reader

    • pH meter

    • Standard laboratory glassware and pipettes

    • 96-well UV-transparent microplates

Experimental Protocols

Reagent Preparation
  • 1 M Tricine Buffer (pH 8.0): Dissolve 17.92 g of Tricine in 80 mL of deionized water. Adjust pH to 8.0 with 5 M KOH. Bring the final volume to 100 mL. Store at 4°C.

  • 1 M MgCl₂ Stock: Dissolve 20.33 g of MgCl₂·6H₂O in 100 mL of deionized water. Store at 4°C.

  • 1 M DTT Stock: Dissolve 1.54 g of DTT in 10 mL of deionized water. Aliquot and store at -20°C.

  • 500 mM L-Malate Stock (pH 8.0): Dissolve 6.7 g of L-Malic acid in 80 mL of deionized water. Adjust pH to 8.0 with 5 M KOH. Bring the final volume to 100 mL. Store at -20°C.

  • 1 M Sodium Acetate Stock: Dissolve 8.2 g of sodium acetate (anhydrous) in 100 mL of deionized water. Store at 4°C.

  • 100 mM NAD⁺ Stock: Dissolve 663 mg of NAD⁺ (free acid) in 10 mL of deionized water. Adjust pH to ~7.0 if necessary. Aliquot and store at -20°C.

  • 10 mM this compound Stock: Prepare in deionized water. Due to the novelty of this compound, precise preparation may vary. Aliquot and store at -80°C to minimize degradation.

  • Coupling Enzyme Mix (for 100 assays): In a microcentrifuge tube, mix:

    • 100 µL of 10 mg/mL BSA

    • 20 µL of Malate Dehydrogenase (~1000 U/mL)

    • 10 µL of Citrate Synthase (~1000 U/mL)

    • Make up to 1 mL with 50 mM Tricine buffer, pH 8.0. Prepare fresh daily.

  • Assay Buffer (100 mM Tricine, 2 mM MgCl₂, 1 mM DTT, pH 8.0):

    • 10 mL of 1 M Tricine (pH 8.0)

    • 200 µL of 1 M MgCl₂

    • 100 µL of 1 M DTT

    • 89.7 mL of deionized water

    • Prepare fresh and keep on ice.

Experimental Workflow Diagram

Experimental_Workflow prep Prepare Reagents (Buffers, Substrates, Enzyme Mix) plate Pipette Assay Components into 96-well Plate (Assay Buffer, Malate, NAD+, Acetate, Coupling Enzymes, Sample) prep->plate equilibrate Equilibrate Plate to Assay Temperature (e.g., 37°C) for 5 minutes plate->equilibrate start_rxn Initiate Reaction by Adding This compound equilibrate->start_rxn measure Measure Absorbance at 340 nm Kinetically over 10-20 minutes start_rxn->measure analyze Calculate Rate of Reaction (ΔAbs/min) measure->analyze convert Convert Rate to Enzyme Activity (U/mL or nmol/min/mg) analyze->convert

Figure 2: High-level workflow for the enzymatic assay.

Assay Procedure (96-well Plate Format)
  • Set up the Reaction Mix: Prepare a master mix for the desired number of wells. For each 200 µL reaction, add the following to a microcentrifuge tube on ice:

ComponentStock Conc.Volume (µL)Final Conc.
Assay Buffer-135-
L-Malate500 mM410 mM
NAD⁺100 mM42 mM
Sodium Acetate1 M1050 mM
Coupling Enzyme Mix-10-
Enzyme Sample(Variable)10(Variable)
Subtotal 173
  • Pipette into Plate: Add 173 µL of the reaction mix to each well of a UV-transparent 96-well plate. Include wells for a "no substrate" control (add 27 µL of water instead of substrate) and a "no enzyme" control.

  • Equilibration: Incubate the plate at the desired assay temperature (e.g., 37°C) for 5 minutes to ensure temperature equilibrium.

  • Initiate Reaction: Start the reaction by adding 27 µL of 10 mM this compound to each well (for a final concentration of 1.35 mM). Mix gently by pipetting or using an automated plate shaker.

  • Measure Absorbance: Immediately place the plate in the spectrophotometer and begin kinetic measurements. Record the absorbance at 340 nm every 30 seconds for 10-20 minutes.

Data Analysis
  • Determine the Rate of Reaction: Plot absorbance at 340 nm versus time. Identify the linear portion of the curve (initial velocity). Calculate the slope of this line (ΔAbs/min).

  • Calculate Enzyme Activity: Use the Beer-Lambert law to convert the rate of change in absorbance to the rate of NADH production.

    • Activity (µmol/min/mL) = (ΔAbs/min * Total Volume (mL)) / (ε * Path Length (cm) * Sample Volume (mL))

    Where:

    • ΔAbs/min is the rate of absorbance change from the linear portion of the curve.

    • Total Volume is the final reaction volume in the well (0.2 mL).

    • ε (Molar Extinction Coefficient) for NADH at 340 nm is 6220 M⁻¹cm⁻¹.

    • Path Length for a standard 96-well plate is typically ~0.5 cm, but should be confirmed for the specific instrument.

    • Sample Volume is the volume of the enzyme solution added to the well (0.01 mL).

  • Specific Activity: To calculate specific activity, divide the enzyme activity by the protein concentration of the sample (in mg/mL). The units will be µmol/min/mg (or U/mg).

Data Presentation

The following tables present hypothetical data for the kinetic characterization of a purified "this compound:acetate CoA-transferase".

Table 1: Michaelis-Menten Kinetic Parameters

SubstrateKₘ (µM)Vₘₐₓ (U/mg)
This compound150 ± 1525 ± 2
Acetate1200 ± 11028 ± 3

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Assay Optimization Parameters

ParameterOptimal RangeNotes
pH7.8 - 8.5Enzyme shows highest activity in this range.
Temperature35 - 40 °CActivity drops sharply above 45°C.
MgCl₂1 - 5 mMRequired for optimal activity.

Potential Role in Cellular Signaling

Novel acyl-CoA molecules can serve as donors for post-translational modifications of proteins, such as histones, which can regulate gene expression.[3] The metabolism of this compound could therefore be linked to epigenetic regulation and other signaling pathways.

Signaling_Pathway cluster_metabolism Central Metabolism cluster_novel_coa Hypothetical Pathway cluster_downstream Potential Downstream Effects TCA TCA Cycle Precursor Metabolic Precursor TCA->Precursor FAO Fatty Acid Oxidation FAO->TCA Acetyl-CoA Glycolysis Glycolysis Glycolysis->TCA Acetyl-CoA Novel_CoA This compound Precursor->Novel_CoA Enzyme Enzyme of Interest Novel_CoA->Enzyme Acylation Protein Acylation (e.g., Histones) Novel_CoA->Acylation Acyl-Group Donor Gene_Exp Gene Expression Changes Acylation->Gene_Exp Signaling Modulation of Signaling Pathways Gene_Exp->Signaling

Figure 3: Potential signaling role of this compound.

References

Application Notes and Protocols for Metabolic Flux Analysis of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful methodology for quantifying the rates of metabolic reactions within a biological system.[1][2] This document provides detailed application notes and protocols for the investigation of a novel metabolite, 2-Ethyl-2-hydroxybutanedioyl-CoA, a putative intermediate in branched-chain amino acid (BCAA) catabolism. While not a canonical metabolite, its presence may signify alternative or dysfunctional metabolic pathways, particularly in the context of inborn errors of metabolism or drug-induced metabolic stress.

This guide outlines a hypothetical metabolic pathway for the formation of this compound and provides a framework for its investigation using stable isotope tracing with 13C-labeled substrates, followed by mass spectrometry-based analysis. The protocols are designed for researchers in metabolic engineering, drug development, and clinical diagnostics who are interested in elucidating novel metabolic networks.

Hypothetical Metabolic Context of this compound

This compound, also known as 2-ethyl-2-hydroxysuccinyl-CoA, is hypothesized to be a derivative of isoleucine catabolism. Under normal physiological conditions, L-isoleucine is catabolized via a series of enzymatic steps to yield acetyl-CoA and propionyl-CoA.[3][4] However, under conditions of metabolic stress or enzymatic deficiencies in the canonical pathway, alternative routes may become active.

One such alternative is the (R)-pathway of isoleucine metabolism, which can lead to the formation of metabolites like 2-ethylhydracrylic acid (2-EHA).[5] We propose that this compound may arise from an intermediate in a related alternative pathway, potentially through the carboxylation of an isoleucine-derived C5-acyl-CoA intermediate followed by a hydroxylation event. The elucidation of such a pathway is critical as it may represent a previously uncharacterized metabolic detoxification route or a biomarker for specific disease states.

The following diagram illustrates a plausible, hypothetical pathway for the formation of this compound from L-isoleucine.

Hypothetical Pathway of this compound Formation cluster_isoleucine Isoleucine Catabolism cluster_hypothetical Hypothetical Pathway L-Isoleucine L-Isoleucine alpha-keto-beta-methylvalerate alpha-keto-beta-methylvalerate L-Isoleucine->alpha-keto-beta-methylvalerate BCAT 2-methylbutyryl-CoA 2-methylbutyryl-CoA alpha-keto-beta-methylvalerate->2-methylbutyryl-CoA BCKDH Tiglyl-CoA Tiglyl-CoA 2-methylbutyryl-CoA->Tiglyl-CoA ACADSB 2-ethylacrylyl-CoA 2-ethylacrylyl-CoA 2-methylbutyryl-CoA->2-ethylacrylyl-CoA Hypothetical Dehydrogenase Propionyl-CoA Propionyl-CoA Tiglyl-CoA->Propionyl-CoA ... Acetyl-CoA Acetyl-CoA Tiglyl-CoA->Acetyl-CoA ... TCA_Cycle TCA_Cycle Propionyl-CoA->TCA_Cycle Anaplerosis Acetyl-CoA->TCA_Cycle Entry 2-ethyl-2-hydroxybutyryl-CoA 2-ethyl-2-hydroxybutyryl-CoA 2-ethylacrylyl-CoA->2-ethyl-2-hydroxybutyryl-CoA Enoyl-CoA Hydratase-like Target_Metabolite This compound 2-ethyl-2-hydroxybutyryl-CoA->Target_Metabolite Carboxylase Further_Metabolism Further_Metabolism Target_Metabolite->Further_Metabolism ?

Caption: Hypothetical pathway for this compound formation.

Metabolic Flux Analysis Experimental Design

To quantify the flux through this proposed pathway, a 13C-based MFA experiment is recommended. The general workflow is depicted below.

MFA Experimental Workflow cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture 1. Cell Culture (e.g., Hepatocytes, Fibroblasts) Isotope_Labeling 2. Isotopic Labeling (e.g., U-13C6-Isoleucine) Cell_Culture->Isotope_Labeling Metabolite_Extraction 3. Quenching & Extraction (Acyl-CoA Protocol) Isotope_Labeling->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis (Detection of Acyl-CoAs) Metabolite_Extraction->LC_MS_Analysis MID_Determination 5. Mass Isotopomer Distribution (MID) Analysis LC_MS_Analysis->MID_Determination Flux_Calculation 6. Computational Flux Modeling (e.g., INCA, Metran) MID_Determination->Flux_Calculation Results 7. Flux Map & Interpretation Flux_Calculation->Results

Caption: General workflow for 13C-Metabolic Flux Analysis.

Protocols

Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Plate the cells of interest (e.g., primary hepatocytes, patient-derived fibroblasts) in 6-well plates at a density that ensures they are in the exponential growth phase at the time of the experiment.

  • Media Preparation: Prepare custom DMEM or RPMI 1640 medium lacking isoleucine. Supplement this medium with dialyzed fetal bovine serum. Just before the experiment, add the 13C-labeled tracer. For this study, U-13C6-Isoleucine is recommended.

  • Labeling Experiment:

    • Aspirate the standard culture medium from the cells.

    • Wash the cells once with pre-warmed phosphate-buffered saline (PBS).

    • Add the pre-warmed 13C-labeling medium to the cells.

    • Incubate the cells for a sufficient duration to approach isotopic steady-state. This time should be determined empirically but is often between 8 and 24 hours.[6]

Protocol 2: Metabolite Quenching and Extraction of Acyl-CoAs

This protocol is optimized for the extraction of short- to medium-chain acyl-CoA esters.

  • Quenching:

    • Aspirate the labeling medium.

    • Immediately add 1 mL of ice-cold 80:20 methanol:water solution to each well to quench metabolic activity.

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

  • Extraction:

    • Sonicate the cell suspension on ice (e.g., 3 cycles of 20 seconds on, 30 seconds off).

    • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant to a new tube. This extract contains the acyl-CoA species.

  • Sample Preparation for LC-MS:

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in a suitable buffer for LC-MS analysis, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate.[7]

Protocol 3: LC-MS/MS Analysis for Acyl-CoA Profiling
  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is required.

  • Chromatography:

    • Column: A C18 reversed-phase column is suitable for separating acyl-CoAs.

    • Mobile Phase A: Water with 10 mM ammonium hydroxide (B78521) or another suitable buffer.

    • Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide.

    • Gradient: A gradient from a low to a high percentage of Mobile Phase B is used to elute the acyl-CoAs.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally preferred for acyl-CoA analysis.[8]

    • Detection Strategy:

      • Targeted Analysis (MRM): For known acyl-CoAs, including the hypothesized this compound, multiple reaction monitoring (MRM) can be used for sensitive quantification. The precursor ion will be the [M+H]+ of the target molecule, and a characteristic fragment ion (e.g., loss of the phosphoadenosine diphosphate (B83284) moiety, a neutral loss of 507 Da) is monitored.[8][9]

      • Untargeted Analysis: To discover novel acyl-CoAs, a precursor ion scan or neutral loss scan for the characteristic fragment of CoA can be employed. High-resolution MS can provide accurate mass for formula determination.[10][11]

  • Data Analysis:

    • Extract the mass isotopomer distributions (MIDs) for this compound and other relevant metabolites.

    • Correct the MIDs for the natural abundance of 13C.

    • Use the corrected MIDs as input for computational flux modeling software (e.g., INCA, Metran) to calculate intracellular fluxes.[12]

Data Presentation

The quantitative data from the MFA should be summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Mass Spectrometry Parameters for Target Acyl-CoAs

MetabolitePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Propionyl-CoA822.2315.135
Acetyl-CoA810.1303.135
2-methylbutyryl-CoA850.2343.135
This compound924.2417.140

Table 2: Hypothetical Metabolic Fluxes (normalized to Isoleucine uptake rate of 100)

Reaction/PathwayFlux (Control Cells)Flux (Condition X)Fold Change
Isoleucine Uptake1001001.0
BCAT (Isoleucine -> α-keto-β-methylvalerate)95.2 ± 3.194.8 ± 4.20.99
BCKDH (α-keto-β-methylvalerate -> 2-methylbutyryl-CoA)93.1 ± 2.980.1 ± 5.50.86
Canonical Isoleucine Catabolism92.5 ± 3.065.3 ± 6.10.71
Hypothetical Pathway Entry 0.6 ± 0.2 14.8 ± 3.7 24.7
This compound Formation0.5 ± 0.112.1 ± 2.924.2

*Statistically significant difference (p < 0.05)

Conclusion

The analytical framework presented here provides a robust methodology for investigating the role of novel acyl-CoA species, such as this compound, in cellular metabolism. By combining stable isotope labeling, advanced mass spectrometry, and computational modeling, researchers can elucidate the activity of previously uncharacterized metabolic pathways. This approach has significant potential in identifying new biomarkers for metabolic diseases and understanding the off-target effects of drug candidates on cellular metabolism.

References

Application Notes and Protocols for the Characterization of Rare Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) esters are crucial intermediates in numerous metabolic pathways, including fatty acid metabolism, the citric acid cycle, and the biosynthesis of complex lipids. While much attention has been focused on common long-chain and short-chain acyl-CoAs, the study of rare acyl-CoA esters, such as branched-chain, dicarboxylic, and other modified forms, is an emerging field with significant implications for understanding metabolic regulation in health and disease. These rare species can serve as key biomarkers and therapeutic targets in various metabolic disorders and drug development processes. However, their low abundance and structural diversity present considerable analytical challenges.

These application notes provide a comprehensive overview of advanced analytical techniques for the characterization and quantification of rare acyl-CoA esters. We detail robust protocols for sample preparation and analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the highest sensitivity and selectivity for these challenging analytes.

Analytical Techniques Overview

The characterization of rare acyl-CoA esters predominantly relies on mass spectrometry-based methods due to their high sensitivity and specificity. While other techniques like enzymatic assays exist, they often lack the specificity required for complex biological matrices and are not suitable for the discovery of novel or unexpected acyl-CoA species.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for the analysis of acyl-CoA esters.[1][2] It combines the separation power of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. Key advantages include:

  • High Sensitivity: Capable of detecting acyl-CoAs at femtomole levels.

  • High Specificity: Multiple reaction monitoring (MRM) allows for the targeted quantification of specific acyl-CoAs even in complex mixtures.

  • Structural Information: Fragmentation patterns in MS/MS can help to elucidate the structure of unknown acyl-CoA esters.

  • Multiplexing: Ability to analyze a wide range of acyl-CoA species in a single run.

Enzymatic Assays: These assays utilize specific enzymes that react with acyl-CoAs to produce a detectable signal (e.g., colorimetric or fluorescent). While useful for quantifying total pools of certain acyl-CoA classes (e.g., total Coenzyme A), they are generally not suitable for the specific analysis of individual rare acyl-CoA esters.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes the quantitative performance of various LC-MS/MS methods for the analysis of acyl-CoA esters, providing a baseline for what can be achieved in a research setting.

Analytical MethodAnalyte(s)MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
UHPLC-ESI-MS/MSShort-, medium-, and long-chain acyl-CoAs (C2-C20)Mouse liver, HepG2 cells, LHCNM2 cells1-5 fmolNot specified90-111[3]
LC-MS/MSShort-chain acyl-CoAs and CoA biosynthetic intermediatesBiological samplesNot specifiedSensitive lower limitsHigh[4]
LC-ESI-MS/MSWide range of fatty acyl-CoAsMammalian cells3x Signal-to-Noise10x Signal-to-NoiseNot specified[5]
HPLC with UV detectionLong-chain acyl-CoAsTissuesNot specifiedNot specified70-80[1]
LC-MS/MSShort and medium-chain acyl-CoAsRat liverlow fmol rangeNot specifiedNot specified[2]

Experimental Protocols

Protocol 1: Extraction of Acyl-CoA Esters from Mammalian Cells

This protocol describes a robust method for the extraction of a broad range of acyl-CoA esters from cultured mammalian cells for subsequent LC-MS/MS analysis.

Materials:

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Ice-cold Methanol (B129727) (LC-MS grade)

  • Internal standard solution (e.g., a mixture of odd-chain acyl-CoAs not expected to be in the sample)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS. After the final wash, add 1 mL of ice-cold methanol containing the internal standard and scrape the cells.

    • Suspension cells: Pellet the cells by centrifugation (500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS. After the final wash, resuspend the cell pellet in 1 mL of ice-cold methanol containing the internal standard.

  • Lysis and Protein Precipitation:

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

    • Vortex vigorously for 1 minute to ensure complete cell lysis.

    • Incubate on ice for 20 minutes to allow for protein precipitation.

  • Centrifugation:

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Dry the supernatant using a vacuum concentrator or under a gentle stream of nitrogen.

  • Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable solvent for LC-MS analysis. A common choice is 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7), which aids in acyl-CoA stability.[6]

  • Analysis:

    • Vortex the reconstituted sample, centrifuge briefly to pellet any insoluble material, and transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Acyl-CoA Purification

For complex matrices or when higher purity is required, solid-phase extraction can be employed to enrich for acyl-CoAs. This protocol is adapted from established methods.[7][8]

Materials:

  • SPE cartridges (e.g., C18 or a specialized anion-exchange phase)

  • SPE vacuum manifold

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate solution (50 mM, pH 7)

  • Elution solvent (e.g., methanol with a small percentage of acetic acid)

Procedure:

  • Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1-2 mL of methanol, followed by 1-2 mL of water.

  • Sample Loading:

    • Load the reconstituted cell extract (from Protocol 1, step 6, but before final reconstitution for injection) onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1-2 mL of a weak solvent to remove interfering substances. The exact composition of the wash solvent will depend on the SPE phase and the analytes of interest but is typically a low percentage of organic solvent in water.

  • Elution:

    • Elute the acyl-CoAs from the cartridge using 1-2 mL of the elution solvent.

  • Drying and Reconstitution:

    • Dry the eluate using a vacuum concentrator or under a gentle stream of nitrogen.

    • Reconstitute the purified extract in the final injection solvent for LC-MS/MS analysis as described in Protocol 1.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Esters

This protocol provides a general framework for the LC-MS/MS analysis of acyl-CoA esters. Specific parameters will need to be optimized for the instrument and the specific rare acyl-CoAs of interest.

Instrumentation:

  • A UHPLC or HPLC system coupled to a triple quadrupole or high-resolution mass spectrometer.

Liquid Chromatography:

  • Column: A C18 reversed-phase column is commonly used for the separation of acyl-CoAs. For a broader range of polarities, a combination of hydrophilic interaction liquid chromatography (HILIC) and reversed-phase chromatography can be effective.[3]

  • Mobile Phase A: 10 mM ammonium acetate in water, pH 7-8.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over 15-20 minutes to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2 - 0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally preferred for acyl-CoA analysis as it yields a strong protonated molecular ion [M+H]+.[5]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification on a triple quadrupole mass spectrometer. The most common transition involves the neutral loss of the 507 Da phospho-ADP moiety from the precursor ion.[6]

  • Precursor and Product Ions: These need to be determined for each specific rare acyl-CoA of interest by infusing a standard or from in silico predictions.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, cone voltage, and gas flows.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the analysis of rare acyl-CoA esters from biological samples.

experimental_workflow sample Biological Sample (Cells or Tissues) extraction Extraction (Protocol 1) sample->extraction spe Optional SPE (Protocol 2) extraction->spe analysis LC-MS/MS Analysis (Protocol 3) extraction->analysis spe->analysis data Data Analysis analysis->data

A generalized workflow for acyl-CoA analysis.
Signaling Pathway: Branched-Chain Amino Acid Catabolism

This diagram shows the metabolic pathway for the breakdown of branched-chain amino acids (BCAAs), which generates rare branched-chain acyl-CoA esters.

bcaa_catabolism Leucine Leucine BCAT BCAT Leucine->BCAT Isoleucine Isoleucine Isoleucine->BCAT Valine Valine Valine->BCAT aKIC α-Ketoisocaproate BCAT->aKIC aKMV α-Keto-β-methylvalerate BCAT->aKMV aKIV α-Ketoisovalerate BCAT->aKIV BCKDH BCKDH aKIC->BCKDH aKMV->BCKDH aKIV->BCKDH IsovalerylCoA Isovaleryl-CoA BCKDH->IsovalerylCoA aMethylbutyrylCoA α-Methylbutyryl-CoA BCKDH->aMethylbutyrylCoA IsobutyrylCoA Isobutyryl-CoA BCKDH->IsobutyrylCoA FurtherMetabolism Further Metabolism IsovalerylCoA->FurtherMetabolism aMethylbutyrylCoA->FurtherMetabolism IsobutyrylCoA->FurtherMetabolism

Catabolism of branched-chain amino acids.
Signaling Pathway: Propionyl-CoA and Methylmalonyl-CoA Metabolism

This diagram illustrates the metabolic fate of propionyl-CoA, a key intermediate derived from the breakdown of odd-chain fatty acids and certain amino acids, and its conversion to succinyl-CoA via the rare acyl-CoA, methylmalonyl-CoA.[1][9]

propionyl_coa_metabolism OddChainFA Odd-chain Fatty Acids PropionylCoA Propionyl-CoA OddChainFA->PropionylCoA AminoAcids Amino Acids (Val, Ile, Met, Thr) AminoAcids->PropionylCoA PCC Propionyl-CoA Carboxylase PropionylCoA->PCC MethylmalonylCoA Methylmalonyl-CoA PCC->MethylmalonylCoA MCM Methylmalonyl-CoA Mutase MethylmalonylCoA->MCM SuccinylCoA Succinyl-CoA MCM->SuccinylCoA TCACycle TCA Cycle SuccinylCoA->TCACycle

Metabolism of propionyl-CoA and methylmalonyl-CoA.

References

Application Notes and Protocols for the In Vitro Study of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coenzyme A (CoA) and its thioester derivatives are central to numerous metabolic processes, including the citric acid cycle, fatty acid metabolism, and the synthesis of various natural products.[1][2] The study of novel CoA derivatives is crucial for understanding metabolic pathways, discovering new enzyme functions, and developing targeted therapeutic agents. This document provides detailed application notes and protocols for the in vitro investigation of a novel synthetic acyl-CoA derivative, 2-Ethyl-2-hydroxybutanedioyl-CoA .

Due to the novelty of this compound, specific enzymatic partners have yet to be identified in published literature. However, its structure—a substituted C4-dicarboxylic acid (succinyl-CoA) analog with a tertiary alcohol—suggests potential interactions with several classes of enzymes. This document will focus on hypothetical applications in studying two such enzyme families: Acyl-CoA Thioesterases and L-3-Hydroxyacyl-CoA Dehydrogenases . The protocols and data presented are illustrative and based on established methods for analogous substrates.

Hypothetical Enzyme Interaction Workflow

The following workflow outlines a general approach to identifying and characterizing enzyme activity with this compound.

workflow cluster_prep Preparation cluster_screening Screening & Characterization cluster_analysis Data Analysis Compound Synthesize/ Obtain Compound Assay Enzyme Activity Assay Compound->Assay Enzyme Source Candidate Enzymes (e.g., Thioesterases, Dehydrogenases) Enzyme->Assay Kinetics Kinetic Analysis Assay->Kinetics Hit Identified Inhibition Inhibition Studies Kinetics->Inhibition Data Data Compilation & Analysis Inhibition->Data Report Generate Report/ Publication Data->Report

Caption: General workflow for in vitro enzyme studies with a novel CoA derivative.

Application 1: Screening for Acyl-CoA Thioesterase Activity

Acyl-CoA thioesterases (ACOTs) catalyze the hydrolysis of the thioester bond in acyl-CoA molecules, releasing the free fatty acid and Coenzyme A.[3] Many ACOTs exhibit broad substrate specificity, making them prime candidates for interaction with novel CoA derivatives.[1][4] A common method to detect this activity is a colorimetric assay using Ellman's reagent (DTNB), which reacts with the free thiol group of the released CoA to produce a yellow-colored product.

Experimental Protocol: Thioesterase Activity Assay

This protocol is adapted from standard methods for measuring thioesterase activity.[2]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl.

    • Substrate Stock: 10 mM this compound in sterile water. Store at -80°C.

    • Enzyme Stock: Purified recombinant Acyl-CoA Thioesterase (e.g., human ACOT2, E. coli TesB) at 1 mg/mL in storage buffer.

    • DTNB Solution: 10 mM 5,5'-dithiobis-(2-nitrobenzoic acid) in Assay Buffer.

  • Assay Procedure:

    • Set up a 96-well microplate. For each reaction, add the following to a final volume of 100 µL:

      • 80 µL Assay Buffer

      • 5 µL DTNB Solution (final concentration: 0.5 mM)

      • 5 µL Substrate Stock (final concentration: 0.5 mM)

    • Initiate the reaction by adding 10 µL of diluted enzyme (e.g., 10 µg/mL final concentration).

    • Include negative controls (no enzyme) and positive controls (e.g., Lauroyl-CoA if the enzyme's activity is known).

    • Immediately measure the absorbance at 412 nm every 30 seconds for 10-15 minutes using a microplate reader at 37°C.

  • Data Analysis:

    • Calculate the rate of change in absorbance (ΔA412/min).

    • Use the molar extinction coefficient of the TNB²⁻ product (14,150 M⁻¹cm⁻¹) to convert the rate to µmol of CoA released per minute.

    • Determine the specific activity (µmol/min/mg of enzyme).

Illustrative Data Presentation

The following table presents hypothetical specific activity data for two different thioesterases with this compound compared to a standard substrate, Lauroyl-CoA.

EnzymeSubstrateSpecific Activity (µmol/min/mg)Relative Activity (%)
Human ACOT2 Lauroyl-CoA (C12)15.2 ± 1.1100%
This compound3.8 ± 0.425%
E. coli TesB Lauroyl-CoA (C12)25.6 ± 2.3100%
This compound0.5 ± 0.12%

Data are presented as mean ± standard deviation (n=3) and are for illustrative purposes only.

Application 2: Substrate Potential for L-3-Hydroxyacyl-CoA Dehydrogenase (HADH)

L-3-Hydroxyacyl-CoA dehydrogenases catalyze the NAD⁺-dependent oxidation of a hydroxyl group on the beta-carbon (C3) of an acyl-CoA chain to a ketone.[5][6] While this compound has a hydroxyl group on the alpha-carbon (C2), some dehydrogenases may exhibit relaxed specificity. This hypothetical application explores its potential as a substrate or inhibitor for HADH enzymes. The assay monitors the production of NADH by measuring the increase in absorbance at 340 nm.[7]

Signaling Pathway Context: Beta-Oxidation

beta_oxidation AcylCoA Acyl-CoA EnoylCoA trans-Δ²-Enoyl-CoA AcylCoA->EnoylCoA FAD -> FADH₂ ACAD ACAD AcylCoA->ACAD HydroxyacylCoA L-3-Hydroxyacyl-CoA EnoylCoA->HydroxyacylCoA H₂O ECH ECH EnoylCoA->ECH KetoacylCoA 3-Ketoacyl-CoA HydroxyacylCoA->KetoacylCoA NAD⁺ -> NADH HADH HADH HydroxyacylCoA->HADH ShorterAcylCoA Acyl-CoA (n-2) KetoacylCoA->ShorterAcylCoA CoA-SH AcetylCoA Acetyl-CoA KetoacylCoA->AcetylCoA KAT KAT KetoacylCoA->KAT ACAD->EnoylCoA ECH->HydroxyacylCoA HADH->KetoacylCoA KAT->ShorterAcylCoA KAT->AcetylCoA

Caption: The canonical mitochondrial fatty acid beta-oxidation pathway.

Experimental Protocol: Dehydrogenase Activity Assay
  • Reagent Preparation:

    • Assay Buffer: 100 mM Potassium Phosphate, pH 7.3.

    • Substrate Stock: 10 mM this compound in sterile water.

    • Positive Control Substrate: 10 mM S-Acetoacetyl-CoA.[7]

    • Cofactor Stock: 10 mM β-Nicotinamide adenine (B156593) dinucleotide (NAD⁺) in Assay Buffer.

    • Enzyme Stock: Purified recombinant L-3-Hydroxyacyl-CoA Dehydrogenase (e.g., from porcine heart) at 0.5 mg/mL.

  • Assay Procedure:

    • In a UV-transparent cuvette or 96-well plate, prepare a 1 mL (or 200 µL) reaction mixture:

      • 950 µL Assay Buffer

      • 20 µL NAD⁺ Stock (final concentration: 0.2 mM)

      • 10 µL Substrate Stock (final concentration: 0.1 mM)

    • Equilibrate the mixture to 37°C.

    • Initiate the reaction by adding 20 µL of diluted enzyme (e.g., 0.2 - 0.7 units/mL final concentration).

    • Immediately monitor the increase in absorbance at 340 nm for 5-10 minutes.

    • Run controls including a blank (no enzyme) and a positive control with S-Acetoacetyl-CoA.

  • Kinetic Parameter Determination:

    • To determine Michaelis-Menten kinetic parameters (Km and Vmax), vary the concentration of this compound (e.g., 0.01 mM to 2 mM) while keeping the NAD⁺ concentration constant and saturating.

    • Measure the initial reaction velocity (v₀) at each substrate concentration.

    • Plot v₀ versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Illustrative Data Presentation

The following table summarizes hypothetical kinetic parameters for a porcine heart HADH with its native substrate and the novel CoA derivative.

SubstrateK_m (µM)V_max (µmol/min/mg)k_cat (s⁻¹)k_cat/K_m (M⁻¹s⁻¹)
S-Acetoacetyl-CoA 90 ± 8125 ± 7728.0 x 10⁵
This compound 1250 ± 11015 ± 1.58.77.0 x 10³

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Conclusion

While this compound is a novel molecule without a known biological context, its structure allows for the formulation of clear, testable hypotheses regarding its interaction with key metabolic enzymes. The protocols and illustrative data provided here offer a robust framework for researchers to begin characterizing its biochemical properties in vitro. By employing these standardized assays, scientists can screen candidate enzymes, quantify kinetic parameters, and ultimately elucidate the potential metabolic role or inhibitory profile of this and other novel CoA derivatives, aiding in both fundamental research and drug discovery efforts.

References

Application Note: High-Resolution Mass Spectrometry for Unknown Acyl-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Acyl-Coenzyme A (acyl-CoA) thioesters are central metabolites in cellular metabolism, participating in a myriad of biochemical pathways including fatty acid metabolism, the citric acid cycle, and post-translational protein modifications.[1][2][3] The accurate identification and quantification of the diverse acyl-CoA pool are crucial for understanding cellular physiology and the pathophysiology of various diseases, including metabolic disorders and cancer.[2][4] High-resolution mass spectrometry (HRMS) coupled with liquid chromatography (LC) has emerged as a powerful analytical tool for the comprehensive profiling of known and unknown acyl-CoAs due to its high sensitivity, selectivity, and mass accuracy.[3][5][6] This application note provides detailed protocols for the identification of unknown acyl-CoAs from biological matrices using LC-HRMS.

Experimental Protocols

A generalized workflow for the identification of unknown acyl-CoAs involves sample preparation, LC-HRMS analysis, and data processing.

Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-HRMS Analysis cluster_data Data Analysis Sample Biological Sample (Cells or Tissues) Extraction Metabolite Extraction (e.g., Protein Precipitation) Sample->Extraction Purification Optional: Solid-Phase Extraction (SPE) Extraction->Purification optional Reconstitution Reconstitution in Stable Solvent Purification->Reconstitution LC Liquid Chromatography (Reversed-Phase) Reconstitution->LC HRMS High-Resolution Mass Spectrometry (e.g., Orbitrap, Q-TOF) LC->HRMS Feature_Detection Peak Detection & Alignment HRMS->Feature_Detection Formula_Generation Molecular Formula Generation Feature_Detection->Formula_Generation Fragmentation_Analysis MS/MS Fragmentation Analysis Formula_Generation->Fragmentation_Analysis Database_Search Database and Library Searching Fragmentation_Analysis->Database_Search Identification Unknown Acyl-CoA Identification Database_Search->Identification

Caption: Overall workflow for unknown acyl-CoA identification.

Sample Preparation

The choice of sample preparation method is critical due to the inherent instability of acyl-CoAs in aqueous solutions.[1]

Protocol 1: Protein Precipitation for Cellular Acyl-CoA Extraction

This protocol is adapted from methods described for the extraction of acyl-CoAs from cultured cells.[1][6]

  • Cell Harvesting: Aspirate the culture medium and wash the cells (approximately 1-10 million) with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Immediately add 1 mL of ice-cold methanol (B129727) to the cell pellet.[1] For tissues, homogenize the frozen tissue (~40 mg) in a mixture of 0.5 mL of 100 mM potassium phosphate (B84403) monobasic (pH 4.9) and 0.5 mL of acetonitrile:2-propanol:methanol (3:1:1).[7]

  • Internal Standard Spiking: Add an appropriate odd-chain length acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) as an internal standard to the extraction solvent to control for extraction efficiency and matrix effects.[1][5]

  • Lysis and Precipitation: Vortex the cell suspension vigorously for 1-2 minutes and incubate at -20°C for at least 30 minutes to facilitate protein precipitation.

  • Centrifugation: Centrifuge the extract at 16,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[7]

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new microcentrifuge tube.

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent that ensures acyl-CoA stability, such as 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) or 50 mM ammonium acetate with 20% acetonitrile.[1][6] The choice of reconstitution solvent should be optimized for chromatographic performance.

Protocol 2: Solid-Phase Extraction (SPE) for Sample Clean-up

SPE can be employed for further purification of acyl-CoAs, especially from complex matrices.[2][8]

  • Cartridge Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[8]

  • Sample Loading: Load the reconstituted sample extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 2 mL of 5% methanol in water to remove polar impurities.[8]

  • Elution: Elute the acyl-CoAs with 1 mL of methanol.[8]

  • Drying and Reconstitution: Dry the eluent and reconstitute as described in Protocol 1.

SamplePrep start Start: Cell Pellet or Tissue extraction Add Cold Extraction Solvent with Internal Standard start->extraction vortex Vortex & Incubate (-20°C) extraction->vortex centrifuge Centrifuge (16,000 x g, 4°C) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Dry Down (Nitrogen Stream) supernatant->dry reconstitute Reconstitute in Stable Solvent dry->reconstitute end Ready for LC-HRMS Analysis reconstitute->end

Caption: Detailed sample preparation workflow.

LC-HRMS Analysis

Liquid Chromatography Conditions

Reversed-phase liquid chromatography is commonly used for the separation of acyl-CoAs.

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 100 x 2.1 mm, 1.8 µm)[6][8]
Mobile Phase A Water with 5 mM ammonium acetate (pH 6.8)[6] or 0.1% formic acid
Mobile Phase B Methanol or Acetonitrile[6]
Flow Rate 0.2 - 0.4 mL/min[1]
Gradient A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs. For example: 0-2 min, 2% B; 2-15 min, 2-95% B; 15-20 min, 95% B; 20.1-25 min, 2% B.[6]
Column Temperature 40°C[9]
Injection Volume 2-10 µL

High-Resolution Mass Spectrometry Conditions

HRMS instruments like Orbitrap or Q-TOF are ideal for unknown identification due to their high mass accuracy and resolution.

ParameterRecommended Setting
Ionization Mode Positive Electrospray Ionization (ESI+)[5]
Scan Mode Full MS followed by data-dependent MS/MS (dd-MS2)
Full MS Resolution > 60,000
MS1 Scan Range m/z 700 - 1200
MS/MS Fragmentation Higher-energy C-trap Dissociation (HCD) or Collision-Induced Dissociation (CID)
Collision Energy Stepped or ramped collision energy (e.g., 20-60 eV) to obtain rich fragmentation spectra.
Inclusion List An inclusion list of potential unknown acyl-CoA masses can be created based on a neutral loss scan of 507 Da from a preliminary analysis.

Data Analysis and Unknown Identification

The identification of unknown acyl-CoAs relies on the characteristic fragmentation pattern of the CoA moiety.

DataAnalysis start Acquire Raw LC-HRMS Data feature_finding Peak Picking & Feature Detection start->feature_finding formula_prediction Predict Elemental Composition from Accurate Mass feature_finding->formula_prediction ms2_extraction Extract MS/MS Spectrum of Unknown formula_prediction->ms2_extraction neutral_loss_check Check for Characteristic Neutral Loss of 507 Da ms2_extraction->neutral_loss_check fragment_annotation Annotate Other Fragments (e.g., m/z 428) neutral_loss_check->fragment_annotation [Neutral Loss Found] structure_elucidation Propose Acyl Group Structure fragment_annotation->structure_elucidation confirmation Confirm with Authentic Standard (if available) structure_elucidation->confirmation end Identification Complete confirmation->end

Caption: Data analysis workflow for unknown identification.

Characteristic Fragmentation of Acyl-CoAs

In positive ion mode ESI-MS/MS, acyl-CoAs exhibit a characteristic neutral loss of the 3'-phosphoadenosine diphosphate (B83284) moiety, resulting in a loss of 507.0 Da.[1][10][11] Another common fragment ion is observed at m/z 428, which corresponds to the CoA moiety.[2][10]

Step-by-Step Identification Protocol:

  • Feature Detection: Process the raw LC-HRMS data using software such as Thermo Scientific Sieve or similar platforms to detect and align chromatographic peaks.[6]

  • Putative Acyl-CoA Filtering: Filter the detected features for those that exhibit a neutral loss of 507.0 Da in their MS/MS spectra. This can be done by performing a neutral loss scan in a preliminary run or by computationally screening the dd-MS2 data.[5][12]

  • Molecular Formula Generation: For a candidate unknown peak, use the accurate mass of the precursor ion to generate a list of possible elemental formulas. The high mass accuracy of the HRMS instrument significantly reduces the number of potential formulas.

  • MS/MS Spectral Interpretation:

    • Confirm the presence of the characteristic neutral loss of 507 Da and the fragment ion at m/z 428.

    • The mass of the fragment resulting from the neutral loss of 507 Da corresponds to the protonated acyl portion of the molecule ([R-C=O]+).

    • Propose the structure of the acyl group based on the accurate mass of this fragment.

  • Database and Library Searching: Compare the experimental MS/MS spectrum against in-silico fragmentation libraries or spectral databases (e.g., CoA-Blast) for confirmation.[13]

  • Confirmation: The definitive identification of an unknown acyl-CoA requires comparison of its retention time and MS/MS spectrum with an authentic chemical standard.

Quantitative Data Summary

The performance of LC-MS/MS methods for acyl-CoA analysis can be characterized by their linearity, limit of detection (LOD), and limit of quantification (LOQ).

Analytical ParameterTypical PerformanceReference
Linearity (R²) > 0.98[1]
Limit of Detection (LOD) 1-10 fmol[8]
Limit of Quantification (LOQ) 5-50 fmol[8]
Precision (RSD%) < 15%[8]

Note: These values are representative and can vary depending on the specific acyl-CoA, matrix, and instrumentation.

Signaling Pathway Involvement

Acyl-CoAs are integral to central carbon metabolism, linking fatty acid, glucose, and amino acid metabolism.

SignalingPathways cluster_inputs Metabolic Inputs cluster_core Central Metabolism cluster_outputs Cellular Functions Fatty_Acids Fatty Acids Beta_Oxidation Beta-Oxidation Fatty_Acids->Beta_Oxidation Glucose Glucose Acyl_CoA_Pool Acyl-CoA Pool Glucose->Acyl_CoA_Pool via Glycolysis Amino_Acids Amino Acids Amino_Acids->Acyl_CoA_Pool TCA_Cycle TCA Cycle Acyl_CoA_Pool->TCA_Cycle Fatty_Acid_Synthesis Fatty Acid Synthesis Acyl_CoA_Pool->Fatty_Acid_Synthesis Protein_Modification Protein Acylation (e.g., Acetylation) Acyl_CoA_Pool->Protein_Modification Energy_Production Energy Production (ATP) TCA_Cycle->Energy_Production Beta_Oxidation->Acyl_CoA_Pool Lipid_Synthesis Lipid Synthesis Fatty_Acid_Synthesis->Lipid_Synthesis

Caption: Central role of the Acyl-CoA pool in metabolism.

The protocols outlined in this application note provide a robust framework for the identification of unknown acyl-CoAs in biological samples using high-resolution mass spectrometry. The combination of optimized sample preparation, high-performance liquid chromatography, and high-resolution mass spectrometry enables the comprehensive profiling of this critical class of metabolites, paving the way for new discoveries in metabolic research and drug development.

References

Application Notes and Protocols for Improved Detection of 2-Ethyl-2-hydroxybutanedioyl-CoA via Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-2-hydroxybutanedioyl-CoA is a key intermediate in the ethylmalonyl-CoA pathway, a central metabolic route for carbon assimilation in various bacteria. Accurate and sensitive quantification of this metabolite is crucial for understanding microbial physiology, metabolic engineering, and for the development of novel therapeutics targeting these pathways. However, the inherent chemical properties of this compound, including its polarity, thermal lability, and the presence of multiple functional groups (a hydroxyl group, a thioester, and a free carboxyl group), present significant challenges for direct analysis, particularly by mass spectrometry.

This document provides detailed application notes and experimental protocols for the derivatization of this compound to enhance its detection and quantification by Liquid Chromatography-Mass Spectrometry (LC-MS). The proposed methods focus on modifying the functional groups to improve chromatographic retention, increase ionization efficiency, and thereby achieve lower limits of detection.

Metabolic Significance of this compound

This compound is a central metabolite in the ethylmalonyl-CoA pathway. This pathway is essential for the assimilation of C2 compounds (like acetate) in many microorganisms that lack a functional glyoxylate (B1226380) cycle.[1][2][3][4] The pathway converts acetyl-CoA to glyoxylate and succinyl-CoA, which can then enter central carbon metabolism for biosynthesis.[5][6] Understanding the flux through this pathway is critical for applications in biotechnology and for studying microbial carbon metabolism.

Ethylmalonyl_CoA_Pathway cluster_target Point of Analysis acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa (R)-3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa (2S)-Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa Crotonyl-CoA carboxylase/reductase methylsuccinyl_coa (2S)-Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa Ethylmalonyl-CoA mutase target_molecule This compound (hypothetical intermediate) ethylmalonyl_coa->target_molecule hydration? mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa Propionyl-CoA carboxylase

Fig. 1: Simplified Ethylmalonyl-CoA Pathway.

Derivatization Strategies for Improved Detection

The primary challenges in analyzing this compound are its low volatility and poor ionization efficiency in its native form. Derivatization can address these issues by:

  • Esterification of the free carboxyl group: Converting the carboxylic acid to an ester, for example, a methyl or ethyl ester, reduces its polarity and can improve its chromatographic properties.

  • Silylation or Acylation of the hydroxyl group: Masking the polar hydroxyl group with a silyl (B83357) or acyl group further decreases polarity and can enhance thermal stability if GC-MS were to be considered (though LC-MS is recommended). For LC-MS, this modification can improve ionization.

The following sections detail protocols for these derivatization strategies, which can be performed sequentially or in a single pot, depending on the chosen reagents.

Data Presentation: Expected Improvement in Detection

Analyte ClassDerivatization MethodTypical Fold Increase in MS Signal IntensityReference
Carboxylic AcidsEsterification (e.g., with 2-picolylamine)9 - 158[8]
Hydroxy Fatty AcidsSilylation (e.g., with BSTFA)10 - 100+General Knowledge
Short-chain Acyl-CoAs(No Derivatization)Baseline[10][11]
This compound (Predicted) Sequential Esterification and Silylation 50 - 500+ Predicted

Note: The predicted fold increase is an estimate based on the combined effect of derivatizing both the carboxyl and hydroxyl groups, leading to significantly improved chromatographic peak shape and ionization efficiency.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Many derivatization reagents are toxic, corrosive, and/or moisture-sensitive.

Protocol 1: Two-Step Derivatization - Esterification followed by Silylation

This protocol is recommended for achieving the most significant improvement in detection.

two_step_derivatization start Biological Sample (e.g., cell lysate) extraction Metabolite Extraction (e.g., with cold methanol/water) start->extraction drying Evaporation to Dryness (under N2 stream) extraction->drying esterification Step 1: Esterification (e.g., Methanolic HCl) drying->esterification redrying Evaporation to Dryness (under N2 stream) esterification->redrying silylation Step 2: Silylation (e.g., BSTFA + 1% TMCS) redrying->silylation analysis LC-MS Analysis silylation->analysis

Fig. 2: Two-Step Derivatization Workflow.

Materials:

  • Dried biological extract containing this compound

  • Methanolic HCl (3N)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Acetonitrile (B52724) (anhydrous)

  • Pyridine (B92270) (anhydrous)

  • Hexane (B92381) (anhydrous)

  • Nitrogen gas source

  • Heater block

  • Autosampler vials with inserts

Procedure:

Step 1: Esterification of the Carboxyl Group

  • To the dried metabolite extract in a glass vial, add 100 µL of 3N methanolic HCl.

  • Cap the vial tightly and heat at 60°C for 60 minutes.

  • Cool the vial to room temperature.

  • Evaporate the reagent to complete dryness under a gentle stream of nitrogen gas. This step is critical to remove all acid before silylation.

Step 2: Silylation of the Hydroxyl Group

  • To the dried, esterified sample, add 50 µL of anhydrous acetonitrile and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 70°C for 45 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for direct injection into the LC-MS system. Alternatively, for targeted analyses, the sample can be reconstituted in a suitable solvent like hexane after evaporation of the silylation reagent.

Protocol 2: Single-Step Derivatization - Silylation

This protocol is faster but may result in less improvement compared to the two-step method as the free carboxyl group remains.

single_step_derivatization start Biological Sample (e.g., cell lysate) extraction Metabolite Extraction (e.g., with cold methanol/water) start->extraction drying Evaporation to Dryness (under N2 stream) extraction->drying silylation Silylation (e.g., BSTFA + 1% TMCS in Pyridine) drying->silylation analysis LC-MS Analysis silylation->analysis

Fig. 3: Single-Step Silylation Workflow.

Materials:

  • Dried biological extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine (anhydrous)

  • Nitrogen gas source

  • Heater block

  • Autosampler vials with inserts

Procedure:

  • To the dried metabolite extract, add 50 µL of anhydrous pyridine and 50 µL of BSTFA + 1% TMCS.

  • Cap the vial tightly and heat at 60°C for 30 minutes.

  • Cool the vial to room temperature.

  • The sample is now ready for LC-MS analysis.

LC-MS Analysis Parameters (Suggested Starting Point)

  • Column: A reversed-phase column (e.g., C18, 1.7 µm particle size, 2.1 x 100 mm) is suitable for separating the derivatized analyte.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Gradient: A shallow gradient from 5% B to 95% B over 10-15 minutes.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 1-5 µL

  • Mass Spectrometer: An electrospray ionization (ESI) source operating in positive ion mode is recommended.

  • Detection: Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) should be used for quantification, targeting the specific precursor and product ions of the derivatized this compound. The exact m/z values will need to be determined empirically based on the chosen derivatization method.

Conclusion

The derivatization of this compound is a critical step for enabling its sensitive and robust quantification by LC-MS. The protocols outlined in this document, based on well-established esterification and silylation chemistries, provide a clear path for researchers to overcome the analytical challenges associated with this important metabolite. By converting the polar functional groups into less polar and more ionizable derivatives, these methods are expected to significantly enhance detection limits, allowing for a more accurate understanding of the ethylmalonyl-CoA pathway and its role in various biological systems. Researchers are encouraged to optimize the reaction conditions for their specific sample matrices and analytical instrumentation.

References

Application Notes and Protocols for Stable Isotope Labeling Studies with Novel Acyl-CoAs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeling has emerged as a powerful technique for tracing metabolic pathways and quantifying the flux of metabolites within biological systems.[1] When combined with novel acyl-Coenzyme A (acyl-CoA) probes, this methodology provides an unprecedented opportunity to investigate the dynamic landscape of protein acylation, a crucial post-translational modification involved in a myriad of cellular processes.[2][3] This document provides detailed application notes and protocols for designing and conducting stable isotope labeling studies using novel acyl-CoA analogs to explore protein acylation and its role in health and disease.

Protein acylation, the attachment of acyl groups from acyl-CoAs to proteins, is a key regulatory mechanism in cellular signaling, metabolism, and epigenetics.[4] Dysregulation of protein acylation has been implicated in numerous diseases, including cancer, metabolic disorders, and neurodegenerative diseases. The use of acyl-CoA analogs bearing stable isotopes or bioorthogonal tags allows for the sensitive and specific tracking of acyl group transfer onto proteins, enabling the identification of novel acylated proteins and the quantification of acylation dynamics.[4][5]

Core Principles

The fundamental principle of stable isotope labeling in this context involves introducing acyl-CoA precursors or analogs enriched with stable isotopes, such as ¹³C or ¹⁵N, into a biological system.[1] Cells metabolize these labeled precursors, incorporating the heavy isotopes into newly synthesized acyl-CoAs and subsequently onto target proteins.[2] Mass spectrometry-based proteomics is then employed to detect and quantify the mass shift introduced by the stable isotopes, allowing for the differentiation between pre-existing and newly acylated proteins.[6]

Alternatively, bioorthogonal metabolic labeling utilizes acyl-CoA reporters functionalized with chemical handles like alkynes or azides.[2][3] These reporters are metabolically incorporated into proteins and can be subsequently tagged with probes for visualization or enrichment through click chemistry.[7]

Experimental Workflows and Signaling Pathways

Metabolic Labeling Workflow

The general workflow for a stable isotope labeling study with novel acyl-CoAs involves several key steps, from cell culture and labeling to mass spectrometry analysis and data interpretation.

Metabolic_Labeling_Workflow cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis A Seed and grow cells B Introduce stable isotope-labeled acyl-CoA precursor A->B C Incubate for defined period B->C D Cell Lysis C->D E Protein Precipitation or Enrichment D->E F Enzymatic Digestion (e.g., Trypsin) E->F G LC-MS/MS Analysis F->G H Data Processing G->H I Protein Identification & Quantification H->I

A generalized workflow for stable isotope labeling experiments.
Protein Acylation Signaling Pathway

Protein acylation is a dynamic process regulated by "writer" (acyltransferases) and "eraser" (deacylases) enzymes. Novel acyl-CoA analogs can be used to probe the activity of these enzymes and their downstream effects on signaling pathways.

Protein_Acylation_Pathway cluster_synthesis Metabolism cluster_modification Protein Modification cluster_downstream Downstream Effects Acyl_CoA_Precursor Labeled Acyl-CoA Precursor Acyl_CoA Labeled Acyl-CoA Acyl_CoA_Precursor->Acyl_CoA Metabolic Conversion Acylated_Protein Acylated Protein Acyl_CoA->Acylated_Protein Protein Substrate Protein Protein->Acylated_Protein Acylated_Protein->Protein Signaling Cellular Signaling Acylated_Protein->Signaling Localization Protein Localization Acylated_Protein->Localization Interaction Protein-Protein Interaction Acylated_Protein->Interaction Writer Acyltransferase (Writer) Writer->Acylated_Protein Eraser Deacylase (Eraser) Eraser->Protein

The dynamic regulation of protein acylation and its downstream consequences.

Quantitative Data Summary

The following tables summarize representative quantitative data that can be obtained from stable isotope labeling studies with novel acyl-CoAs.

Table 1: Incorporation Efficiency of Stable Isotope-Labeled Acyl-CoA Analogs

Acyl-CoA AnalogCell LineIncubation Time (h)Labeling Efficiency (%)Reference
[¹³C₃¹⁵N₁]-PantothenateHepa 1c1c73 passages>99[8]
[¹³C₃¹⁵N₁]-PantothenatePan6-deficient yeast-High[9][10]
3-azidopropanoyl CoA (3AZ-CoA)HEK293T12Dose-dependent[7]

Table 2: Quantification of Acyl-CoA Pool Labeling

Labeled PrecursorCell LineAcyl-CoA SpeciesFold Enrichment (Labeled/Unlabeled)Reference
[¹³C₆]-GlucoseWSU-DLCL2Acetyl-CoAVaries[11]
[¹³C₅¹⁵N₂]-GlutamineWSU-DLCL2Succinyl-CoAVaries[11]
[¹³C₃]-PropionateWSU-DLCL2Propionyl-CoAVaries[11]

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of Mammalian Cells with Stable Isotope-Labeled Acyl-CoA Precursors

This protocol is adapted from stable isotope labeling by essential nutrients in cell culture (SILEC) methodologies.[8][9]

Materials:

  • Mammalian cell line of interest (e.g., HEK293T, Hepa 1c1c7)

  • Appropriate cell culture medium (e.g., DMEM, RPMI)

  • Fetal Bovine Serum (FBS), charcoal-dextran stripped is recommended to reduce unlabeled precursors[8]

  • Stable isotope-labeled acyl-CoA precursor (e.g., [¹³C₃¹⁵N₁]-pantothenate)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

Procedure:

  • Cell Seeding and Growth: Seed cells at a density that ensures they are in the exponential growth phase at the time of labeling.[1] Culture cells in standard growth medium until they reach the desired confluency (typically 70-80%).

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the base medium with the stable isotope-labeled acyl-CoA precursor at a concentration determined by preliminary experiments. Ensure the final concentration of other essential nutrients remains optimal.

  • Metabolic Labeling: Remove the standard growth medium and wash the cells once with sterile PBS. Add the prepared labeling medium to the cells.

  • Incubation: Incubate the cells for a predetermined period. The optimal labeling time depends on the cell type and the turnover rate of the acyl-CoA pool and should be determined empirically. For some precursors like pantothenate, multiple cell passages may be required to achieve high incorporation.[8]

  • Cell Harvest and Lysis: After incubation, place the culture dish on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS. Add ice-cold lysis buffer to the cells, scrape the cells, and transfer the lysate to a microcentrifuge tube.

  • Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA protein assay.

  • Sample Preparation for Mass Spectrometry: Proceed with protein precipitation, enrichment of acylated proteins (optional), and enzymatic digestion (e.g., with trypsin) to generate peptides for LC-MS/MS analysis.

Protocol 2: Chemoproteomic Profiling of Acylated Proteins using Bioorthogonal Acyl-CoA Analogs

This protocol outlines the general steps for using clickable acyl-CoA reporters to identify acylated proteins.[5][7]

Materials:

  • Mammalian cell line of interest

  • Cell culture medium and supplements

  • Bioorthogonal acyl-CoA analog (e.g., 3-azidopropanoyl CoA)[7]

  • Click chemistry reagents (e.g., biotin-alkyne or fluorescent alkyne probe, copper(I) catalyst, ligand, reducing agent)

  • Cell lysis buffer

  • Streptavidin beads for enrichment (if using a biotin (B1667282) probe)

Procedure:

  • Metabolic Labeling: Culture and label cells with the bioorthogonal acyl-CoA analog as described in Protocol 1, steps 1-4. The concentration and incubation time of the analog should be optimized to ensure sufficient labeling without causing cellular toxicity.

  • Cell Lysis: Harvest and lyse the cells as described in Protocol 1, step 5.

  • Click Chemistry Reaction: To the cell lysate, add the click chemistry reaction cocktail containing the detection tag (e.g., biotin-alkyne), copper(I) catalyst (e.g., CuSO₄), a ligand (e.g., TBTA), and a reducing agent (e.g., sodium ascorbate). Incubate the reaction at room temperature with gentle shaking.

  • Enrichment of Labeled Proteins (for Biotin Tags): If a biotin tag was used, enrich the biotinylated proteins by incubating the lysate with streptavidin-conjugated agarose (B213101) beads.[12] Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion or Elution: For mass spectrometry analysis, proteins can be digested directly on the beads. Alternatively, biotinylated proteins can be eluted from the beads before digestion.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS to identify the enriched acylated proteins.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Thioesters

This protocol provides a general framework for the analysis of acyl-CoA species by liquid chromatography-tandem mass spectrometry.[11][13]

Materials:

  • LC-MS/MS system (e.g., hybrid quadrupole/Orbitrap)[11]

  • Reversed-phase C18 column

  • Mobile phase A: Water with 0.1% formic acid

  • Mobile phase B: Acetonitrile with 0.1% formic acid

  • Metabolite extract from labeled cells

Procedure:

  • Sample Preparation: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.[1] Reconstitute the dried extract in a suitable solvent compatible with the LC mobile phase.

  • Chromatographic Separation: Inject the sample onto the C18 column. Separate the acyl-CoA thioesters using a gradient of mobile phase B. The gradient should be optimized to achieve good separation of the different acyl-CoA species.

  • Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode. For quantification, use parallel reaction monitoring (PRM) or multiple reaction monitoring (MRM) to monitor specific precursor-to-fragment ion transitions for each acyl-CoA and its isotopologues.[11]

  • Data Analysis: Process the raw data to obtain peak areas for each monitored transition. Calculate the relative abundance of each isotopologue to determine the extent of stable isotope incorporation. For absolute quantification, a stable isotope-labeled internal standard for each analyte should be used.[8]

Conclusion

Stable isotope labeling with novel acyl-CoA analogs is a versatile and powerful approach to dissect the complex roles of protein acylation in cellular biology. The protocols and data presented here provide a foundation for researchers to design and execute robust experiments to identify novel acylated proteins, quantify acylation dynamics, and elucidate the functional consequences of this important post-translational modification. These methods hold significant promise for advancing our understanding of disease mechanisms and for the development of novel therapeutic strategies targeting protein acylation pathways.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Peak Shape for 2-Ethyl-2-hydroxybutanedioyl-CoA in LC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the chromatographic peak shape of 2-Ethyl-2-hydroxybutanedioyl-CoA and similar polar analytes in Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My peak for this compound is showing significant tailing. What are the common causes and how can I fix it?

A1: Peak tailing is a common issue when analyzing polar compounds like this compound. It is often caused by unwanted secondary interactions between the analyte and the stationary phase.

Primary Causes and Solutions:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups (hydroxyl, carboxyl) on your analyte, leading to peak tailing.[1][2]

    • Solution 1: Mobile Phase Modification: Add a buffer or an ion-pairing agent to the mobile phase to minimize these interactions. For example, adding ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) can help shield the silanol groups.[3][4]

    • Solution 2: Use an End-Capped Column: Employ a column where the residual silanols have been chemically deactivated (end-capped) to reduce their availability for secondary interactions.[5]

    • Solution 3: Adjust Mobile Phase pH: Lowering the pH of the mobile phase can suppress the ionization of silanol groups, thereby reducing peak tailing for acidic compounds.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to broad and tailing peaks.[5]

    • Solution: Dilute your sample and reinject. If the peak shape improves, column overload was likely the issue.

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or within the packing material can lead to poor peak shape.

    • Solution: Use a guard column to protect your analytical column. If you suspect contamination, follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced.[6]

Q2: I'm observing peak fronting for my analyte. What could be the cause?

A2: Peak fronting is less common than tailing but can occur under certain conditions.

Primary Causes and Solutions:

  • Sample Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger than the initial mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[7]

    • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will dissolve your analyte.

  • Column Overload: Similar to peak tailing, severe column overload can also manifest as peak fronting.

    • Solution: Dilute your sample and reinject.

  • Column Bed Deformation: A void or channel in the column packing can lead to distorted peak shapes, including fronting.[5]

    • Solution: This usually indicates a damaged column that needs to be replaced.

Q3: My peak is broad and not sharp. How can I improve its efficiency?

A3: Broad peaks can compromise sensitivity and resolution. Several factors can contribute to peak broadening.

Primary Causes and Solutions:

  • Suboptimal Flow Rate: The efficiency of a chromatographic separation is dependent on the linear velocity of the mobile phase.

    • Solution: Optimize the flow rate for your column dimensions and particle size to achieve the best peak efficiency.

  • Large Particle Size Columns: Columns with larger particle sizes naturally exhibit lower efficiency than those with smaller particles or core-shell technology.

    • Solution: Consider using a column with smaller particles (e.g., sub-2 µm) or a superficially porous (core-shell) particle column for sharper peaks.[8][9]

  • Extra-Column Volume: Excessive volume from tubing, fittings, or the detector flow cell can contribute to peak broadening.

    • Solution: Use tubing with a small internal diameter and keep the length as short as possible. Ensure all fittings are properly made to minimize dead volume.

Experimental Protocols

Protocol 1: Mobile Phase Optimization for Reducing Peak Tailing

This protocol describes a general approach to optimizing the mobile phase to improve the peak shape of polar analytes like this compound.

Objective: To reduce peak tailing by modifying the mobile phase composition.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724) or methanol

  • Ammonium formate (or ammonium acetate)

  • Formic acid (or acetic acid)

  • Your prepared sample of this compound

Procedure:

  • Prepare Mobile Phase A (Aqueous):

    • Start with a common mobile phase, for example, 0.1% formic acid in water.

    • Prepare a series of aqueous mobile phases with varying concentrations of ammonium formate (e.g., 2.5 mM, 5 mM, 10 mM) with and without 0.1% formic acid.[4][10] Ensure the buffer is fully dissolved.

  • Prepare Mobile Phase B (Organic):

    • Typically 0.1% formic acid in acetonitrile or methanol. To maintain consistent ionic strength across the gradient, consider adding the same concentration of buffer to the organic phase as in the aqueous phase.[2]

  • LC-MS Analysis:

    • Equilibrate the column with the initial mobile phase composition for at least 10-15 column volumes.

    • Inject your sample and run your gradient.

    • Repeat the analysis with each of the prepared mobile phases.

  • Data Analysis:

    • Compare the peak shape (asymmetry factor) and retention time for each condition.

    • Select the mobile phase composition that provides the most symmetrical peak.

Protocol 2: Sample Dilution to Address Column Overload

Objective: To determine if column overload is the cause of poor peak shape.

Materials:

  • Your prepared sample of this compound

  • Initial mobile phase or a weak solvent compatible with your sample

Procedure:

  • Prepare a Dilution Series:

    • Prepare a series of dilutions of your sample (e.g., 1:2, 1:5, 1:10, 1:50, 1:100) using the initial mobile phase as the diluent.

  • LC-MS Analysis:

    • Inject the original, undiluted sample and record the chromatogram.

    • Inject each of the dilutions, starting with the most dilute.

  • Data Analysis:

    • Examine the peak shape for each injection. If the peak asymmetry improves with dilution, column overload was a contributing factor.[5]

    • Determine the highest concentration that provides an acceptable peak shape and signal intensity.

Data Presentation

Table 1: Effect of Mobile Phase Buffer Concentration on Peak Asymmetry

Mobile Phase A CompositionAnalyte Retention Time (min)Peak Asymmetry Factor (As)
0.1% Formic Acid in Water3.252.1
2.5 mM Ammonium Formate, 0.1% Formic Acid in Water3.301.8
5 mM Ammonium Formate, 0.1% Formic Acid in Water3.321.4
10 mM Ammonium Formate, 0.1% Formic Acid in Water3.351.2

Note: Data are illustrative. The asymmetry factor is calculated at 10% of the peak height. A value of 1.0 indicates a perfectly symmetrical peak.

Table 2: Impact of Sample Concentration on Peak Shape

Sample ConcentrationPeak Width at Half Height (sec)Peak Asymmetry Factor (As)
100 µg/mL6.82.5 (Tailing)
50 µg/mL5.51.9 (Tailing)
10 µg/mL4.21.3
1 µg/mL4.11.1

Note: Data are illustrative.

Visualizations

TroubleshootingWorkflow start Poor Peak Shape Observed (Tailing, Fronting, Broad) check_overload Is Column Overload Suspected? start->check_overload dilute_sample Dilute Sample & Re-inject check_overload->dilute_sample Yes check_mobile_phase Review Mobile Phase & Sample Solvent check_overload->check_mobile_phase No overload_yes Peak Shape Improves? dilute_sample->overload_yes overload_solution Adjust Sample Concentration overload_yes->overload_solution Yes overload_yes->check_mobile_phase No final_solution Optimized Method overload_solution->final_solution solvent_mismatch Is Sample Solvent Stronger than Mobile Phase? check_mobile_phase->solvent_mismatch solvent_solution Re-dissolve Sample in Initial Mobile Phase solvent_mismatch->solvent_solution Yes optimize_mp Optimize Mobile Phase (pH, Buffer) solvent_mismatch->optimize_mp No solvent_solution->final_solution mp_solution Improved Peak Shape? optimize_mp->mp_solution check_column Evaluate Column Condition mp_solution->check_column No mp_solution->final_solution Yes use_guard Use Guard Column check_column->use_guard endcapped_column Consider End-capped or Core-shell Column use_guard->endcapped_column replace_column Replace Column endcapped_column->replace_column

Caption: Troubleshooting workflow for improving LC-MS peak shape.

AnalyteInteractions cluster_column Silica Stationary Phase cluster_analyte This compound cluster_mobile_phase Mobile Phase Additives silanol Si-OH Residual Silanol Group c18 Si-C18 Reversed-Phase Chain analyte Analyte -OH (Hydroxyl)-COOH (Carboxyl) analyte->silanol Undesired Secondary Interaction (Peak Tailing) analyte->c18 Desired Hydrophobic Interaction (Retention) buffer NH4+ Ammonium Ion (Buffer) buffer->silanol Buffer Shields Silanol Group

Caption: Interactions affecting peak shape on a silica-based column.

References

Technical Support Center: Analysis of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects in the analysis of 2-Ethyl-2-hydroxybutanedioyl-CoA and similar small molecule metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Troubleshooting Guides

Issue 1: Poor reproducibility and accuracy in this compound quantification.

This issue is often a primary indicator of unaddressed matrix effects. Follow this troubleshooting workflow to diagnose and resolve the problem.

G cluster_0 Troubleshooting Workflow for Poor Reproducibility & Accuracy start Start: Inconsistent results for This compound assess_me Assess Matrix Effect (Post-extraction spike method) start->assess_me mf_check Is Matrix Factor (MF) between 0.85 and 1.15? assess_me->mf_check qual_assess Qualitatively Assess Matrix Effect (Post-column infusion) mf_check->qual_assess No end_good Problem Resolved: Method is robust mf_check->end_good Yes coelution_check Does Ion Suppression Zone Co-elute with Analyte? qual_assess->coelution_check optimize_sample_prep Optimize Sample Preparation (e.g., SPE, LLE, PLR) coelution_check->optimize_sample_prep No (but MF is off) optimize_chromatography Optimize Chromatography (e.g., gradient, column chemistry) coelution_check->optimize_chromatography Yes use_sil_is Implement Stable Isotope-Labeled Internal Standard (SIL-IS) optimize_sample_prep->use_sil_is end_bad Further Method Development Required optimize_sample_prep->end_bad optimize_chromatography->use_sil_is optimize_chromatography->end_bad use_sil_is->end_good

Caption: Troubleshooting workflow for diagnosing and mitigating matrix effects.

Detailed Steps:

  • Quantitatively Assess Matrix Effect: Use the post-extraction spike method to calculate the Matrix Factor (MF).[1] An MF value close to 1 indicates no matrix effect, a value < 1 suggests ion suppression, and a value > 1 indicates ion enhancement.[1] According to FDA guidelines, the matrix effect should be evaluated in at least six different sources of the matrix.[2][3][4]

  • Qualitatively Assess Matrix Effect: If the MF is outside the acceptable range (typically 0.85-1.15), perform a post-column infusion experiment. This will visualize the regions of ion suppression or enhancement across your chromatographic run.[5][6][7][8]

  • Optimize Sample Preparation: If significant matrix effects are detected, a more rigorous sample clean-up is necessary. The choice of method depends on the nature of the matrix and the analyte. Common techniques include:

    • Protein Precipitation (PPT): Simple and fast, but often results in insufficient removal of matrix components like phospholipids (B1166683).[9]

    • Liquid-Liquid Extraction (LLE): Offers a cleaner extract than PPT but requires method development. Double LLE can further improve selectivity.[8]

    • Solid-Phase Extraction (SPE): Highly effective for removing interferences and can concentrate the analyte.[10]

    • Phospholipid Removal (PLR): Specialized plates or cartridges can effectively remove phospholipids, a major cause of ion suppression in plasma samples.[9][11][12]

  • Optimize Chromatographic Conditions: If the analyte co-elutes with a region of ion suppression, modify the LC method.[5][13] This can be achieved by:

    • Adjusting the gradient profile.

    • Changing the mobile phase composition.[14]

    • Using a different column chemistry (e.g., HILIC for polar compounds).

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[1][13][15][16][17] It co-elutes with the analyte and experiences similar ionization suppression or enhancement, leading to more accurate and precise quantification.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they affect my this compound analysis?

A1: Matrix effects are the alteration of ionization efficiency for an analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][5] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy, precision, and sensitivity of your analytical method.[1]

Q2: What are the common causes of matrix effects in bioanalytical LC-MS/MS?

A2: The primary causes of matrix effects are endogenous components of the biological sample that are not completely removed during sample preparation.[1] For plasma samples, phospholipids are a major contributor to ion suppression.[8][9][12] Other sources can include salts, proteins, and other metabolites that co-elute with your analyte.[1][5] The choice of ionization technique also plays a role, with electrospray ionization (ESI) being more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI).[8]

Q3: How can I determine if my this compound analysis is being affected by matrix effects?

A3: There are two primary methods to assess matrix effects:

  • Qualitative Assessment: The post-column infusion technique provides a visual representation of where ion suppression or enhancement occurs throughout your chromatographic run.[5][6][7][8]

  • Quantitative Assessment: The post-extraction spike method is used to calculate a Matrix Factor (MF), which provides a quantitative measure of the matrix effect.[1] An MF value of 1 indicates no matrix effect, a value less than 1 indicates ion suppression, and a value greater than 1 suggests ion enhancement.[1]

Q4: What are the key strategies to minimize or eliminate matrix effects?

A4: Several strategies can be employed to mitigate matrix effects:

  • Optimize Sample Preparation: Implementing a more rigorous sample cleanup technique like SPE or LLE can significantly reduce matrix components.[8][13][18]

  • Optimize Chromatography: Modifying your LC method to separate the analyte from interfering compounds is a crucial step.[13][18]

  • Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[1][6][7][19]

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS that co-elutes with your analyte will experience similar matrix effects, allowing for accurate correction during data processing.[1][13][15][16][17]

  • Matrix-Matched Calibrators: Preparing calibration standards in the same matrix as the samples can help to compensate for matrix effects.[13]

Data Presentation: Comparison of Sample Preparation Techniques

The following table summarizes the effectiveness of common sample preparation techniques in minimizing matrix effects and recovering the analyte. The values presented are typical and may vary depending on the specific analyte and matrix.

Sample Preparation MethodMatrix Effect ReductionAnalyte RecoveryThroughputMethod Development
Protein Precipitation (PPT) LowHighHighMinimal
Liquid-Liquid Extraction (LLE) MediumMedium-HighMediumModerate
Solid-Phase Extraction (SPE) HighHighLow-MediumHigh
Phospholipid Removal (PLR) High (for phospholipids)HighHighMinimal

Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Factor (MF)
  • Prepare three sets of samples:

    • Set A (Neat Solution): Analyte spiked in the mobile phase at low and high concentrations.

    • Set B (Post-extraction Spike): Blank matrix extract spiked with the analyte at the same low and high concentrations as Set A.

    • Set C (Pre-extraction Spike): Blank matrix spiked with the analyte at the same low and high concentrations, then extracted.

  • Analyze all samples using the developed LC-MS/MS method.

  • Calculate the Matrix Factor (MF) and Recovery (RE) as follows:

    • MF (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • RE (%) = (Peak Area in Set C / Peak Area in Set B) * 100

An MF between 85% and 115% is generally considered acceptable.

Protocol 2: Phospholipid Removal using a Pass-Through Plate

This protocol is a general guideline for using phospholipid removal plates, such as the Waters Ostro plate mentioned in the search results.

G cluster_1 Phospholipid Removal Workflow start Start: Plasma Sample (containing Analyte and Phospholipids) precipitate Add Acetonitrile (or other organic solvent) to precipitate proteins start->precipitate vortex_centrifuge Vortex and Centrifuge precipitate->vortex_centrifuge load_plate Load Supernatant onto Phospholipid Removal Plate vortex_centrifuge->load_plate collect_filtrate Collect Filtrate (Analyte is in the filtrate) load_plate->collect_filtrate analyze Analyze by LC-MS/MS collect_filtrate->analyze

References

troubleshooting low recovery of acyl-CoAs during extraction

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the recovery of acyl-CoAs during extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of acyl-CoAs during extraction?

Low recovery of acyl-CoAs is a common issue stemming from their inherent chemical and enzymatic instability. The primary factors include:

  • Enzymatic Degradation: Cellular thioesterases can rapidly hydrolyze the thioester bond of acyl-CoAs upon cell lysis, releasing free coenzyme A and the corresponding fatty acid.[1] It is critical to quench enzymatic activity immediately during sample collection.[1]

  • Chemical Instability: The thioester bond is susceptible to hydrolysis, particularly at non-optimal pH. Acyl-CoAs are most stable in slightly acidic conditions (pH 2-6) and degrade in alkaline environments (pH above 8).[1] They can also form anhydrides or S-acyl glutathione (B108866) in tissue samples, leading to lower signals.[2]

  • Thermal Decomposition: Elevated temperatures accelerate both chemical and enzymatic degradation of acyl-CoAs.[1]

  • Oxidation: The thiol group in coenzyme A is prone to oxidation.[2]

Q2: My acyl-CoA recovery is inconsistent between samples. What could be the cause?

Inconsistent recovery can arise from variations in sample handling and processing. Key areas to investigate include:

  • Incomplete Quenching of Metabolism: If the time between sample collection and quenching of enzymatic activity varies, the extent of acyl-CoA degradation will differ.

  • Temperature Fluctuations: Ensure all samples are maintained at consistently low temperatures (0-4°C) throughout the extraction process.[1] Use pre-chilled tubes, buffers, and solvents.[1]

  • Incomplete Cell Lysis or Tissue Homogenization: Inefficient disruption of cells or tissue can lead to incomplete extraction of the acyl-CoA pool.

  • Pipetting Errors: The low abundance of many acyl-CoA species means that small volume errors during extraction or reconstitution can lead to significant variations in final concentrations.

Q3: How does the choice of extraction solvent affect acyl-CoA recovery?

The choice of solvent is critical and can depend on the chain length of the acyl-CoAs of interest.

  • A mixture of organic solvents and an aqueous buffer is often used. For a broad range of acyl-CoAs, a common method involves homogenization in an acidic buffer followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol (B130326).[3]

  • For short-chain acyl-CoAs, slightly acidic mobile phases are preferred in reversed-phase liquid chromatography conditions.[2]

  • Long-chain acyl-CoAs may experience peak tailing under acidic conditions, and an alkaline mobile phase might be more suitable for their analysis.[2]

  • One study found that for short to medium-chain acyl-CoAs, an 80% methanol (B129727) extraction yielded the highest MS intensities, while the presence of formic acid or acetonitrile in the extraction solvent resulted in poor or no signal for most acyl-CoA compounds.[4]

Q4: What is the optimal pH for acyl-CoA extraction and storage?

A slightly acidic pH is crucial for maintaining the stability of acyl-CoAs. Aqueous solutions of coenzyme A and its esters are most stable between pH 2 and 6.[1] Many protocols utilize a potassium phosphate (B84403) buffer at a pH of around 4.9 for homogenization.[1][3][5] Stability significantly decreases in alkaline conditions (pH > 8) due to the increased rate of thioester bond hydrolysis.[1]

Q5: How should I store my samples to ensure acyl-CoA stability?

Proper storage is essential to prevent degradation.

  • For immediate processing, keep samples on ice.

  • For long-term storage, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize degradation.[3]

  • Avoid repeated freeze-thaw cycles, as this can significantly impact the stability of acyl-CoAs.[3]

Troubleshooting Guide for Low Acyl-CoA Recovery

If you are experiencing low recovery of your target acyl-CoAs, follow this step-by-step guide to identify and resolve the issue.

Step 1: Sample Collection and Quenching

  • Problem: Incomplete or slow quenching of enzymatic activity. Cellular thioesterases can rapidly degrade acyl-CoAs.[1]

  • Solution:

    • Quench metabolic activity immediately upon sample collection. For cell cultures, this can be done by adding cold methanol. For tissues, freeze-clamping with liquid nitrogen is effective.[6]

    • Ensure the quenching agent rapidly and thoroughly penetrates the sample.

Step 2: Homogenization and Extraction

  • Problem: Inefficient extraction from the cellular matrix.

  • Solution:

    • Use a proven homogenization technique, such as a glass homogenizer for tissues.[5]

    • Ensure the extraction solvent is appropriate for the acyl-CoAs of interest (see Q3 above). A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by the addition of organic solvents like isopropanol and acetonitrile.[5]

    • Consider adding an internal standard (e.g., Heptadecanoyl-CoA) to the homogenization buffer to monitor and correct for recovery.[7]

Step 3: Purification (if applicable)

  • Problem: Loss of analyte during solid-phase extraction (SPE) or other cleanup steps.

  • Solution:

    • If using SPE, ensure the column is properly conditioned and that the elution solvent is strong enough to recover all acyl-CoA species of interest.

    • A weak anion exchange SPE column can be used for purification.[3]

Step 4: Solvent Evaporation and Reconstitution

  • Problem: Degradation during drying or incomplete resolubilization.

  • Solution:

    • Evaporate the solvent under a gentle stream of nitrogen or using a vacuum concentrator.[8] Avoid excessive heat; one study noted using 55°C cautiously.[8]

    • Reconstitute the dried extract in a solvent suitable for your analytical method (e.g., LC-MS). Common choices include methanol or a solution of 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7).[8] The choice of reconstitution solvent is critical for acyl-CoA stability.[8]

Step 5: Analysis

  • Problem: Degradation in the autosampler or issues with the analytical method.

  • Solution:

    • Analyze samples promptly after reconstitution, as acyl-CoAs are unstable in aqueous solutions.[8]

    • Ensure your analytical method (e.g., LC-MS/MS) is optimized for the detection of your specific acyl-CoAs. Different chain lengths may require different chromatographic conditions.[2]

Data Presentation

Table 1: Reported Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644[8]--
Propionyl-CoA3.532[8]--
Butyryl-CoA1.013[8]--
Valeryl-CoA1.118[8]--
Crotonoyl-CoA0.032[8]--
HMG-CoA0.971[8]--
Succinyl-CoA25.467[8]--
Glutaryl-CoA0.647[8]--
C14:0-CoA-~2.5[8]~1.5[8]
C16:0-CoA-~12[8]~4[8]
C18:0-CoA-~7[8]~1.5[8]

Note: Data from different sources may involve variations in experimental conditions and normalization methods (per cell number vs. per mg protein), affecting direct comparability.[8]

Experimental Protocols

Protocol: Acyl-CoA Extraction from Cultured Mammalian Cells

This protocol is a synthesis of established methods for extracting a broad range of acyl-CoAs from both adherent and suspension cell cultures.[8]

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol

  • Internal standard solution (e.g., 15:0 CoA)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium. Wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Metabolism Quenching and Lysis:

    • Add 2 mL of ice-cold methanol to the cells. For adherent cells, use a cell scraper to collect the cell lysate.[9] For suspension cells, resuspend the cell pellet in the cold methanol.[8]

    • Add your internal standard to the methanol before adding it to the cells.[9]

    • Incubate at -80°C for 15 minutes to ensure complete protein precipitation and quenching.[9]

  • Supernatant Collection:

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 15,000 x g for 5 minutes at 4°C.[8][9]

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the protein pellet.[8]

  • Solvent Evaporation:

    • To facilitate evaporation, you can add 1 mL of acetonitrile to the supernatant.[8][9]

    • Dry the extract to completion using a vacuum concentrator or a gentle stream of nitrogen.[8]

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small volume (e.g., 50-150 µL) of a suitable solvent for your LC-MS analysis (e.g., methanol or 50% methanol in 50 mM ammonium acetate, pH 7).[8][9]

    • Vortex the sample briefly and then centrifuge at 15,000 x g for 10 minutes at 4°C to pellet any insoluble material.[8][9]

  • Analysis:

    • Transfer the final supernatant to an autosampler vial for immediate LC-MS/MS analysis. Prompt analysis is recommended due to the instability of acyl-CoAs in aqueous solutions.[8]

Visualizations

Acyl_CoA_Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_troubleshooting Troubleshooting Point start Start: Cell or Tissue Sample harvest Harvest & Wash (Ice-cold PBS) start->harvest quench Quench Metabolism & Lyse (e.g., -80°C in Methanol) harvest->quench centrifuge1 Centrifuge (15,000 x g, 4°C) to Pellet Debris quench->centrifuge1 supernatant Collect Supernatant (Contains Acyl-CoAs) centrifuge1->supernatant dry Dry Extract (Nitrogen Stream or Vacuum) supernatant->dry reconstitute Reconstitute in LC-MS Suitable Solvent dry->reconstitute centrifuge2 Final Centrifugation (Pellet Insoluble Material) reconstitute->centrifuge2 analyze Transfer to Vial & Immediate LC-MS/MS Analysis centrifuge2->analyze low_recovery Low Recovery? analyze->low_recovery low_recovery->quench Check Quenching Efficiency low_recovery->supernatant Verify Extraction Solvent/Protocol low_recovery->dry Check for Thermal Degradation

Caption: Workflow for the extraction and analysis of acyl-CoAs from biological samples, including key troubleshooting points.

Degradation_Pathways cluster_causes Causes of Low Recovery cluster_solutions Mitigation Strategies acyl_coa Acyl-CoA (Target Analyte) enzymatic Enzymatic Degradation (Thioesterases) acyl_coa->enzymatic chemical Chemical Hydrolysis (e.g., Alkaline pH) acyl_coa->chemical thermal Thermal Degradation (High Temperature) acyl_coa->thermal quench Rapid Quenching (e.g., Liquid N2, Cold Methanol) enzymatic->quench Solution acidic_ph Maintain Acidic pH (pH 4-6) chemical->acidic_ph Solution cold_temp Maintain Low Temperature (0-4°C / On Ice) thermal->cold_temp Solution

Caption: Key degradation pathways for acyl-CoAs and their corresponding mitigation strategies during extraction.

References

Technical Support Center: Optimizing MS Fragmentation for 2-Ethyl-2-hydroxybutanedioyl-CoA Identification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry-based identification of 2-Ethyl-2-hydroxybutanedioyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental workflows.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor ion m/z values for this compound?

A1: The exact mass of this compound must be calculated to determine the expected precursor ion m/z. The structure consists of a 2-Ethyl-2-hydroxybutanedioyl moiety linked to Coenzyme A.

  • Molecular Formula of 2-Ethyl-2-hydroxybutanedioic acid: C₆H₁₀O₅

  • Exact Mass of 2-Ethyl-2-hydroxybutanedioic acid: 162.05282 g/mol

  • Molecular Formula of Coenzyme A (CoA): C₂₁H₃₆N₇O₁₆P₃S[1][2][3][4]

  • Exact Mass of Coenzyme A (anhydrous free acid): 767.1152 g/mol

  • Formation of the thioester bond involves the loss of a water molecule (H₂O).

Therefore, the exact mass of this compound is calculated as: (Mass of 2-Ethyl-2-hydroxybutanedioic acid) + (Mass of CoA) - (Mass of H₂O) 162.05282 + 767.1152 - 18.01056 = 911.15746 g/mol

The expected precursor ions in positive ion mode would be:

Ion SpeciesCalculated m/z
[M+H]⁺912.16473
[M+Na]⁺934.14667
[M+K]⁺950.12061

Q2: I am not detecting the expected precursor ion. What are the common causes?

A2: Several factors could lead to the absence of a detectable precursor ion. Consider the following troubleshooting steps:

  • Sample Stability: Acyl-CoAs can be unstable in aqueous solutions and are prone to degradation. Ensure proper sample handling and storage, preferably at -80°C, and minimize freeze-thaw cycles.

  • Ionization Efficiency: this compound is a polar molecule. Electrospray ionization (ESI) in positive mode is generally preferred for acyl-CoAs. Optimize source parameters such as capillary voltage, source temperature, and gas flows.

  • LC Method: Poor chromatographic peak shape can lead to a low signal-to-noise ratio. Ensure that your LC method is suitable for polar molecules. The use of ion-pairing reagents or HILIC chromatography can improve retention and peak shape.

  • Mass Spectrometer Calibration: Verify that the mass spectrometer is properly calibrated across the mass range of interest.

Q3: What are the characteristic fragment ions for this compound?

A3: Acyl-CoA compounds exhibit a well-defined fragmentation pattern, which is invaluable for their identification. The primary fragmentations occur within the Coenzyme A moiety.

Precursor IonCharacteristic Fragment Ion (m/z)Description
[M+H]⁺405.16947[M+H - 507]⁺: Neutral loss of the 3'-phosphoadenosine 5'-diphosphate group.
[M+H]⁺428.0365Adenosine 3',5'-diphosphate fragment.

Beyond the common CoA fragments, fragmentation of the 2-Ethyl-2-hydroxybutanedioyl moiety is expected. Based on the fragmentation of similar hydroxy fatty acids, you can expect losses of water (H₂O) and carboxyl groups (CO₂).

Q4: My MS/MS spectrum shows the common CoA fragments, but the signal is weak. How can I optimize the fragmentation?

A4: Optimizing the collision energy (CE) is critical for achieving sufficient fragmentation and strong signal intensity for your target fragment ions.

  • Collision Energy Ramping: If your instrument software allows, perform a collision energy optimization experiment. This involves acquiring MS/MS spectra at various CE values to determine the optimal setting for your specific instrument and compound.

  • Collision Energy Prediction: For many instrument platforms, the optimal collision energy can be predicted using a linear equation based on the precursor m/z and charge state. A common starting point for a singly charged precursor around 912 m/z could be in the range of 30-50 eV. However, this is highly instrument-dependent.

  • Stepwise Optimization: If a ramping experiment is not possible, you can perform a series of injections with stepwise increases in CE (e.g., in 5 eV increments) to empirically find the best value.

Troubleshooting Guides

Issue 1: Poor Chromatographic Peak Shape (Tailing, Broadening, or Split Peaks)
Potential Cause Troubleshooting Step
Secondary Interactions with Column The silanol (B1196071) groups on C18 columns can interact with the polar analyte. Use a column with end-capping or consider a phenyl-hexyl column.
Inappropriate Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte. For positive ion mode, a mobile phase with a low pH (e.g., 0.1% formic acid) is recommended.
Injection Solvent Stronger than Mobile Phase Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase conditions to avoid peak distortion.
Column Contamination Flush the column with a strong solvent mixture (e.g., 50:50 isopropanol:acetonitrile). If the problem persists, consider replacing the column.
Issue 2: High Background Noise or Contamination
Potential Cause Troubleshooting Step
Contaminated Solvents or Additives Use high-purity, LC-MS grade solvents and additives. Prepare fresh mobile phases daily.
Carryover from Previous Injections Implement a robust needle wash protocol in your autosampler method, using a strong organic solvent. Inject blanks between samples to monitor for carryover.
Sample Matrix Effects If analyzing complex biological samples, consider implementing a sample clean-up step such as solid-phase extraction (SPE) to remove interfering substances.
System Contamination If the background is persistent, a system bake-out or cleaning of the ion source may be necessary.

Experimental Protocols

Protocol 1: Sample Preparation for this compound Analysis
  • Quenching and Extraction: For cellular or tissue samples, rapidly quench metabolism by flash-freezing in liquid nitrogen. Extract the metabolites using a cold solvent mixture, such as 80:20 methanol:water, kept at -20°C.

  • Protein Precipitation: Centrifuge the samples at a high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection: Carefully collect the supernatant containing the metabolites.

  • Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a solvent compatible with your LC method (e.g., the initial mobile phase).

Protocol 2: LC-MS/MS Method for this compound Identification
  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is a good starting point.

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: A typical gradient would start at a low percentage of B (e.g., 2%), hold for 1-2 minutes, then ramp to a high percentage of B (e.g., 95%) over 10-15 minutes.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Type: Full Scan MS followed by data-dependent MS/MS (ddMS²) or Targeted MS/MS (if the precursor is known).

    • Full Scan MS Range: m/z 100-1000

    • MS/MS Settings:

      • Precursor Ion: 912.16

      • Collision Gas: Argon

      • Collision Energy: Start with 35 eV and optimize as needed.

      • Detection of Fragments: Monitor for the characteristic fragments at m/z 405.17 and 428.04.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_data_analysis Data Analysis sp1 Quenching & Extraction sp2 Protein Precipitation sp1->sp2 sp3 Supernatant Collection sp2->sp3 sp4 Drying & Reconstitution sp3->sp4 lc Liquid Chromatography Separation sp4->lc ms Mass Spectrometry Detection lc->ms da1 Precursor Ion Identification ms->da1 da2 MS/MS Fragmentation Analysis da1->da2 da3 Compound Confirmation da2->da3

Caption: Experimental workflow for the identification of this compound.

fragmentation_pathway cluster_fragments Characteristic Fragments cluster_acyl_fragments Predicted Acyl Fragments precursor [M+H]⁺ m/z 912.16 frag1 [M+H - 507]⁺ m/z 405.17 precursor->frag1 Neutral Loss of 507 Da frag2 m/z 428.04 precursor->frag2 acyl_frag1 Loss of H₂O frag1->acyl_frag1 acyl_frag2 Loss of CO₂ frag1->acyl_frag2

Caption: Predicted MS/MS fragmentation pathway for this compound.

References

Technical Support Center: Quantification of Low-Abundance Acyl-CoA Species

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the quantification of low-abundance acyl-CoA species.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.

Question: I am not detecting a signal, or the signal for my low-abundance acyl-CoA is extremely low. What are the potential causes and solutions?

Answer:

Several factors can contribute to a weak or absent signal for low-abundance acyl-CoA species. A systematic approach to troubleshooting is recommended.

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inefficient Extraction Acyl-CoAs are found in low abundance and require specific methods for efficient extraction.[1][2][3] Consider optimizing your extraction protocol. Methods using 5-sulfosalicylic acid (SSA) have shown good recovery for a broad range of acyl-CoAs, including hydrophilic species, and may be preferable to trichloroacetic acid (TCA) extractions, which can lead to poor recovery of certain species.[4] For a broader range of species, a mixed organic-aqueous solvent (e.g., acetonitrile (B52724)/methanol (B129727)/water) can be used.[5]
Sample Degradation Acyl-CoAs are chemically unstable and susceptible to degradation.[6][7][8][9] Ensure samples are kept on ice at all times during processing.[10] Rapidly quench metabolic activity and use extraction buffers like TCA that help stabilize the thioester bond.[10] Use of appropriate internal standards from the start can help account for degradation.[11]
Low Instrument Sensitivity The instrument may not be sensitive enough for the low concentrations in your sample. Liquid chromatography-mass spectrometry (LC-MS/MS) is the most sensitive method for analyzing acyl-CoAs.[11][12] Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for enhanced selectivity and sensitivity.[1][2][3] For all acyl-CoAs, a characteristic neutral loss of 507 Da (the phosphorylate ADP moiety) can be monitored in positive ion mode.[5][6]
Poor Chromatography Suboptimal chromatographic conditions can lead to poor peak shape, excessive peak tailing, and low signal intensity, especially for long-chain species.[13] Reversed-phase chromatography is commonly used.[6][14] The use of ion-pairing reagents can improve peak shape for hydrophilic species, but they can be difficult to remove from the system.[4][13] An alternative is using a C18 column at a high pH (e.g., 10.5) with an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.[13]
Matrix Effects Co-eluting compounds from the biological matrix can suppress the ionization of the target analyte, leading to a lower signal.[6] Matrix effects can be assessed by comparing the slope of a calibration curve in pure solvent versus a matrix-matched calibration curve.[6] The use of stable isotope-labeled internal standards (SIL-IS) is the most effective way to compensate for matrix effects.[11][13]

A logical workflow for troubleshooting low signal intensity is visualized below.

G start Low or No Signal Detected check_extraction Review Extraction Protocol - Is the method validated for low-abundance species? - Compare SSA vs. Organic Solvent methods. start->check_extraction check_degradation Assess Sample Handling - Were samples kept cold? - Was quenching rapid? - Is an appropriate internal standard used early? check_extraction->check_degradation If extraction seems optimal check_ms Optimize MS Parameters - Are you using LC-MS/MS with MRM? - Are precursor/product ion pairs optimized? - Is the source clean? check_degradation->check_ms If handling is correct check_lc Evaluate Chromatography - Is peak shape acceptable for standards? - Is retention time stable? - Consider alternative columns or mobile phases. check_ms->check_lc If MS is optimized matrix_effect Investigate Matrix Effects - Prepare matrix-matched calibrators. - Use a stable isotope-labeled internal standard. check_lc->matrix_effect If chromatography is good solution Signal Improved matrix_effect->solution

Caption: Troubleshooting workflow for low acyl-CoA signal.
Question: My chromatographic peaks are broad, tailing, or splitting. How can I improve the peak shape?

Answer:

Poor peak shape is a common issue in acyl-CoA analysis due to their diverse polarities.[13]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase The pH and composition of the mobile phase are critical. For short-chain acyl-CoAs, slightly acidic mobile phases are often needed in reversed-phase LC.[5][14] However, these conditions can cause severe peak tailing for long-chain species.[5][13][14] Using a high pH mobile phase (e.g., with 15 mM ammonium hydroxide) can improve separation for a broader range of acyl-CoAs on a C8 or C18 column.[15]
Inappropriate Column Chemistry A standard C18 column may not be optimal for all species. Very hydrophilic short-chain acyl-CoAs may exhibit poor retention.[4] Consider using a column with different chemistry (e.g., C8) or exploring Hydrophilic Interaction Liquid Chromatography (HILIC) as an alternative to reversed-phase.[13][15]
Secondary Interactions Interactions between the analyte and the column hardware or residual silanols on the stationary phase can cause peak tailing. Using a column with high-quality end-capping can minimize these effects. Adding a small amount of an ion-pairing agent like dimethylbutylamine (DMBA) to the mobile phase can improve the peak shape of short-chain species like malonyl-CoA.[4]
Sample Overload Injecting too much sample can lead to broad, fronting peaks. While less common with low-abundance species, it can occur if the extract is highly concentrated or contains other high-abundance compounds. Try diluting the sample.
Incorrect Reconstitution Solvent The solvent used to reconstitute the dried extract can affect peak shape. The reconstitution solvent should be as weak as, or weaker than, the initial mobile phase to ensure good peak focusing at the head of the column. A common choice is 50% methanol in 50 mM ammonium acetate (B1210297).[16]
Question: I am observing significant variability and poor reproducibility in my quantitative results. What could be the reason?

Answer:

Quantitative variability is a major challenge, often stemming from the multi-step workflow required for acyl-CoA analysis.[6][7]

Potential Causes and Solutions:

Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Minor variations in extraction timing, temperature, and handling can lead to significant differences in analyte recovery and degradation.[5] Standardize the protocol meticulously. The use of an appropriate internal standard, added at the very beginning of the extraction process, is crucial to correct for variability.[10]
Lack of a Suitable Internal Standard (IS) Normalizing to total protein or cell number alone is often insufficient.[6] The ideal IS is a stable isotope-labeled version of the analyte. If unavailable, an odd-chain acyl-CoA (e.g., C15:0-CoA or C17:0-CoA) that is not endogenously present can be used.[6][13] It is critical that the IS has similar chemical properties and extraction recovery to the analytes of interest.
Matrix Effects As mentioned previously, matrix effects can vary between samples, leading to inconsistent ion suppression or enhancement.[6] Different cell lines can exhibit different matrix effects.[6] Using a stable isotope-labeled or at least a closely related structural analog as an internal standard is the best way to mitigate this.[11]
Instrument Instability Fluctuations in the LC pump pressure or MS source conditions can cause signal drift. Ensure the system is properly maintained and equilibrated before running the sample batch. Randomize the injection sequence of your samples to average out any time-dependent signal drift.

Frequently Asked Questions (FAQs)

Question: What are the primary challenges in the quantification of low-abundance acyl-CoA species?

Answer: The quantification of low-abundance acyl-CoAs is inherently challenging due to several factors:

  • Low Endogenous Levels: Acyl-CoAs are typically present in very low concentrations (nanomolar to low micromolar range) within cells and tissues, requiring highly sensitive analytical methods.[1][2][11][17]

  • Chemical Instability: The thioester bond is prone to hydrolysis, making these molecules unstable in aqueous solutions and during sample processing.[6][7][8][9]

  • Diverse Physicochemical Properties: The acyl chain can vary greatly in length and saturation, resulting in a wide range of polarities within the same molecule class. This makes it difficult to develop a single extraction and chromatographic method that is optimal for all species.[5][11][13]

  • Complex Biological Matrix: Extracting these molecules from complex biological samples introduces matrix effects, where other components can interfere with the analysis, typically by suppressing the analyte's signal in the mass spectrometer.[6][12]

  • Lack of Blank Matrices: It is challenging to obtain a true blank biological matrix (i.e., one completely devoid of endogenous acyl-CoAs) for accurate calibration curve preparation.[6][7][8][9]

Question: What is the recommended workflow for acyl-CoA quantification?

Answer: A robust workflow is essential for reliable quantification. The general steps involve sample quenching and harvesting, extraction, separation and detection by LC-MS/MS, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing quench 1. Quench Metabolism & Harvest Cells (e.g., on ice, with cold PBS) extract 2. Extraction (e.g., cold methanol + IS, followed by protein precipitation) quench->extract concentrate 3. Concentrate & Reconstitute (e.g., vacuum concentration, reconstitute in LC-MS solvent) extract->concentrate lcms 4. LC-MS/MS Analysis (Reversed-phase LC, MRM detection) concentrate->lcms integrate 5. Peak Integration & Normalization (Normalize to Internal Standard) lcms->integrate quantify 6. Quantification (Using matrix-matched calibration curve) integrate->quantify

Caption: General experimental workflow for acyl-CoA quantification.
Question: How can I minimize the degradation of acyl-CoAs during sample preparation?

Answer: Minimizing degradation is critical for accurate measurement. Key strategies include:

  • Speed and Temperature: Perform all harvesting and extraction steps as quickly as possible on ice or at 4°C to minimize enzymatic and chemical degradation.[10]

  • Quenching: Immediately stop metabolic processes by, for example, washing cells with ice-cold phosphate-buffered saline (PBS).[16]

  • Acidic Extraction: Use an acidic extraction method, such as one employing trichloroacetic acid (TCA) or 5-sulfosalicylic acid (SSA), which helps to precipitate proteins and stabilize the thioester bond by maintaining a low pH.[4][10]

  • Internal Standards: Add a stable isotope-labeled internal standard at the earliest possible stage (i.e., to the extraction solvent).[10][11] This allows the standard to undergo the same degradation and loss as the endogenous analyte, providing the most accurate correction.

Question: What are the typical concentrations of different acyl-CoA species in mammalian cells?

Answer: Acyl-CoA concentrations can vary significantly between different cell types and metabolic states. The following table provides a summary of reported values in the literature for context.

Acyl-CoA Abundance in Mammalian Cell Lines

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)[16]MCF7 (pmol/mg protein)[16]RAW264.7 (pmol/mg protein)[16]
Acetyl-CoA10.64--
Propionyl-CoA3.53--
Butyryl-CoA1.01--
Valeryl-CoA1.12--
Crotonoyl-CoA0.03--
HMG-CoA0.97--
Succinyl-CoA25.47--
Glutaryl-CoA0.65--
C14:0-CoA (Myristoyl-CoA)-~2.5~1.5
C16:0-CoA (Palmitoyl-CoA)-~12.0~4.0
C18:0-CoA (Stearoyl-CoA)-~2.0~1.0
C18:1-CoA (Oleoyl-CoA)-~5.0~2.5

Note: Direct comparison between units (pmol/10^6 cells vs. pmol/mg protein) is not straightforward as protein content per cell can vary. For reference, ~3 x 10^6 cells correspond to approximately 1 mg of total cellular protein.[6]

Experimental Protocols

Protocol: Acyl-CoA Extraction from Cultured Mammalian Cells for LC-MS Analysis

This protocol is a synthesized method designed to ensure high recovery and stability of a broad range of acyl-CoA species.[16]

Materials and Reagents:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (LC-MS grade), pre-chilled to -80°C

  • Internal Standard (IS) stock solution (e.g., C15:0-CoA or a mix of stable isotope-labeled standards)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium Acetate

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Cell scraper (for adherent cells)

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

Procedure:

  • Cell Harvesting and Washing:

    • Adherent Cells: Aspirate the culture medium. Place the dish on ice and wash the cell monolayer twice with ice-cold PBS.

    • Suspension Cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS, resuspending and pelleting for each wash.

  • Metabolic Quenching and Lysis:

    • Prepare the extraction solvent: cold methanol containing the internal standard at a known concentration. A typical volume for a 10 cm dish is 1 mL.

    • Adherent Cells: After removing the final PBS wash, add the cold extraction solvent to the plate. Use a cell scraper to scrape the cells. Transfer the resulting cell lysate to a pre-chilled microcentrifuge tube.

    • Suspension Cells: Resuspend the washed cell pellet directly in the cold extraction solvent.

  • Protein Precipitation and Phase Separation:

    • Vortex the cell lysate vigorously for 30-60 seconds.

    • Incubate the tubes at -20°C for at least 30 minutes to facilitate protein precipitation.

    • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.

  • Supernatant Collection:

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube. Avoid disturbing the pellet.

  • Sample Drying:

    • Evaporate the solvent to dryness using a vacuum concentrator or a stream of nitrogen. Avoid excessive heat, keeping the temperature at or below 30°C.

  • Sample Reconstitution:

    • Reconstitute the dried extract in a small, precise volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis. The choice of solvent is critical for stability and chromatographic performance.[16] A solution of 50% methanol in 50 mM ammonium acetate (pH 7) is a common and effective choice.[16]

    • Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble debris before transferring the supernatant to an LC vial.

The sample is now ready for LC-MS/MS analysis.

Visualization of Key Concepts

G cluster_source cluster_ideal Ideal Condition (No Matrix) cluster_suppression Ion Suppression in ion_analyte Analyte Ion in->ion_analyte Analyte ion_matrix Matrix Ion in->ion_matrix Matrix Components detector Detector ion_analyte->detector Detected ion_matrix->ion_analyte ideal_label Analyte Signal ideal_signal suppressed_label Analyte Signal suppressed_signal

Caption: Diagram illustrating the concept of matrix-induced ion suppression.

References

Technical Support Center: Analysis of Polar Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polar acyl-CoA derivatives.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction, analysis, and quantification of polar acyl-CoA derivatives.

Problem / QuestionPossible Cause(s)Suggested Solution(s)
Low or no recovery of acyl-CoAs. Incomplete cell lysis: Insufficient disruption of cell membranes to release intracellular contents. Degradation of acyl-CoAs: These molecules are inherently unstable and prone to hydrolysis, especially in alkaline or strongly acidic conditions.[1] Inefficient extraction: The chosen solvent may not be optimal for the target acyl-CoA species.Optimize cell lysis: For adherent cells, scrape them in cold methanol (B129727). For suspension cells, ensure the pellet is thoroughly resuspended in the extraction solvent.[2] Maintain cold temperatures: Perform all extraction steps on ice to minimize enzymatic degradation.[3] Use appropriate extraction solvents: A mixture of acetonitrile (B52724) and 2-propanol has been shown to be effective.[3] For short-chain acyl-CoAs, consider using 5-sulfosalicylic acid (SSA) for deproteinization, as it may not require removal by solid-phase extraction (SPE), thus preserving these smaller molecules.[4][5] Work quickly: Minimize the time between sample harvesting and extraction to reduce degradation.[3]
Poor chromatographic peak shape (e.g., tailing, broadening). Suboptimal mobile phase: The pH or composition of the mobile phase may not be suitable for the separation of polar acyl-CoAs. Column overload: Injecting too much sample can lead to peak distortion. Matrix effects: Co-eluting substances from the sample matrix can interfere with the chromatography.Adjust mobile phase pH: Using a buffered mobile phase, such as ammonium (B1175870) acetate (B1210297) at a neutral pH, can improve peak shape and stability.[6] Optimize gradient elution: A well-defined gradient of an organic solvent like acetonitrile in a buffered aqueous phase is crucial for good separation.[3][7] Reduce injection volume or dilute the sample: This can help to prevent column overload. Incorporate a purification step: Solid-phase extraction (SPE) can be used to remove interfering matrix components.[3]
Signal instability or loss during LC-MS analysis. Acyl-CoA degradation in the autosampler: Samples can degrade while waiting for injection, especially if not kept at a low temperature or in an appropriate solvent.[6] In-source fragmentation: The conditions in the mass spectrometer's ion source may be too harsh, causing the acyl-CoA molecules to fragment before detection.Use a stabilizing reconstitution solvent: Reconstituting the dried extract in a buffered solution, such as 50 mM ammonium acetate (pH 7), can enhance stability.[2][6] For medium to long-chain acyl-CoAs, adding a small percentage of acetonitrile to the reconstitution solvent can be beneficial.[6] Analyze samples promptly: Once reconstituted, samples should be analyzed as soon as possible.[6] Optimize MS source conditions: Adjust parameters like temperature and voltages to minimize in-source fragmentation.
Difficulty in quantifying low-abundance acyl-CoAs. Insufficient sensitivity of the analytical method. Sample loss during preparation. Use a highly sensitive detection method: Tandem mass spectrometry (MS/MS) offers high selectivity and sensitivity for detecting acyl-CoAs, which are often present in low nanomole amounts.[3][8] Derivatization: For HPLC with fluorescence detection, acyl-CoAs can be derivatized to their fluorescent etheno-derivatives to increase sensitivity.[3] Minimize sample transfers: Each transfer step can lead to sample loss. Use an internal standard: Adding an internal standard, such as heptadecanoyl-CoA, at the beginning of the extraction process can help to account for sample loss and variations in extraction efficiency.[3]

Frequently Asked Questions (FAQs)

Q1: Why is the analysis of polar acyl-CoA derivatives important?

A1: Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in numerous metabolic pathways, including fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[2][8][9] The accurate quantification of cellular acyl-CoA pools is crucial for understanding metabolic regulation in various physiological and pathological states, such as metabolic diseases and cancer.[2] Altered acyl-CoA metabolism is associated with conditions like obesity, diabetes, and fatty acid oxidation disorders.[8]

Q2: What are the main challenges in analyzing polar acyl-CoA derivatives?

A2: The primary challenges include their low abundance in tissues, inherent instability, and the complexity of the biological matrix.[2][3][10] Acyl-CoAs are susceptible to both enzymatic and chemical degradation, requiring rapid and cold sample processing.[3] The presence of numerous other cellular components can also interfere with their extraction and detection.

Q3: What are the recommended methods for extracting acyl-CoAs from biological samples?

A3: Several methods have been established, often involving rapid quenching of metabolic activity followed by extraction with organic solvents. A common approach for cultured cells involves washing with ice-cold PBS and then lysing the cells with cold methanol.[2] For tissues, homogenization in a buffer followed by extraction with a mixture of isopropanol (B130326) and acetonitrile is frequently used.[3][7] The key is to use procedures that are quick, performed at low temperatures, and use solvents that efficiently precipitate proteins while solubilizing the acyl-CoAs.

Q4: Which analytical technique is best suited for the analysis of polar acyl-CoA derivatives?

A4: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used and powerful technique for the analysis of acyl-CoAs.[8][10] It offers high sensitivity and selectivity, allowing for the quantification of a wide range of acyl-CoA species in complex biological samples.[4] Reversed-phase HPLC with UV or fluorescence detection can also be used, sometimes requiring derivatization to enhance sensitivity.[3]

Q5: How can I ensure the stability of my acyl-CoA samples during analysis?

A5: Stability is a critical factor. It is recommended to reconstitute dried extracts in a buffered solution, such as 50 mM ammonium acetate at a neutral pH, which has been shown to stabilize most acyl-CoA compounds.[6] Samples should be kept at 4°C in the autosampler and analyzed as quickly as possible after reconstitution.[6] For long-term storage, it is best to store the extracts as a dry pellet at -80°C.[6]

Data Presentation

Table 1: Acyl-CoA Abundance in Mammalian Cell Lines

The following table summarizes quantitative data for various acyl-CoA species across different human cell lines as reported in the literature. This allows for a comparative overview of acyl-CoA pool sizes. Note that variations in experimental conditions and normalization methods (per cell number vs. per mg protein) can affect direct comparability.[2]

Acyl-CoA SpeciesHepG2 (pmol/10^6 cells)MCF7 (pmol/mg protein)RAW264.7 (pmol/mg protein)
Acetyl-CoA10.644--
Propionyl-CoA3.532--
Butyryl-CoA1.013--
Valeryl-CoA1.118--
Crotonoyl-CoA0.032--
HMG-CoA0.971--
Succinyl-CoA25.467--
Glutaryl-CoA0.647--
C14:0-CoA-~2.5~1.5
C16:0-CoA-~12~4
C18:0-CoA-~8~2.5
C18:1-CoA-~7~3
C20:0-CoA-~1<0.5
C20:4-CoA-~0.5~0.5
C22:0-CoA-~1.5<0.5
C24:0-CoA-~4<0.5
C26:0-CoA-~1<0.5

Data adapted from literature sources.[2]

Experimental Protocols

Protocol 1: Acyl-CoA Extraction from Cultured Mammalian Cells [2]

This protocol is suitable for both adherent and suspension cell cultures.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Ice-cold Methanol (containing an appropriate internal standard)

  • Cell scraper (for adherent cells)

  • Microcentrifuge tubes (1.5 mL or 2 mL), pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent (e.g., 50% methanol in 50 mM ammonium acetate, pH 7)

Procedure:

  • Cell Harvesting and Washing:

    • Adherent cells: Aspirate the culture medium and wash the cell monolayer twice with ice-cold PBS.

    • Suspension cells: Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C). Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Extraction:

    • Adherent cells: Add cold methanol with internal standard to the plate and use a cell scraper to collect the cells.

    • Suspension cells: Resuspend the cell pellet in cold methanol with internal standard.

    • Transfer the cell lysate to a pre-chilled microcentrifuge tube.

  • Protein Precipitation and Supernatant Collection:

    • Vortex the cell lysate vigorously.

    • Centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled tube, avoiding the pellet.

  • Drying and Reconstitution:

    • Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.

    • Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a suitable reconstitution solvent for LC-MS analysis.

Protocol 2: Reversed-Phase HPLC for Acyl-CoA Analysis [3][7]

This is a general protocol and may require optimization for specific applications.

Instrumentation and Columns:

  • HPLC or UHPLC system

  • C18 reversed-phase column (e.g., 100 x 2.0 mm i.d., 3 µm)

Mobile Phases:

  • Mobile Phase A: 75 mM KH2PO4 (pH 4.9) or 5 mM ammonium acetate in water (pH 6.8).[6][7]

  • Mobile Phase B: Acetonitrile or methanol.[3][6]

Gradient Elution (Example):

  • A linear gradient is typically used, starting with a low percentage of mobile phase B and gradually increasing to elute the more hydrophobic long-chain acyl-CoAs. An example gradient could be:

    • 0-1.5 min: 2% B

    • 1.5-5.5 min: Increase to 95% B

    • 5.5-14.5 min: Hold at 95% B

    • 14.5-15 min: Return to 2% B

    • 15-20 min: Re-equilibration at 2% B

  • The flow rate and gradient profile should be optimized based on the specific column and acyl-CoAs of interest.

Detection:

  • UV Detection: Monitor at 260 nm.[3][7]

  • Mass Spectrometry: Use a triple quadrupole or high-resolution mass spectrometer in positive ion mode. A common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety, which can be used for multiple reaction monitoring (MRM).[6]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Harvest Cell/Tissue Harvesting Quench Metabolic Quenching (e.g., cold solvent) Harvest->Quench Extract Extraction of Acyl-CoAs Quench->Extract Purify Purification (optional) (e.g., SPE) Extract->Purify Dry Drying Purify->Dry Reconstitute Reconstitution Dry->Reconstitute LC LC Separation (Reversed-Phase) Reconstitute->LC MS MS/MS Detection LC->MS Integration Peak Integration MS->Integration Quant Quantification Integration->Quant

Caption: General experimental workflow for the analysis of polar acyl-CoA derivatives.

histone_acetylation acetyl_coa Acetyl-CoA hat Histone Acetyltransferase (HAT) acetyl_coa->hat acetylated_histone Acetylated Histone hat->acetylated_histone Adds acetyl group coa Coenzyme A (CoA) hat->coa Releases histone Histone Protein (with Lysine) histone->hat chromatin Relaxed Chromatin (Euchromatin) acetylated_histone->chromatin Leads to transcription Gene Transcription (Activation) chromatin->transcription Allows

Caption: Role of Acetyl-CoA in histone acetylation and gene activation.[11][12]

References

addressing the lack of a commercial standard for 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Ethyl-2-hydroxybutanedioyl-CoA

This technical support center provides guidance for researchers, scientists, and drug development professionals working with this compound. Given the absence of a commercial standard, this resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during its synthesis, purification, and use.

Troubleshooting Guide

Working with custom-synthesized Coenzyme A (CoA) esters like this compound can present several challenges, from low yields in synthesis to degradation during storage. The following table outlines potential issues, their probable causes, and recommended solutions based on established knowledge of CoA ester chemistry.[1][2][3]

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of this compound during synthesis - Incomplete activation of the precursor acid (2-Ethyl-2-hydroxybutanedioic acid).- Degradation of Coenzyme A (CoA-SH) starting material.- Suboptimal reaction conditions (pH, temperature, solvent).- Inefficient coupling reagent.- Ensure the carboxylic acid precursor is fully converted to an activated intermediate (e.g., anhydride (B1165640) or N-hydroxysuccinimide ester).[2]- Use fresh, high-quality CoA-SH and store it under inert gas at low temperatures.- Optimize reaction pH (typically around 7.5-8.0 for acylation of the thiol group of CoA).[1]- Screen different coupling reagents (e.g., EDC/NHS, carbonyldiimidazole).
Presence of multiple peaks in HPLC analysis of the purified product - Incomplete reaction, leaving unreacted CoA-SH and precursor acid.- Formation of disulfide bonds (CoA-S-S-CoA).- Hydrolysis of the thioester bond during workup or storage.- Presence of isomers if the starting material was a racemic mixture.- Optimize purification protocol, potentially using a gradient elution to better separate the product from starting materials.- Add a reducing agent like DTT or TCEP in small amounts during purification to prevent disulfide bond formation.- Maintain a slightly acidic pH (around 4-6) and low temperatures during purification and storage to minimize hydrolysis.- Use enantiomerically pure starting material if stereospecificity is required.
Inconsistent results in enzymatic assays - Inaccurate concentration determination of the this compound stock solution.- Degradation of the CoA ester in the assay buffer.- Inhibition of the enzyme by impurities from the synthesis.[4]- Accurately determine the concentration using methods like the hydroxamate assay or by UV absorbance at 260 nm for the adenine (B156593) moiety of CoA.- Prepare fresh dilutions for each experiment and check the stability of the compound in your specific assay buffer.- Re-purify the compound to remove any residual coupling reagents or byproducts.
Precipitation of the compound during storage - Low solubility of the CoA ester, especially at high concentrations.- Improper storage conditions (temperature, pH).- Store in small aliquots at -80°C in a slightly acidic buffer (e.g., 10 mM sodium acetate, pH 5.0).- Avoid repeated freeze-thaw cycles.- If solubility is an issue, consider preparing a more dilute stock solution.

Frequently Asked Questions (FAQs)

Q1: What is a reliable method for synthesizing this compound?

A1: A common and effective method is the acylation of Coenzyme A with an activated form of 2-Ethyl-2-hydroxybutanedioic acid.[5] One approach involves converting the carboxylic acid to its symmetric anhydride or an N-hydroxysuccinimide (NHS) ester, which then readily reacts with the free thiol group of CoA in an aqueous/organic solvent mixture.[2] Chemo-enzymatic methods, if a suitable acyl-CoA synthetase can be identified, offer a milder and potentially more specific alternative.[1][2]

Q2: How can I purify the synthesized this compound?

A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common and effective method for purifying acyl-CoA esters.[2] A C18 column with a water/acetonitrile gradient containing a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to ensure the carboxyl groups are protonated and to improve peak shape is typically used.

Q3: What methods are suitable for characterizing and confirming the identity of this compound?

A3: A combination of techniques is recommended. High-resolution mass spectrometry (HRMS) can confirm the exact mass of the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) can be used to elucidate the structure, though the complexity of the CoA moiety can make interpretation challenging.[6] Co-elution with a known (if available) or enzymatically generated standard in HPLC can also provide evidence of identity.

Q4: What are the optimal storage conditions for this compound to prevent degradation?

A4: Acyl-CoA esters are susceptible to hydrolysis, especially at neutral or alkaline pH. For long-term storage, it is recommended to keep the purified compound as a lyophilized powder or in a slightly acidic aqueous buffer (pH 4-6) at -80°C.[7] Avoid repeated freeze-thaw cycles by storing in single-use aliquots.

Q5: My enzymatic reaction with this compound is not working. What could be the issue?

A5: Several factors could be at play. First, confirm the integrity and concentration of your this compound stock. As mentioned in the troubleshooting guide, impurities from the synthesis can inhibit enzymes.[4] It is also possible that this compound is not a substrate for your enzyme of interest. Consider running a positive control with a known substrate to ensure the enzyme is active.

Experimental Protocols

Protocol 1: Synthesis of this compound via the N-Hydroxysuccinimide (NHS) Ester Method

This protocol is a generalized procedure based on common methods for acyl-CoA synthesis and should be optimized for the specific precursor.

Materials:

  • 2-Ethyl-2-hydroxybutanedioic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous Dioxane or Tetrahydrofuran (THF)

  • Coenzyme A (free acid or trilithium salt)

  • Sodium Bicarbonate

  • Anhydrous Sodium Sulfate

  • Diethyl Ether

Procedure:

  • Activation of 2-Ethyl-2-hydroxybutanedioic acid:

    • Dissolve 2-Ethyl-2-hydroxybutanedioic acid (1 equivalent) and NHS (1.1 equivalents) in anhydrous dioxane.

    • Add DCC (1.1 equivalents) to the solution and stir at room temperature for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Once the reaction is complete, filter off the dicyclohexylurea (DCU) byproduct.

    • Evaporate the solvent under reduced pressure to obtain the crude NHS ester.

  • Coupling with Coenzyme A:

    • Dissolve Coenzyme A (1 equivalent) in a 1:1 mixture of water and dioxane.

    • Adjust the pH to 7.5-8.0 with a saturated solution of sodium bicarbonate.

    • Slowly add a solution of the crude NHS ester in dioxane to the CoA solution while maintaining the pH.

    • Stir the reaction mixture at room temperature for 4-6 hours.

  • Workup and Purification:

    • Acidify the reaction mixture to pH ~5.0 with dilute HCl.

    • Extract the mixture with diethyl ether to remove unreacted NHS ester and other organic-soluble impurities.

    • The aqueous layer containing the this compound can then be purified by RP-HPLC as described in the FAQs.

Protocol 2: Purification of this compound by RP-HPLC

Materials:

  • Crude this compound solution

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • C18 RP-HPLC column

Procedure:

  • Sample Preparation:

    • Ensure the crude sample is free of precipitates. If necessary, centrifuge or filter the sample.

  • HPLC Conditions:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm (for the adenine of CoA) and potentially another wavelength appropriate for the acyl group if it has a chromophore.

    • Collect fractions corresponding to the product peak.

  • Post-Purification:

    • Combine the fractions containing the pure product.

    • Lyophilize the fractions to obtain the purified this compound as a powder.

    • Store at -80°C.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_coupling Coupling cluster_purification Purification start 2-Ethyl-2-hydroxybutanedioic Acid + NHS activation Activation with DCC/EDC start->activation nhs_ester NHS Ester Intermediate activation->nhs_ester coupling Acylation Reaction (pH 7.5-8.0) nhs_ester->coupling coa Coenzyme A coa->coupling crude_product Crude Product coupling->crude_product hplc RP-HPLC Purification crude_product->hplc fractions Collect Fractions hplc->fractions lyophilize Lyophilization fractions->lyophilize final_product Pure this compound lyophilize->final_product

Caption: Workflow for the synthesis and purification of this compound.

troubleshooting_logic cluster_synthesis_issues Synthesis Issues cluster_analysis_issues Analytical Issues cluster_assay_issues Assay Issues start Experiment with This compound issue Problem Encountered? start->issue low_yield Low/No Yield issue->low_yield Yes impure_product Impure Product (HPLC) issue->impure_product Yes inconsistent_results Inconsistent Assay Results issue->inconsistent_results Yes success Successful Experiment issue->success No check_reagents Check Reagent Quality and Reaction Conditions low_yield->check_reagents check_reagents->start optimize_purification Optimize HPLC Gradient and Add Reducing Agent impure_product->optimize_purification optimize_purification->start check_concentration Verify Concentration and Product Stability inconsistent_results->check_concentration check_concentration->start

Caption: Troubleshooting logic for experiments involving this compound.

References

Technical Support Center: Enhancing Detection Sensitivity of Novel CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the sensitive detection of novel Coenzyme A (CoA) esters. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in CoA ester analysis.

Frequently Asked Questions (FAQs)

Q1: What is the most sensitive method for detecting and quantifying novel CoA esters?

A1: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is widely considered the most sensitive and selective method for quantifying acyl-CoA esters.[1][2] This technique provides high specificity, particularly when using methods like selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), which track specific precursor-to-product ion transitions for each CoA ester of interest.[3][4]

Q2: My signal intensity for my target CoA ester is very low. What are the potential causes and solutions?

A2: Low signal intensity can stem from several factors, including sample degradation, inefficient extraction, poor ionization, or suboptimal chromatographic conditions. To address this, consider the following:

  • Sample Stability: CoA esters are susceptible to hydrolysis. Ensure samples are processed quickly on ice and stored at -80°C.[2] Reconstitute samples in a buffered solution (e.g., 50 mM ammonium (B1175870) acetate) or methanol (B129727) to improve stability.[2]

  • Extraction Efficiency: The choice of extraction method is critical. A modified Bligh-Dyer extraction or the use of 5-sulfosalicylic acid (SSA) for deproteinization can be effective.[1][2][3]

  • Ionization Mode: While positive electrospray ionization (ESI) is commonly used, some short-chain acyl-CoAs are more efficiently ionized in positive mode, whereas pantothenate, a precursor, shows greater sensitivity in negative mode.[1] It's crucial to optimize the ionization mode for your specific analytes.

  • Chromatography: Poor peak shape can lead to lower apparent signal intensity. See Q4 for tips on improving chromatography.

Q3: How can I prevent the degradation of my CoA ester samples during preparation and analysis?

A3: CoA esters are prone to both enzymatic and chemical degradation. To minimize this:

  • Rapid Quenching: Immediately quench metabolic activity in biological samples. This can be achieved by flash-freezing in liquid nitrogen or by using an ice-cold extraction solution containing an acid like trichloroacetic acid or 5-sulfosalicylic acid (SSA).[1][2][5]

  • Low Temperatures: Keep samples on ice throughout the extraction process.[2]

  • pH Control: Avoid alkaline or strongly acidic conditions, which can lead to hydrolysis.[2]

  • Storage: For long-term storage, keep extracts as a dry pellet at -80°C.[2]

Q4: What are the best practices for chromatographic separation of a wide range of CoA esters?

A4: Achieving good chromatographic separation is key to reducing ion suppression and ensuring accurate quantification.[2]

  • Column Choice: Reversed-phase columns, such as C8 or C18, are commonly used.[2][3][6] For broader coverage of both short- and long-chain species, a zwitterionic HILIC column can be effective.[6]

  • Mobile Phase: A binary gradient with ammonium hydroxide (B78521) in water and acetonitrile (B52724) can be used for separating long-chain acyl-CoAs.[3] For short-chain species, slightly acidic mobile phases may be necessary.[6] Operating at a high pH (e.g., 10.5 with ammonium hydroxide) can improve peak shape for long-chain species.[7]

  • Flow Rate: A typical flow rate is around 0.4 ml/min.[3]

Q5: What are the characteristic fragmentation patterns for CoA esters in positive ion mode MS/MS?

A5: In positive ion mode, acyl-CoAs typically exhibit a characteristic neutral loss of the 3'-phospho-ADP moiety, which corresponds to a mass difference of 507 Da.[2][4][6] This allows for the use of neutral loss scans to screen for a wide variety of acyl-CoA species in a sample.[2] Another common fragment ion is observed at m/z 428, which results from the cleavage of the diphosphate (B83284) bond.[2]

Troubleshooting Guides

Issue 1: Low Signal Intensity or No Peak Detected
Potential Cause Troubleshooting Step Expected Outcome
Sample Degradation Ensure rapid quenching of metabolism and maintain low temperatures (on ice) during sample preparation. Store samples at -80°C.[2]Preservation of CoA ester integrity, leading to improved signal.
Inefficient Extraction Optimize the extraction protocol. For tissues, ensure thorough homogenization. For cells, use a suitable lysis/extraction buffer like 2.5% SSA.[2]Increased recovery of CoA esters from the sample matrix.
Suboptimal MS Parameters Infuse a standard of your target CoA ester to optimize source and fragmentation parameters (e.g., collision energy).[1][3]Maximized signal response for the specific analyte.
Poor Chromatography See Troubleshooting Issue 2.Improved peak shape and reduced on-column degradation.
Ion Suppression Dilute the sample to reduce matrix effects. Ensure good chromatographic separation from other sample components.[2]Reduced interference from co-eluting compounds, leading to a stronger signal.
Issue 2: Poor Peak Shape (Tailing, Broadening)
Potential Cause Troubleshooting Step Expected Outcome
Secondary Interactions with Column For long-chain acyl-CoAs, consider using a high pH mobile phase (e.g., with ammonium hydroxide) to reduce silanol (B1196071) interactions.[7]Sharper, more symmetrical peaks.
Inappropriate Mobile Phase For short-chain acyl-CoAs, a slightly acidic mobile phase may improve peak shape on reversed-phase columns.[6]Better retention and peak shape for polar analytes.
Column Overload Reduce the injection volume or sample concentration.Symmetrical peaks that are not fronting or tailing.
Analyte Adsorption Phosphate methylation derivatization can reduce the analyte's affinity for glass and metallic surfaces, improving peak shape.[6]Reduced peak tailing and improved recovery.

Experimental Protocols & Methodologies

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from methods designed for robust extraction of long-chain acyl-CoAs.

  • Homogenization: Flash-freeze approximately 50 mg of tissue in liquid nitrogen and grind it to a fine powder. Homogenize the powder in an ice-cold extraction buffer (e.g., a 2:1:0.8 mixture of isopropanol, water, and chloroform) containing an internal standard (e.g., C17:0-CoA).

  • Phase Separation: Add petroleum ether and vortex to remove non-polar lipids. Centrifuge at a low speed and discard the upper organic phase. This wash step can be repeated.

  • Extraction: Add methanol and chloroform, vortex, and incubate at room temperature.

  • Clarification: Centrifuge at high speed (e.g., 21,000 x g) to pellet debris.

  • Drying and Reconstitution: Transfer the supernatant to a new tube and dry it under a stream of nitrogen. Reconstitute the dried extract in an appropriate solvent for LC-MS/MS analysis (e.g., methanol:water 1:1 v/v).[3]

Protocol 2: Derivatization for Improved Sensitivity and Chromatography

Derivatization can enhance the detectability of CoA esters. One method involves forming fluorescent adducts.

  • Derivatization Reaction: To the extracted CoA ester solution, add a solution of chloroacetaldehyde (B151913) or bromoacetaldehyde.[5][8]

  • Incubation: Incubate the mixture to allow the formation of fluorescent 1,N6-ethenoadenine adducts.[5]

  • Analysis: Analyze the derivatized samples by reversed-phase HPLC with fluorescence detection.[8] This method can detect acyl-CoA esters down to femtomole levels.[8]

Data Presentation

Table 1: Comparison of Detection Sensitivities for Different Methods
MethodAnalyteLimit of Detection (LOD) / Quantitation (LOQ)Reference
LC-MS/MS (SRM)Long-Chain Acyl-CoAsLOD: 2-133 nM[4]
HPLC-Fluorescence (Derivatization)Acyl-CoAs (C4-C20)As low as 6 fmol in extracts[8]
HPLC-UVCoA and Acetyl-CoALOD: 0.114 and 0.36 pmol per injectate, respectively[9]
Enzyme-Based Fluorometric AssayCoenzyme A3 µM[10]
Fluorescent Biosensor (FACI-24)Long-Chain Acyl-CoAsKd = 0.6-1.7 nM[11]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Tissue Tissue/Cell Sample Homogenization Homogenization/ Lysis Tissue->Homogenization Extraction Liquid-Liquid or Solid-Phase Extraction Homogenization->Extraction Drying Drying Down Extraction->Drying Reconstitution Reconstitution Drying->Reconstitution LC_Separation LC Separation (e.g., C18 column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (e.g., SRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Caption: A generalized experimental workflow for the analysis of CoA esters using LC-MS/MS.

troubleshooting_logic Start Low/No Signal for CoA Ester Check_Standard Run a pure standard of the CoA ester Start->Check_Standard Signal_OK Signal from standard is OK? Check_Standard->Signal_OK Troubleshoot_MS Optimize MS parameters: - Source settings - Collision energy Signal_OK->Troubleshoot_MS No Troubleshoot_Sample Issue is with the sample (degradation, extraction, matrix effects) Signal_OK->Troubleshoot_Sample Yes Check_Extraction Review extraction protocol: - Efficient quenching? - Correct solvent choice? Troubleshoot_Sample->Check_Extraction Check_Storage Review sample handling: - Kept on ice? - Stored at -80°C? Troubleshoot_Sample->Check_Storage Check_Matrix Investigate matrix effects: - Dilute sample - Improve chromatography Troubleshoot_Sample->Check_Matrix

Caption: A logical troubleshooting guide for low or no signal in CoA ester analysis.

fluorescent_detection cluster_reaction Derivatization Reaction cluster_detection Detection CoA_Ester Acyl-CoA Ester (Non-fluorescent) Deriv_Agent + Chloroacetaldehyde Etheno_Adduct Acyl-etheno-CoA Ester (Fluorescent) Deriv_Agent->Etheno_Adduct HPLC HPLC Separation Etheno_Adduct->HPLC Fluorescence_Detector Fluorescence Detector HPLC->Fluorescence_Detector Signal Signal Proportional to Concentration Fluorescence_Detector->Signal

Caption: Principle of fluorescent derivatization for sensitive CoA ester detection.

References

strategies for the stabilization of acyl-CoA thioesters for analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of acyl-CoA thioesters. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on stabilizing these labile molecules for accurate and reproducible quantification.

Frequently Asked Questions (FAQs)

Q1: Why are acyl-CoA thioesters so unstable?

Acyl-CoA thioesters are inherently unstable due to the high-energy thioester bond.[1][2] This bond is susceptible to hydrolysis, which breaks the molecule into coenzyme A (CoASH) and a free fatty acid, particularly in aqueous solutions at neutral to basic pH.[3][4][5] The free thiol group of the resulting CoASH can also be oxidized to form a disulfide dimer (CoA-S-S-CoA).[3]

Q2: What are the primary modes of degradation for acyl-CoA thioesters during sample preparation?

The primary degradation pathways are:

  • Hydrolysis: The thioester bond is prone to cleavage by water, a reaction that is accelerated at neutral to basic pH.[3][4]

  • Oxidation: The free thiol group of coenzyme A (a product of hydrolysis) can be oxidized.[3] Additionally, unsaturated acyl chains within the molecule may also be susceptible to oxidation.

Q3: What are the initial signs of acyl-CoA degradation in my experimental results?

Signs of degradation can manifest as:

  • Reduced biological activity: A decrease in the expected enzymatic or cellular response can indicate a lower concentration of the active acyl-CoA.[3]

  • Inconsistent results: High variability between replicate samples often points to inconsistent sample handling and degradation.[6]

  • Appearance of unexpected peaks in analytical runs: Chromatographic or mass spectrometric analysis may show peaks corresponding to free coenzyme A or the associated free fatty acid.

Q4: How does pH affect the stability of acyl-CoA thioesters?

The stability of acyl-CoA thioesters is highly dependent on pH. Acidic conditions (pH 2-6) significantly improve stability by reducing the rate of hydrolysis.[3] Conversely, neutral or alkaline pH accelerates their degradation.[3][4]

Q5: What is the impact of temperature on acyl-CoA stability?

Elevated temperatures accelerate the degradation of acyl-CoA thioesters. It is crucial to keep samples cold during and after collection and throughout the entire sample preparation process.[6][7] Flash freezing in liquid nitrogen is a common and effective technique for preserving samples.[7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or Inconsistent Acyl-CoA Recovery pH-dependent degradation: Sample pH may be too high, leading to hydrolysis.[3][4]Maintain a low pH environment (ideally below 6.0) throughout sample preparation. Use acidic buffers for extraction and reconstitution.[3]
Oxidative degradation: Exposure to atmospheric oxygen can lead to oxidation of the thiol group.[3]Degas solvents and buffers to remove dissolved oxygen. Consider working under an inert atmosphere (e.g., nitrogen or argon).[3] The addition of antioxidants to extraction solvents can also be beneficial.[7]
Enzymatic degradation: Endogenous thioesterases may remain active during sample processing.Quench enzymatic activity rapidly. This can be achieved by using cold organic solvents (e.g., methanol), flash freezing in liquid nitrogen, or implementing extreme pH conditions.[7]
Repeated freeze-thaw cycles: Each cycle can introduce moisture and oxygen, accelerating degradation.[3]Prepare single-use aliquots of your stock solutions and samples to minimize freeze-thaw cycles.[3][8]
Variability Between Replicate Samples Inconsistent sample handling: Differences in the time between collection and processing, or temperature fluctuations, can lead to variable degradation.Standardize the sample collection and handling protocol. Ensure all samples are treated identically and processed promptly after collection.[6]
Contamination: Introduction of contaminants during sample collection or processing.Use clean, sterile collection tubes and laboratory equipment. Follow good laboratory practices to minimize the risk of contamination.[6]
Poor Chromatographic Peak Shape or Resolution Improper mobile phase composition: The pH or solvent composition of the mobile phase may not be optimal for acyl-CoA stability and separation.Use a slightly acidic mobile phase (e.g., with 0.1% formic acid) to improve stability during HPLC or LC-MS/MS analysis.[3] Develop a gradient elution method to effectively separate different acyl-CoA species.[3][9]
Sub-optimal column choice: The selected column may not be providing adequate separation.A C18 reversed-phase column is a common and effective choice for separating acyl-CoAs.[3]

Quantitative Data Summary

The following tables summarize the concentrations of various acyl-CoA thioesters found in different microbial species, as reported in the literature.

Table 1: Acyl-CoA Thioester Concentrations in Corynebacterium glutamicum

Acyl-CoA ThioesterConcentration (nmol g⁻¹)
Methylmalonyl-CoAUp to 750
Succinyl-CoA110
Malonyl-CoA30
Acetyl-CoA5
Butyryl/isobutyryl-CoA3
Free Coenzyme A820
Data from a study on an L-lysine producing mutant.[10][11]

Table 2: Acyl-CoA Thioester Concentrations in Streptomyces albus

Acyl-CoA ThioesterConcentration (nmol g⁻¹)
Acetyl-CoAUp to 230
Crotonyl-CoADown to 0.3
β-hydroxybutyryl-CoADown to 0.3
Free Coenzyme AUp to 60
This microbe revealed a more than 10,000-fold difference in the abundance of intracellular CoA thioesters.[10][12]

Table 3: Acyl-CoA Thioester Concentrations in Pseudomonas putida KT2440 (Glucose-grown)

Acyl-CoA ThioesterConcentration (nmol g⁻¹)
Succinyl-CoA280
Crotonyl-CoA1
This organism shows a high abundance of free coenzyme A, up to 1000-fold more than bound CoA thioesters.[10]

Experimental Protocols

Protocol 1: General Workflow for Extraction and Absolute Quantification of Short-Chain CoA Thioesters

This protocol is adapted from a common workflow used for various gram-positive and gram-negative bacteria and eukaryotic yeast.[10]

  • Quenching and Extraction:

    • Rapidly quench metabolic activity by adding a culture sample to a cold extraction solution. A common solution is a mixture of acetonitrile, methanol, and water (e.g., 2:2:1 v/v/v).[13]

    • For absolute quantification, an appropriate amount of a ¹³C-labeled cell extract containing ¹³C-CoA thioesters should be added as an internal standard during the quenching step.[11]

  • Cell Lysis and Protein Precipitation:

    • Homogenize the cell suspension.

    • Incubate at a low temperature (e.g., -80°C for 15 minutes) to ensure complete protein precipitation.[4]

  • Centrifugation:

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[6]

  • Supernatant Collection:

    • Carefully transfer the supernatant containing the acyl-CoA thioesters to a new, clean tube.

  • Evaporation and Reconstitution:

    • Evaporate the supernatant to dryness using a vacuum concentrator.

    • Reconstitute the dried sample in a suitable acidic buffer (e.g., 50 mM potassium phosphate, pH 4.0-6.0) for analysis.[3]

  • Analysis:

    • Analyze the reconstituted sample using LC-MS/MS or another appropriate method.

Protocol 2: Preparation of Aqueous Stock Solutions of Acyl-CoA Thioesters

This protocol provides guidance for preparing and storing acyl-CoA standards to minimize degradation.[3]

  • Buffer Preparation:

    • Prepare a suitable buffer with a pH between 4.0 and 6.0 (e.g., 50 mM potassium phosphate).

    • Degas the buffer by sparging with an inert gas like nitrogen or argon for at least 15 minutes to remove dissolved oxygen.

  • Dissolving the Lyophilized Powder:

    • Allow the lyophilized powder of the acyl-CoA thioester to equilibrate to room temperature before opening the vial to prevent condensation.

    • Dissolve the powder in the degassed, acidic buffer to the desired concentration.

  • Aliquoting and Storage:

    • Immediately dispense the stock solution into single-use aliquots in tightly sealed vials.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[3] Avoid repeated freeze-thaw cycles.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample_collection 1. Sample Collection quenching 2. Rapid Quenching (Cold Solvent/LN2) sample_collection->quenching extraction 3. Extraction (Acidic Buffer) quenching->extraction centrifugation 4. Centrifugation (4°C) extraction->centrifugation supernatant_collection 5. Supernatant Collection centrifugation->supernatant_collection evaporation 6. Evaporation supernatant_collection->evaporation reconstitution 7. Reconstitution (Acidic Buffer) evaporation->reconstitution lcms_analysis LC-MS/MS Analysis reconstitution->lcms_analysis troubleshooting_logic start Low/Inconsistent Acyl-CoA Recovery check_ph Is sample/buffer pH between 2.0 and 6.0? start->check_ph check_temp Were samples kept cold throughout? check_ph->check_temp Yes adjust_ph Action: Use acidic buffers (pH 2-6) check_ph->adjust_ph No check_freeze_thaw Were multiple freeze-thaw cycles avoided? check_temp->check_freeze_thaw Yes improve_temp_control Action: Standardize cold chain handling check_temp->improve_temp_control No check_quenching Was quenching rapid and effective? check_freeze_thaw->check_quenching Yes aliquot_samples Action: Prepare single-use aliquots check_freeze_thaw->aliquot_samples No optimize_quenching Action: Optimize quenching (e.g., flash freezing) check_quenching->optimize_quenching No success Recovery Improved check_quenching->success Yes adjust_ph->check_temp improve_temp_control->check_freeze_thaw aliquot_samples->check_quenching

References

Technical Support Center: Optimization of Sample Preparation for Acyl-CoA Profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with acyl-CoA profiling.

Troubleshooting Guide

This section addresses specific issues that may arise during sample preparation for acyl-CoA analysis.

Question: I am observing low recovery of my acyl-CoA analytes. What are the potential causes and how can I improve my yield?

Answer:

Low recovery of acyl-CoAs is a common issue that can stem from several factors throughout the sample preparation workflow. Below is a systematic guide to troubleshoot and enhance your recovery rates.

Potential Causes and Solutions for Low Acyl-CoA Recovery

Potential CauseRecommended Action
Incomplete Cell/Tissue Lysis Ensure thorough homogenization. For tissues, a glass homogenizer is effective.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of extraction solvent is often recommended.[1]
Analyte Degradation Acyl-CoAs are highly unstable.[2][3] It is critical to work quickly, keep samples on ice at all times, and use fresh, high-purity solvents.[1] Flash-freeze tissue samples in liquid nitrogen immediately after collection and store them at -80°C.[1] Avoid repeated freeze-thaw cycles.[1]
Inefficient Extraction The choice of extraction solvent is critical. A common method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][4] For a comprehensive extraction of various acyl-CoA species, a mixed organic-aqueous solvent like acetonitrile/methanol (B129727)/water (2:2:1, v/v/v) can be effective.[5][6]
Poor Solid-Phase Extraction (SPE) Performance Ensure the SPE column is properly conditioned and not allowed to dry out before loading the sample. Optimize the wash and elution steps to prevent premature elution of analytes or incomplete recovery from the column.
Analyte Adsorption The phosphate (B84403) groups of acyl-CoAs have a high affinity for glass and metallic surfaces, which can lead to analyte loss.[7] Using glass vials instead of plastic can decrease signal loss and improve sample stability.[8][9]

A well-chosen internal standard, added early in the preparation process, is crucial for monitoring and correcting for recovery losses.[1][10] Odd-chain and stable isotope-labeled acyl-CoAs are effective internal standards.[7]

Question: My results show high variability between replicate samples. What could be causing this inconsistency?

Answer:

High variability in acyl-CoA profiling can be attributed to inconsistencies in sample handling and preparation.

Sources of Variability and Corresponding Solutions

Source of VariabilityRecommended Action
Inconsistent Sample Homogenization Ensure each sample is homogenized to the same degree. Standardize the homogenization time and technique across all samples.
Sample Degradation As acyl-CoAs are unstable, any delay or temperature fluctuation during processing can lead to varying levels of degradation between samples.[2][3] Process all samples in a consistent and timely manner, always on ice.[1]
Pipetting Errors The small volumes often used in these protocols can be a source of error. Ensure pipettes are properly calibrated and use reverse pipetting for viscous organic solvents.
Inconsistent SPE Technique Apply consistent flow rates during sample loading, washing, and elution for all samples. Ensure the sorbent bed does not dry out between steps.
Matrix Effects in LC-MS/MS Differential ion suppression or enhancement between samples can cause variability. This can be caused by differences in the sample matrix.[2] The use of stable isotope-labeled internal standards can help correct for matrix effects.[11] Proper chromatographic separation is also crucial to minimize co-elution with interfering compounds.[2]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding acyl-CoA sample preparation.

Question: What is the best way to store tissue samples for acyl-CoA analysis?

Answer:

To ensure the stability of acyl-CoAs, immediate processing of fresh tissue is ideal. If storage is necessary, samples should be flash-frozen in liquid nitrogen upon collection and stored at -80°C to minimize enzymatic and chemical degradation.[1] It is critical to avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of the acyl-CoA molecules.[1]

Question: Which internal standards are recommended for acyl-CoA profiling?

Answer:

The choice of internal standard (IS) is critical for accurate quantification. Ideal internal standards are structurally similar to the analytes of interest but are not naturally present in the sample.

Recommended Internal Standards for Acyl-CoA Profiling

Internal Standard TypeExamplesRationale
Stable Isotope-Labeled Acyl-CoAs [13C2]acetyl-CoA, [13C8]octanoyl-CoA[10]These are the gold standard as they co-elute with the endogenous analyte and experience similar ionization efficiency and matrix effects.[11]
Odd-Chain Acyl-CoAs Heptadecanoyl-CoA (C17:0)[1][10], Pentadecanoyl-CoA (C15:0)[2][12]These are generally absent or at very low levels in most biological systems and have physicochemical properties that are representative of a range of acyl-CoA chain lengths.[2][12]

Question: How can I minimize the instability of acyl-CoAs during sample processing and analysis?

Answer:

Acyl-CoAs are susceptible to both enzymatic and chemical hydrolysis, particularly in aqueous solutions and at alkaline or strongly acidic pH.[2]

Strategies to Enhance Acyl-CoA Stability

StrategyDetails
Maintain Low Temperatures Always keep samples on ice during processing.[1] Use pre-chilled solvents and tubes.
Control pH Homogenization in a slightly acidic buffer (e.g., pH 4.9) can help preserve stability.[4]
Solvent Choice for Reconstitution After drying down the final extract, reconstituting the sample in methanol has been shown to provide better stability compared to aqueous solutions.[2] A solution of 50% methanol/50% 50 mM ammonium (B1175870) acetate (B1210297) (pH 7) has also been noted for its ability to mitigate degradation.[2]
Prompt Analysis Analyze reconstituted samples as quickly as possible. If storage in an autosampler is necessary, maintain a low temperature (e.g., 4°C).[13]

Experimental Protocols

Protocol 1: Extraction of Long-Chain Acyl-CoAs from Tissue

This protocol is adapted from established methods and is suitable for a variety of tissue types.[1]

Materials:

  • Frozen tissue sample (~100 mg)

  • Glass homogenizer

  • 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold

  • Acetonitrile (ACN)

  • Isopropanol

  • Internal standard solution (e.g., Heptadecanoyl-CoA)

  • Solid-Phase Extraction (SPE) columns (e.g., weak anion exchange)

  • Nitrogen gas evaporator

Procedure:

  • Homogenization: In a pre-chilled glass homogenizer, add ~100 mg of frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.[1]

  • Solvent Extraction: Add 2-propanol and acetonitrile to the homogenate, vortex, and centrifuge to pellet the protein. Collect the supernatant.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE column according to the manufacturer's instructions.

    • Load the supernatant from the solvent extraction step.

    • Wash the column to remove interfering substances.

    • Elute the acyl-CoAs using an appropriate elution solvent.

  • Sample Concentration: Dry the eluted sample under a gentle stream of nitrogen at room temperature.[1]

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., methanol) for LC-MS/MS analysis.[2]

Reported Recovery Rates

The recovery of long-chain acyl-CoAs can vary depending on the tissue type and the specific extraction method employed. The following table summarizes reported recovery rates.

MethodTissueRecovery Rate
Modified HPLC method with solid-phase purificationRat heart, kidney, and muscle70-80%[4]
Acetonitrile/2-propanol extraction with SPERat liver93-104% (tissue extraction), 83-90% (SPE)[14]

Visualizations

Acyl_CoA_Workflow General Workflow for Acyl-CoA Profiling cluster_prep Sample Preparation cluster_analysis Analysis SampleCollection 1. Sample Collection (Flash-freeze in liquid N2) Homogenization 2. Homogenization (Acidic buffer + IS) SampleCollection->Homogenization Extraction 3. Solvent Extraction (e.g., ACN/Isopropanol) Homogenization->Extraction Purification 4. Purification (Solid-Phase Extraction) Extraction->Purification Concentration 5. Concentration (Nitrogen evaporation) Purification->Concentration Reconstitution 6. Reconstitution (e.g., Methanol) Concentration->Reconstitution LCMS 7. LC-MS/MS Analysis Reconstitution->LCMS DataProcessing 8. Data Processing LCMS->DataProcessing Quantification 9. Quantification DataProcessing->Quantification

Caption: Overview of the acyl-CoA sample preparation and analysis workflow.

SPE_Workflow Solid-Phase Extraction (SPE) Detail Condition Condition Column Equilibrate Equilibrate Column Condition->Equilibrate LoadSample Load Sample Extract Equilibrate->LoadSample Wash Wash Column (Remove impurities) LoadSample->Wash Elute Elute Acyl-CoAs Wash->Elute Collect Collect Eluate Elute->Collect

Caption: Key steps in the solid-phase extraction (SPE) process.

References

Validation & Comparative

Unveiling Metabolic Biomarkers: A Comparative Validation Guide for 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

The landscape of disease diagnostics is increasingly shifting towards the identification of specific metabolic biomarkers that can signal the presence and progression of disease. This guide provides a comparative framework for the validation of novel metabolic biomarkers, using the hypothetical molecule 2-Ethyl-2-hydroxybutanedioyl-CoA as a case study. For context and a benchmark for validation, we will draw comparisons with the well-established oncometabolite, 2-hydroxyglutarate (2-HG) . This guide is intended for researchers, scientists, and professionals in drug development seeking to understand the rigorous process of biomarker validation.

The Rise of Metabolic Biomarkers

Metabolic dysregulation is a hallmark of numerous diseases, including cancer, inflammatory disorders, and inborn errors of metabolism. Altered biochemical pathways can lead to the accumulation or depletion of specific metabolites, which can be detected in various biological samples. These metabolites, when validated, serve as powerful biomarkers for diagnosis, prognosis, and monitoring therapeutic response.

A prominent example is 2-hydroxyglutarate (2-HG), a metabolite that accumulates to high levels in certain cancers.[1][2] Mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, commonly found in gliomas and acute myeloid leukemia (AML), lead to the neomorphic production of 2-HG.[3] This discovery has not only provided a valuable biomarker but has also opened new avenues for targeted therapies.

While this compound is not a currently recognized disease biomarker, its structural similarity to key metabolic intermediates suggests a plausible, albeit hypothetical, role in a yet-to-be-defined metabolic pathway. Its validation would follow a similar, stringent path as that of established biomarkers like 2-HG.

Comparative Analysis of Biomarker Performance

The validation of any new biomarker hinges on its analytical performance. Key metrics include sensitivity, specificity, and reproducibility. The following table provides a comparative overview of the typical performance characteristics of an established biomarker like 2-HG and the target validation parameters for a novel candidate like this compound.

Performance Metric 2-Hydroxyglutarate (Established Biomarker) This compound (Hypothetical Target)
Sensitivity High (detectable at low concentrations in tumor tissues and biofluids)To be determined; target >90% for the specific disease state
Specificity High for IDH-mutant cancersTo be determined; target >95% to distinguish from healthy controls and other pathologies
Reproducibility High (well-established and standardized analytical methods)To be established through inter- and intra-assay validation
Clinical Correlation Strong correlation with tumor burden, prognosis, and treatment responseTo be investigated through longitudinal studies

Experimental Protocols for Biomarker Validation

The validation of a novel metabolic biomarker requires a multi-faceted experimental approach. Below are detailed methodologies for key experiments, drawing parallels between the validation of 2-HG and a proposed workflow for this compound.

Analytical Method Development and Validation

Objective: To develop a robust and sensitive method for the quantification of the biomarker in biological matrices.

Methodology (Liquid Chromatography-Mass Spectrometry - LC-MS):

  • Sample Preparation: Extraction of metabolites from cells, tissues, or biofluids (e.g., plasma, urine) using a suitable solvent system (e.g., methanol/acetonitrile (B52724)/water). This is followed by centrifugation to precipitate proteins and other macromolecules.

  • Chromatographic Separation: Separation of the target analyte from other metabolites using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A column with appropriate chemistry (e.g., C18 for reversed-phase or a HILIC column for polar compounds) is selected. A gradient elution with solvents such as water with formic acid and acetonitrile with formic acid is typically employed.

  • Mass Spectrometric Detection: Detection and quantification using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity. Stable isotope-labeled internal standards are used for accurate quantification.

  • Validation Parameters: The method must be validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (intra- and inter-day), and matrix effects according to regulatory guidelines.

Cell Culture and In Vitro Studies

Objective: To investigate the cellular production and function of the biomarker.

Methodology:

  • Cell Line Selection: Utilize cell lines relevant to the suspected disease (e.g., cancer cell lines with specific genetic mutations, or cells representing a particular metabolic disorder).

  • Metabolite Profiling: Treat cells with relevant stimuli (e.g., hypoxia, specific nutrients) or use genetically engineered cells (e.g., CRISPR-Cas9 knockout of a suspected enzyme) and perform metabolomic analysis using LC-MS to measure the levels of the biomarker.

  • Functional Assays: Investigate the downstream effects of the biomarker by treating cells with an exogenous, cell-permeable form of the metabolite. Assess cellular processes such as proliferation, differentiation, and gene expression. For instance, with 2-HG, its inhibitory effect on α-ketoglutarate-dependent dioxygenases was a key finding.[4]

Animal Model Studies

Objective: To validate the biomarker in a preclinical in vivo setting.

Methodology:

  • Model Selection: Employ relevant animal models, such as xenograft models for cancer (implanting human tumor cells into immunocompromised mice) or genetic knockout models for metabolic diseases.

  • Biomarker Quantification: Collect tissue and biofluid samples from the animal models at different stages of disease progression and following therapeutic interventions. Quantify the biomarker levels using the validated LC-MS method.

  • Correlation Analysis: Correlate the biomarker levels with disease phenotype, tumor growth, or other relevant pathological readouts.

Visualizing the Validation Pathway and Biological Context

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

biomarker_validation_workflow Biomarker Validation Workflow cluster_discovery Discovery Phase cluster_analytical Analytical Validation cluster_preclinical Preclinical Validation cluster_clinical Clinical Validation discovery Metabolomic Profiling of Disease vs. Healthy Samples candidate Identification of this compound as a Candidate Biomarker discovery->candidate method_dev LC-MS Method Development candidate->method_dev method_val Method Validation (Sensitivity, Specificity, Reproducibility) method_dev->method_val invitro In Vitro Studies (Cell Culture Models) method_val->invitro invivo In Vivo Studies (Animal Models) invitro->invivo clinical Human Studies (Correlation with Disease Status) invivo->clinical fda Regulatory Approval clinical->fda

Caption: A generalized workflow for the discovery and validation of a novel disease biomarker.

signaling_pathway_comparison Hypothetical Signaling Impact of Metabolic Biomarkers cluster_2hg Established: 2-Hydroxyglutarate (2-HG) cluster_novel Hypothetical: this compound idh_mutation IDH1/2 Mutation two_hg Increased 2-HG idh_mutation->two_hg alpha_kg α-KG Dependent Dioxygenases (e.g., TET, KDM) two_hg->alpha_kg Inhibition epigenetics Altered Epigenetics (DNA & Histone Methylation) alpha_kg->epigenetics differentiation Block in Cellular Differentiation epigenetics->differentiation enzyme_dys Enzyme Dysfunction novel_biomarker Increased this compound enzyme_dys->novel_biomarker target_enzyme Putative Target Enzyme novel_biomarker->target_enzyme Modulation signaling_pathway Affected Signaling Pathway target_enzyme->signaling_pathway cellular_outcome Altered Cellular Phenotype signaling_pathway->cellular_outcome

Caption: Comparison of a known and a hypothetical metabolic biomarker's impact on cell signaling.

Conclusion

The validation of a novel biomarker such as this compound is a comprehensive and multi-step process. By following a structured approach analogous to that used for established biomarkers like 2-hydroxyglutarate, researchers can rigorously assess the potential of new candidates. This includes robust analytical method development, thorough preclinical evaluation in vitro and in vivo, and ultimately, validation in clinical settings. The successful validation of novel metabolic biomarkers holds the promise of transforming our ability to diagnose and treat a wide range of diseases.

References

A Comparative Analysis of Acyl-CoA Profiles: Unveiling Metabolic Dysregulation in Diseased Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate metabolic shifts that accompany disease is paramount. Acyl-Coenzyme A (acyl-CoA) profiles offer a critical window into cellular metabolism, reflecting the real-time status of fatty acid oxidation, synthesis, and signaling. This guide provides an objective comparison of acyl-CoA landscapes in healthy versus diseased tissues, supported by experimental data and detailed methodologies, to illuminate potential therapeutic targets and diagnostic biomarkers.

Acyl-CoAs are central intermediates in numerous metabolic pathways, and their dysregulation is increasingly implicated in the pathophysiology of prevalent diseases, including heart failure, cancer, and neurodegenerative disorders. Altered acyl-CoA metabolism can disrupt energy homeostasis, promote lipotoxicity, and impact protein function through acylation, a post-translational modification. This comparative analysis synthesizes findings from recent studies to highlight key differences in acyl-CoA profiles between healthy and diseased states.

Data Presentation: A Quantitative Look at Acyl-CoA Dysregulation

The following tables summarize quantitative data on acyl-CoA levels in various healthy and diseased tissues, primarily obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Table 1: Acyl-CoA Profile in Human Heart Failure

Acyl-CoA SpeciesNon-Failing Heart (nmol/g wet weight)Failing Heart (nmol/g wet weight)Percentage Change
Total Acyl-CoA ~2.5~1.05↓ 58%
C16:0-CoA (Palmitoyl-CoA)Representative of Saturated Acyl-CoAsSignificantly Decreased
C18:1-CoA (Oleoyl-CoA)Representative of Monounsaturated Acyl-CoAsDecreased, but restored with LVAD
C18:2-CoA (Linoleoyl-CoA)Representative of Polyunsaturated Acyl-CoAsDecreased, but restored with LVAD
C20:4-CoA (Arachidonoyl-CoA)Representative of Polyunsaturated Acyl-CoAsDecreased, but restored with LVAD

Data synthesized from studies on human heart tissue.[1][2][3] A study on failing human myocardium revealed a staggering 58% reduction in total acyl-CoA content compared to non-failing hearts.[1] Notably, the levels of long-chain acyl-CoAs were significantly decreased, and this depletion could be partially reversed by mechanical unloading with a left ventricular assist device (LVAD), suggesting a direct link between cardiac workload and acyl-CoA metabolism.[1]

Table 2: Comparative Acyl-CoA Levels in Cancer Cell Lines

Acyl-CoA SpeciesNormal Prostate Cells (PNT2) (pmol/million cells)Prostate Cancer Cells (DU145) (pmol/million cells)Normal Hepatic Cells (HepG2) (pmol/million cells)Hepatic Tumorigenic Cells (Hep3B) (pmol/million cells)
C16:0-CoA~1.5~3.0~2.0~4.5
C18:0-CoA~1.0~2.5~1.5~3.5
C18:1-CoA~2.0~4.0~2.5~5.0
C18:2-CoA~0.5~1.0~0.8~1.8

Representative data based on trends observed in cancer cell line studies.[4][5] Cancer cells exhibit a profound metabolic reprogramming, often characterized by increased fatty acid synthesis to support rapid proliferation. This is reflected in the acyl-CoA profiles of various cancer cell lines, which frequently show elevated levels of long-chain acyl-CoAs compared to their non-tumorigenic counterparts.[4][5]

Table 3: Alterations in Brain Acyl-CoA Precursors in Alzheimer's Disease

Fatty Acid Species (Acyl-CoA Precursor)Control Brain TissueAlzheimer's Disease Brain Tissue
Oleoyl-CoA (precursor: Oleic acid)HigherLower
Palmitoyl-CoA (precursor: Palmitic acid)HigherLower
Stearoyl-CoA (precursor: Stearic acid)HigherLower
Arachidonoyl-CoA (precursor: Arachidonic acid)HigherLower
Docosahexaenoyl-CoA (precursor: DHA)LowerHigher

Data based on reported changes in free fatty acid levels in brain tissue, which are precursors for acyl-CoA synthesis.[6][7][8] In the context of Alzheimer's disease, studies on brain tissue have revealed significant alterations in the levels of fatty acids that serve as precursors for acyl-CoA synthesis.[7][8] Notably, a decrease in several long-chain fatty acids has been observed, suggesting a potential dysregulation in their activation to acyl-CoAs, which is crucial for lipid metabolism and membrane integrity in the brain.[6]

Experimental Protocols: Methodologies for Acyl-CoA Profiling

Accurate and reproducible quantification of acyl-CoAs is critical for comparative studies. The following protocols outline key steps for tissue extraction and LC-MS/MS analysis.

Tissue Homogenization and Acyl-CoA Extraction

This protocol is a general guideline and may require optimization based on tissue type.

Materials:

  • Frozen tissue powder or cell pellets

  • Ice-cold extraction solvent (e.g., 80% methanol (B129727) in water, or acetonitrile/isopropanol/water mixtures)

  • Internal standards (e.g., ¹³C-labeled acyl-CoAs)

  • Homogenizer (e.g., bead beater or sonicator)

  • Centrifuge

Procedure:

  • Weigh the frozen tissue powder or determine the cell count of the pellet on ice.

  • Add a pre-chilled extraction solvent containing internal standards to the sample. The volume should be sufficient to fully immerse the sample.

  • Homogenize the sample using a bead beater or sonicator on ice to ensure thorough disruption and protein precipitation.

  • Vortex the homogenate vigorously for 1 minute.

  • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet precipitated proteins and cellular debris.

  • Carefully collect the supernatant containing the extracted acyl-CoAs into a new pre-chilled tube.

  • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water with a low concentration of ammonium (B1175870) acetate).[9]

LC-MS/MS Analysis of Acyl-CoAs

This is a general workflow for the analysis of acyl-CoA extracts.

Chromatographic Separation:

  • Column: A C18 or C8 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used for separation.[4][10]

  • Mobile Phase A: Water with a volatile buffer salt (e.g., 10 mM ammonium acetate (B1210297) or 5 mM ammonium formate) and a small amount of acid (e.g., 0.1% formic acid) or base to adjust pH.[4][10][11]

  • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4][11]

  • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the more hydrophobic long-chain acyl-CoAs.[4][11]

Mass Spectrometry Detection:

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

  • Analysis Mode: Multiple Reaction Monitoring (MRM) is the gold standard for quantification due to its high selectivity and sensitivity. A common approach is to monitor the neutral loss of 507 Da, which corresponds to the fragmentation of the 3'-phosphoadenosine diphosphate (B83284) moiety from the acyl-CoA molecule.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer is typically employed for MRM analysis.

Mandatory Visualization

Acyl_CoA_Profiling_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Tissue Healthy or Diseased Tissue Homogenization Homogenization in Extraction Solvent with Internal Standards Tissue->Homogenization Centrifugation Centrifugation to Remove Debris Homogenization->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying LC Liquid Chromatography (C18/C8 Column) Drying->LC MS Tandem Mass Spectrometry (MRM/Neutral Loss Scan) LC->MS Quantification Peak Integration and Quantification MS->Quantification Comparison Comparative Analysis (Healthy vs. Diseased) Quantification->Comparison

Caption: Experimental workflow for acyl-CoA profiling.

Cardiac_Lipid_Metabolism cluster_healthy Healthy Heart cluster_diseased Failing Heart FA_healthy Fatty Acids ACSL1_healthy ACSL1 FA_healthy->ACSL1_healthy AcylCoA_healthy Acyl-CoA Pool (Maintained) ACSL1_healthy->AcylCoA_healthy FAO_healthy Fatty Acid Oxidation (Energy Production) AcylCoA_healthy->FAO_healthy TG_healthy Triglyceride Storage (Safe Lipid Storage) AcylCoA_healthy->TG_healthy FA_diseased Fatty Acids ACSL1_diseased ACSL1 (Downregulated) FA_diseased->ACSL1_diseased AcylCoA_diseased Acyl-CoA Pool (Depleted) ACSL1_diseased->AcylCoA_diseased FAO_diseased Fatty Acid Oxidation (Impaired) AcylCoA_diseased->FAO_diseased Lipotoxicity Lipotoxicity (Ceramides, DAGs) AcylCoA_diseased->Lipotoxicity

Caption: Dysregulation of cardiac lipid metabolism in heart failure.

References

Functional Characterization of 2-Ethyl-2-hydroxybutanedioyl-CoA: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Guide to the Functional Characterization of the Novel Metabolite 2-Ethyl-2-hydroxybutanedioyl-CoA

This guide provides a comparative framework for the functional characterization of this compound, a sparsely studied metabolite. Due to the limited existing data on this specific molecule, this document presents a hypothesized metabolic context and outlines a detailed experimental workflow to elucidate its biochemical role. The proposed strategies and comparative data from related metabolic pathways will empower researchers to systematically investigate this and other novel acyl-CoA esters.

Hypothesized Metabolic Role and Potential Comparisons

Based on its chemical structure—a C6-dicarboxylic acyl-CoA with ethyl and hydroxyl substitutions—this compound is postulated to be an intermediate in a novel or variant metabolic pathway, potentially related to branched-chain amino acid catabolism, fatty acid oxidation, or a specialized carbon assimilation pathway. Its functional characterization would involve comparing its enzymatic processing and metabolic fate to well-established pathways.

A plausible hypothesis is its involvement in a pathway analogous to the ethylmalonyl-CoA pathway , which is crucial for acetyl-CoA assimilation in some bacteria.[1][2] This pathway involves a series of unique CoA esters, and this compound could be a substrate for a specialized set of enzymes within such a pathway.

Alternatively, its structure suggests it could be a substrate for enzymes involved in dicarboxylic acid metabolism . These acids are typically metabolized via β-oxidation in both mitochondria and peroxisomes.[3][4] Therefore, its processing could be compared to that of other dicarboxylic acyl-CoAs.

Another possibility is its interaction with 2-hydroxyacyl-CoA lyases (HACLs) . These thiamine (B1217682) pyrophosphate-dependent enzymes cleave 2-hydroxyacyl-CoAs.[5][6][7][8] Investigating the interaction of this compound with HACLs would be a key step in its characterization.

The table below summarizes the potential metabolic fates and the key enzymes that could be involved, providing a basis for comparative functional assays.

Hypothesized PathwayKey Enzyme ClassPotential ProductsComparative Substrates
Ethylmalonyl-CoA Pathway VariantCarboxylases, Dehydrogenases, LyasesShorter-chain acyl-CoAs, GlyoxylateEthylmalonyl-CoA, Methylsuccinyl-CoA
Dicarboxylic Acid OxidationAcyl-CoA Dehydrogenases/OxidasesChain-shortened dicarboxyl-CoAs, Acetyl-CoAAdipoyl-CoA, Suberoyl-CoA
2-Hydroxyacyl-CoA Metabolism2-Hydroxyacyl-CoA Lyase (HACL)Formyl-CoA and a corresponding aldehyde2-Hydroxyphytanoyl-CoA, 2-Hydroxyisobutyryl-CoA

Proposed Experimental Workflow for Functional Characterization

A systematic approach is essential to characterize a novel metabolite. The following workflow, combining metabolomics, biochemical assays, and molecular biology, is proposed.

G cluster_0 Phase 1: Detection and Quantification cluster_1 Phase 2: In Vitro Enzymatic Assays cluster_2 Phase 3: In Vivo Functional Validation A Sample Collection (e.g., cell culture, tissue) B Metabolite Extraction A->B C LC-MS/MS Analysis for Acyl-CoA Profiling B->C D Quantification of This compound C->D G Enzyme Activity Assays with Synthesized Substrate D->G Substrate for Assays E Chemical Synthesis of This compound E->G F Candidate Enzyme Expression and Purification F->G H Kinetic Parameter Determination (Km, kcat) G->H I Generation of Gene Knockout/Overexpression Cell Lines H->I Identified Enzyme J 13C-Tracer Analysis I->J K Metabolic Flux Analysis J->K L Phenotypic Characterization K->L

Caption: A multiphasic experimental workflow for the functional characterization of novel metabolites.

Detailed Experimental Protocols

Protocol for Acyl-CoA Extraction and Quantification

This protocol is adapted from established methods for the sensitive quantification of acyl-CoA esters.[9]

  • Sample Preparation: Flash-freeze biological samples (e.g., cell pellets, tissues) in liquid nitrogen to quench metabolic activity.

  • Extraction: Homogenize the frozen sample in an ice-cold extraction buffer (e.g., 2:1:1 methanol:chloroform:water).

  • Phase Separation: Centrifuge the homogenate to separate the polar (containing acyl-CoAs), non-polar, and protein phases.

  • Solid-Phase Extraction: Purify the acyl-CoAs from the polar phase using a C18 solid-phase extraction column.

  • Derivatization (Optional but Recommended): For enhanced sensitivity, derivatize the acyl-CoAs to fluorescent etheno-derivatives using chloroacetaldehyde.

  • LC-MS/MS Analysis: Separate the acyl-CoAs using ion-paired reversed-phase high-performance liquid chromatography (HPLC) coupled to a tandem mass spectrometer (MS/MS).

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Water with a suitable ion-pairing agent (e.g., hexylammonium acetate).

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient from Mobile Phase A to Mobile Phase B to resolve acyl-CoAs of different chain lengths and polarities.

    • MS Detection: Use multiple reaction monitoring (MRM) mode for specific and sensitive detection of the parent and fragment ions of this compound and other acyl-CoAs of interest.

  • Quantification: Use a standard curve generated with a chemically synthesized standard of this compound to determine its concentration in the samples.

Protocol for In Vitro Enzyme Assays
  • Substrate Synthesis: Chemically synthesize this compound. Purity should be confirmed by NMR and mass spectrometry.

  • Enzyme Expression and Purification: Clone the gene encoding the candidate enzyme (e.g., a putative acyl-CoA dehydrogenase or lyase) into an expression vector (e.g., pET vector with a His-tag). Express the protein in a suitable host (e.g., E. coli) and purify it using affinity chromatography (e.g., Ni-NTA).

  • Enzyme Activity Assay:

    • Reaction Mixture: Prepare a reaction mixture containing a suitable buffer, the purified enzyme, and any necessary cofactors (e.g., NAD+, FAD, ThDP).

    • Initiation: Start the reaction by adding the synthesized this compound.

    • Monitoring: Monitor the reaction by:

      • Spectrophotometry: Following the change in absorbance of cofactors like NAD(P)H or FADH2.

      • LC-MS/MS: Measuring the consumption of the substrate and the formation of the product(s) over time.

  • Kinetic Analysis: Determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.

Protocol for ¹³C-Isotope Tracing (Metabolic Flux Analysis)
  • Cell Culture: Culture the cells of interest (e.g., a cell line where the putative pathway is active) in a defined medium.

  • Labeling: Replace the standard medium with a medium containing a ¹³C-labeled precursor (e.g., ¹³C-glucose, ¹³C-isoleucine).

  • Time-Course Sampling: Harvest the cells at different time points after introducing the labeled substrate.

  • Metabolite Extraction and Analysis: Extract the acyl-CoAs as described in Protocol 3.1 and analyze the mass isotopologue distribution of this compound and related metabolites using LC-MS/MS.

  • Data Analysis: The pattern of ¹³C incorporation will reveal the metabolic origin and fate of this compound, thus helping to elucidate its position in the metabolic network.

Hypothesized Signaling Pathway Involvement

Acyl-CoAs are not only metabolic intermediates but also act as signaling molecules and precursors for protein acylation, which can regulate enzyme activity and gene expression. The functional characterization of this compound should, therefore, also investigate its potential regulatory roles.

G Metabolite 2-Ethyl-2-hydroxy- butanedioyl-CoA Enzyme Target Enzyme Metabolite->Enzyme Allosteric Regulation TF Transcription Factor Metabolite->TF Acylation / Regulation Response Cellular Response Enzyme->Response Gene Target Gene TF->Gene Transcriptional Control Gene->Response

Caption: Potential regulatory roles of this compound in cellular signaling.

This guide provides a robust framework for the comprehensive functional characterization of this compound. By combining these hypothesized pathways, comparative data, and detailed experimental protocols, researchers can effectively unravel the biological significance of this and other novel metabolites, paving the way for new discoveries in metabolism and drug development.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the enzymatic activity of 2-Ethyl-2-hydroxybutanedioyl-CoA and related substrates, offering valuable insights for researchers, scientists, and drug development professionals. By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to facilitate a deeper understanding of the metabolic roles and enzymatic interactions of these coenzyme A derivatives.

Executive Summary

This compound, a substituted succinyl-CoA derivative, is of increasing interest in metabolic research. Understanding its enzymatic conversion is crucial for elucidating its potential roles in cellular metabolism and disease. This guide focuses on the known interactions of structurally similar substrates with key enzymes, providing a framework for investigating the enzymatic fate of this compound. Evidence suggests that enzymes with promiscuous substrate specificity, such as methylmalonyl-CoA mutase and succinyl-CoA ligase, are potential candidates for its metabolism.

Comparative Analysis of Enzymatic Activity

SubstrateEnzymeOrganismVmax (nmol/min/mg)Km (µM)Catalytic Efficiency (Vmax/Km)
(R,S)-Methylmalonyl-CoA Methylmalonyl-CoA MutasePropionibacterium shermanii~1.5~150~0.01
Ethylmalonyl-CoA Methylmalonyl-CoA MutasePropionibacterium shermaniiReported as a poor substrate; quantitative data not specified.Not specifiedNot specified
Succinyl-CoA Succinyl-CoA Ligase (ADP-forming)Escherichia coliNot specifiedNot specifiedNot specified
Itaconyl-CoA Succinyl-CoA Ligase (ADP-forming)Escherichia coliLower than Succinyl-CoANot specifiedNot specified

Note: The data presented is compiled from various sources and should be used for comparative purposes. Absolute values may vary depending on experimental conditions.

Ethylmalonyl-CoA has been identified as a substrate for methylmalonyl-CoA mutase from Propionibacterium shermanii, an enzyme that typically catalyzes the isomerization of methylmalonyl-CoA to succinyl-CoA.[1] However, it is characterized as a "poor substrate," suggesting a significantly lower catalytic efficiency compared to the native substrate.[1] This observation provides a strong rationale for investigating whether the addition of a hydroxyl group in this compound further alters its interaction with this enzyme.

Succinyl-CoA ligase, another key enzyme in the citric acid cycle, is known to exhibit some substrate promiscuity. It catalyzes the reversible conversion of succinyl-CoA to succinate. While specific data for this compound is unavailable, the enzyme's ability to bind other dicarboxylic acyl-CoAs suggests it as another potential candidate for interaction.

Experimental Protocols

To facilitate further research, we provide detailed methodologies for key experiments to determine the enzymatic activity of this compound.

Synthesis of this compound

The synthesis of the substrate is a prerequisite for any enzymatic assay. A potential chemo-enzymatic approach can be adapted from established methods for synthesizing other acyl-CoA derivatives.

Materials:

  • 2-Ethyl-2-hydroxybutanedioic acid

  • Coenzyme A (CoA)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a suitable water-soluble carbodiimide

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous dimethylformamide (DMF)

  • Anhydrous diethyl ether

  • Buffer (e.g., potassium phosphate, pH 7.0)

Procedure:

  • Activation of the Carboxylic Acid: Dissolve 2-Ethyl-2-hydroxybutanedioic acid in anhydrous DMF. Add NHS and DCC in equimolar amounts. Stir the reaction at room temperature for several hours to form the NHS ester.

  • Purification of the Activated Ester: Precipitate the dicyclohexylurea byproduct by adding cold anhydrous diethyl ether. Centrifuge to pellet the precipitate and collect the supernatant containing the activated ester.

  • Thioesterification: Prepare a solution of Coenzyme A in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0). Slowly add the purified NHS ester solution to the CoA solution while stirring on ice.

  • Monitoring the Reaction: Monitor the progress of the reaction by HPLC until the consumption of CoA is complete.

  • Purification of this compound: Purify the final product using reverse-phase HPLC.

Enzymatic Assay for Methylmalonyl-CoA Mutase Activity

This protocol is adapted from assays used for the native substrate and can be used to determine the kinetic parameters of methylmalonyl-CoA mutase with this compound.[2][3][4]

Materials:

  • Purified methylmalonyl-CoA mutase

  • Adenosylcobalamin (coenzyme B12)

  • This compound (substrate)

  • Buffer (e.g., 100 mM potassium phosphate, pH 7.0)

  • Quenching solution (e.g., 10% perchloric acid)

  • HPLC system for product analysis

Procedure:

  • Enzyme Preparation: Reconstitute the apoenzyme of methylmalonyl-CoA mutase with adenosylcobalamin in the dark to form the active holoenzyme.

  • Reaction Mixture: Prepare a reaction mixture containing the buffer, a known concentration of the active enzyme, and varying concentrations of the substrate, this compound.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme to the reaction mixture. Incubate at a constant temperature (e.g., 37°C) for a defined period.

  • Termination: Stop the reaction by adding a quenching solution.

  • Product Quantification: Analyze the reaction mixture by HPLC to separate and quantify the product (e.g., the rearranged isomer).

  • Kinetic Analysis: Determine the initial reaction velocities at different substrate concentrations and calculate the Michaelis-Menten kinetic parameters (Km and Vmax) using appropriate software.

Visualizing Metabolic Context and Experimental Workflow

To provide a clearer understanding of the potential metabolic pathways and experimental procedures, the following diagrams have been generated.

Metabolic_Pathway cluster_TCA Tricarboxylic Acid (TCA) Cycle cluster_Propionate Propionate Metabolism cluster_Alternative Hypothetical Pathway Succinyl-CoA Succinyl-CoA Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Ligase Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase Ethylmalonyl-CoA Ethylmalonyl-CoA Methylsuccinyl-CoA Methylsuccinyl-CoA Ethylmalonyl-CoA->Methylsuccinyl-CoA Methylmalonyl-CoA Mutase (poor) This compound This compound Product Product This compound->Product Putative Enzyme?

Caption: Potential metabolic context of this compound.

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay Start 2-Ethyl-2-hydroxybutanedioic acid + CoA Synthesis Chemo-enzymatic Synthesis Start->Synthesis Purification_S HPLC Purification Synthesis->Purification_S Substrate This compound Purification_S->Substrate Reaction Enzymatic Reaction (Substrate + Enzyme) Substrate->Reaction Enzyme_Prep Enzyme Preparation (e.g., Methylmalonyl-CoA Mutase) Enzyme_Prep->Reaction Quenching Reaction Quenching Reaction->Quenching Analysis HPLC Analysis (Product Quantification) Quenching->Analysis Data Kinetic Data Analysis (Km, Vmax) Analysis->Data

Caption: General workflow for synthesis and enzymatic assay.

Conclusion

The investigation into the enzymatic activity of this compound is a promising area of research. Based on the available data for structurally similar substrates, methylmalonyl-CoA mutase and succinyl-CoA ligase represent primary targets for initial studies. The experimental protocols and workflows provided in this guide offer a solid foundation for researchers to explore the metabolism of this novel CoA derivative and to elucidate its role in biological systems. Further research is warranted to obtain direct quantitative data and to fully characterize the enzymes involved in its conversion.

References

quantitative comparison of 2-Ethyl-2-hydroxybutanedioyl-CoA levels across different cell types

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Dicarboxylic Acyl-CoA Levels in Mammalian Cells

Forward: This guide provides a comparative analysis of short-chain dicarboxylic acyl-coenzyme A (acyl-CoA) levels across different mammalian cell types. Due to the absence of published data for 2-Ethyl-2-hydroxybutanedioyl-CoA, this document presents quantitative data for structurally related and metabolically significant acyl-CoAs, such as malonyl-CoA, succinyl-CoA, and others. The methodologies and data herein serve as a valuable reference for researchers in metabolic studies and drug development, offering insights into the relative abundance of these critical metabolites and the techniques for their quantification.

Quantitative Comparison of Acyl-CoA Levels

The steady-state levels of acyl-CoAs can vary significantly between cell types, reflecting their distinct metabolic activities. The following table summarizes quantitative data for several key short-chain acyl-CoAs, including the dicarboxylic species malonyl-CoA and succinyl-CoA, from studies on various mammalian cell lines. This data, obtained through liquid chromatography-tandem mass spectrometry (LC-MS/MS), provides a baseline for understanding the metabolic phenotype of these cells.

Table 1: Comparative Levels of Selected Short-Chain Acyl-CoAs in Mammalian Cell Lines

MetaboliteHepG2 (Human Hepatocyte) [pmol/10⁶ cells]MCF7 (Human Breast Cancer) [pmol/10⁶ cells]RAW264.7 (Mouse Macrophage) [pmol/10⁶ cells]
Malonyl-CoA Data not available in cited literatureData not available in cited literatureData not available in cited literature
Succinyl-CoA 25.47 ± 2.82[1]Data not available in cited literatureData not available in cited literature
Acetyl-CoA 10.64 ± 1.36[1]Data not available in cited literatureData not available in cited literature
Total Fatty Acyl-CoAs Not reported80.4 ± 6.1[2]12.0 ± 1.0[2]

Note: Data is presented as mean ± standard deviation. The absence of data for a specific metabolite in a cell line indicates that it was not reported in the referenced studies. Direct comparison between different studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Accurate quantification of acyl-CoAs is challenging due to their low abundance and inherent instability. The following is a representative protocol for the extraction and analysis of short-chain acyl-CoAs from cultured mammalian cells using LC-MS/MS, based on methodologies described in the literature.[3][4][5][6]

Acyl-CoA Extraction from Cultured Cells
  • Cell Harvesting: Aspirate culture medium and wash cells (approx. 1–5 million) twice with ice-cold phosphate-buffered saline (PBS).

  • Metabolite Extraction: Add 1 mL of ice-cold extraction solvent (e.g., acetonitrile/methanol/water, 2:2:1 v/v/v) directly to the culture plate.[4] For deproteinization, some protocols utilize 5-sulfosalicylic acid (SSA).[3]

  • Cell Lysis: Scrape the cells in the extraction solvent and transfer the lysate to a microcentrifuge tube.

  • Homogenization: Vortex the lysate vigorously for 1 minute.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

LC-MS/MS Quantification
  • Chromatographic Separation:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A reverse-phase C18 column (e.g., Phenomenex Kinetex 2.6 µm, 150 mm x 2.1 mm) is commonly used for separating short-chain acyl-CoAs.[3]

    • Mobile Phase A: 5-10 mM ammonium (B1175870) acetate (B1210297) or ammonium formate (B1220265) in water.[4][7]

    • Mobile Phase B: Acetonitrile.

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the acyl-CoAs based on their hydrophobicity.[4][6]

    • Flow Rate: 0.2–0.4 mL/min.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer is used for its high sensitivity and specificity.

    • Ionization Mode: Positive electrospray ionization (ESI) is efficient for detecting acyl-CoAs.[2][6]

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves monitoring a specific precursor-to-product ion transition for each analyte.[3]

      • Quantifier Transition: A common transition for acyl-CoAs is the fragmentation of the precursor ion [M+H]⁺ to a product ion corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety ([M-507+H]⁺).[3]

      • Qualifier Transition: A second transition, such as to m/z 428, can be used for qualitative confirmation.[3]

    • Data Analysis: The concentration of each acyl-CoA is determined by comparing the peak area from the sample to a standard curve generated from pure standards of known concentrations.

Metabolic Pathway Context

Malyl-CoA and other dicarboxylic acyl-CoAs are key intermediates in various metabolic pathways. Malyl-CoA, the direct structural analog of the requested molecule, is a central component of the Ethylmalonyl-CoA pathway, an alternative route for acetyl-CoA assimilation found in some bacteria. In mammals, the structurally similar malonyl-CoA is a critical building block for fatty acid synthesis and a key regulator of fatty acid oxidation.

Simplified Malonyl-CoA Metabolism Workflow

The following diagram illustrates the central role of Malonyl-CoA, which is synthesized from Acetyl-CoA and serves as a precursor for lipid synthesis while also regulating mitochondrial fatty acid import.

Malonyl_CoA_Pathway cluster_cytosol Cytosol cluster_mitochondria Mitochondria AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACC FattyAcids Fatty Acid Synthesis MalonylCoA->FattyAcids FAS FattyAcylCoA Fatty Acyl-CoA MalonylCoA->FattyAcylCoA BetaOxidation β-Oxidation FattyAcylCoA->BetaOxidation CPT1

Caption: Central role of Malonyl-CoA in regulating fatty acid metabolism.

Experimental Workflow for Acyl-CoA Quantification

This diagram outlines the major steps involved in the quantitative analysis of acyl-CoAs from cellular samples, from initial sample preparation to final data analysis.

Experimental_Workflow Start Cell Culture Sample Harvesting Harvesting & Washing Start->Harvesting Extraction Metabolite Extraction (Acetonitrile/Methanol/Water) Harvesting->Extraction Centrifugation Centrifugation (14,000 x g, 4°C) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Workflow for the quantification of cellular acyl-CoAs.

References

cross-validation of analytical methods for novel acyl-CoA quantification

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to the cross-validation of analytical methods for the quantification of novel acyl-coenzyme A (acyl-CoA) is essential for researchers, scientists, and professionals in drug development. Acyl-CoAs are central intermediates in many metabolic pathways, and their accurate quantification is crucial for understanding cellular metabolism and its dysregulation in various diseases.[1] This guide provides an objective comparison of the performance of different analytical methods, supported by experimental data, to aid in the selection of the most appropriate technique for specific research needs.

The quantification of cellular acyl-CoAs presents challenges due to their instability in aqueous solutions and the absence of blank matrices.[2][3][4] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific tool for acyl-CoA analysis, offering high selectivity and sensitivity.[1][5]

Comparative Performance of Acyl-CoA Quantification Methods

The following tables summarize the quantitative performance of various LC-MS/MS-based methods for the quantification of acyl-CoAs, as reported in different studies. This data allows for a comparative assessment of key performance indicators such as the limit of detection (LOD), limit of quantification (LOQ), linearity, and accuracy.

Table 1: Performance Metrics for Short-Chain Acyl-CoA Quantification

Method ReferenceAnalytesLODLOQLinearity Range (ng/mL)Accuracy (%)
Method 1 [6]Acetyl-CoA-1.091.09 - 2187>0.9985-115
Malonyl-CoA-1.091.09 - 2193>0.9985-115
Method 2 [5]Short-chain Acyl-CoAs & Biosynthetic Precursors--Wide concentration range-Preserved
Method 3 [7]Acetyl-CoA and other short-chain Acyl-CoAs-----

Table 2: Performance Metrics for Long-Chain Acyl-CoA Quantification

Method ReferenceAnalytesLOD (nM)LOQ (pmol)Linearity RangeRecovery (%)
Method 4 [8]Long-chain Fatty Acyl-CoAs2 - 133-0.1 - 500 ng/mL-80-114
Method 5 [9]Fatty Acyl-CoAs (C14 to C26)-10x signal-to-noise0.1 - 5 pmol>0.98-

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are summarized experimental protocols for key steps in acyl-CoA quantification using LC-MS/MS.

Sample Preparation and Extraction

A critical step in acyl-CoA analysis is the extraction from biological samples. The choice of extraction method can significantly impact the recovery and stability of the analytes.

  • Protein Precipitation: A common method involves protein precipitation using acids or organic solvents.

    • Perchloric Acid (PCA): Tissues can be homogenized in 10% perchloric acid solution.[6]

    • Sulfosalicylic Acid (SSA): Use of 5-sulfosalicylic acid (SSA) for deproteinization can obviate the need for subsequent solid-phase extraction (SPE), thus retaining a significant amount of biosynthetic precursors that might otherwise be lost.[5]

    • Acetonitrile (B52724)/Methanol/Water Mixture: A mixture of acetonitrile/methanol/water (2:2:1, v/v/v) can be used for the extraction of a broader range of acyl-CoA species.[7]

  • Solid-Phase Extraction (SPE): SPE is often used to purify acyl-CoAs and remove deproteinizing agents before LC-MS/MS analysis.[5] However, some methods are designed to avoid this step to improve the recovery of certain analytes.[5][10]

Chromatographic Separation (LC)

Reverse-phase liquid chromatography is typically employed for the separation of acyl-CoAs.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: The mobile phase often consists of a binary gradient with an ion-pairing agent to improve peak shape and retention of the polar acyl-CoA molecules. Ammonium hydroxide (B78521) in water and acetonitrile is a reported mobile phase composition.[11]

  • Flow Rate: Flow rates are typically in the range of 0.5-1 mL/min.[6]

Mass Spectrometric Detection (MS/MS)

Tandem mass spectrometry is used for the sensitive and selective detection of acyl-CoAs.

  • Ionization: Electrospray ionization (ESI) is used, and can be operated in either positive or negative mode. Positive ion mode has been reported to be more sensitive for some fatty acyl-CoAs.[9]

  • Detection Mode: Multiple Reaction Monitoring (MRM) is the most common mode for quantification, providing high specificity and sensitivity.[3][11] MRM involves monitoring specific precursor-to-product ion transitions for each analyte.

Workflow for Acyl-CoA Quantification

The following diagram illustrates a general workflow for the quantification of novel acyl-CoAs using LC-MS/MS.

Acyl-CoA Quantification Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Phase cluster_data_processing Data Processing cluster_output Output Sample Biological Sample (Tissue, Cells) Homogenization Homogenization Sample->Homogenization Extraction Extraction & Deproteinization Homogenization->Extraction Purification Purification (e.g., SPE) Extraction->Purification LC LC Separation (Reverse Phase) Purification->LC MS MS/MS Detection (MRM) LC->MS DataAcquisition Data Acquisition MS->DataAcquisition Quantification Quantification (Peak Integration) DataAcquisition->Quantification Validation Method Validation (LOD, LOQ, Linearity) Quantification->Validation Results Quantitative Results Validation->Results

Caption: A generalized workflow for the quantification of acyl-CoAs using LC-MS/MS.

Discussion and Conclusion

The choice of an analytical method for novel acyl-CoA quantification should be guided by the specific research question, the nature of the acyl-CoA species of interest (short-chain vs. long-chain), and the required sensitivity and throughput.

  • LC-MS/MS stands out as the most robust and widely used technique due to its high sensitivity, specificity, and ability to profile a wide range of acyl-CoAs simultaneously.[5][8]

  • Sample preparation is a critical step that must be optimized to ensure good recovery and stability of the target analytes. The use of SSA for extraction appears advantageous for the simultaneous analysis of acyl-CoAs and their biosynthetic precursors by avoiding the need for SPE.[5]

  • Method validation is paramount to ensure the reliability of the quantitative data. Key parameters such as LOD, LOQ, linearity, precision, and accuracy must be thoroughly evaluated.[6]

References

Isoleucine Catabolism: A Comparative Guide to Intermediates in Standard and Alternative Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the metabolic intermediates in the standard and alternative pathways of isoleucine catabolism. The focus is on the role of key metabolites, particularly the emergence of 2-ethylhydracrylic acid in the alternative pathway, and its comparison to the intermediates of the canonical degradation route. This document is intended to be a valuable resource for researchers investigating inborn errors of metabolism, developing diagnostic markers, and designing therapeutic strategies related to amino acid metabolism.

Introduction to Isoleucine Catabolism

Isoleucine, an essential branched-chain amino acid (BCAA), is catabolized through a primary mitochondrial pathway, known as the (S)-pathway, to yield acetyl-CoA and propionyl-CoA. These products can then enter the citric acid cycle for energy production or be utilized in gluconeogenesis and fatty acid synthesis. However, under certain pathological conditions, such as inborn errors of metabolism that impair the (S)-pathway, an alternative, minor route known as the (R)-pathway becomes significant. This guide will objectively compare the intermediates of both pathways, supported by experimental data.

The Standard (S)-Pathway of Isoleucine Catabolism

The canonical degradation of L-isoleucine involves a series of enzymatic reactions that sequentially modify its carbon skeleton.

Key Intermediates of the (S)-Pathway:
  • α-keto-β-methylvalerate: Formed by the initial transamination of isoleucine.

  • (S)-2-methylbutanoyl-CoA: Produced by the oxidative decarboxylation of α-keto-β-methylvalerate.

  • Tiglyl-CoA: Generated through the dehydrogenation of (S)-2-methylbutanoyl-CoA.

  • 2-methyl-3-hydroxybutyryl-CoA: Formed by the hydration of tiglyl-CoA.

  • 2-methylacetoacetyl-CoA: Produced by the dehydrogenation of 2-methyl-3-hydroxybutyryl-CoA.

  • Acetyl-CoA and Propionyl-CoA: The final products of the pathway, resulting from the thiolytic cleavage of 2-methylacetoacetyl-CoA.

The Alternative (R)-Pathway and 2-Ethylhydracrylic Acid

In instances where the (S)-pathway is compromised, such as in Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) deficiency or β-ketothiolase deficiency, the metabolic flux is redirected through an alternative (R)-pathway.[1] A key biomarker of this pathway is 2-ethylhydracrylic acid (2-EHA). It is important to note that the term "2-Ethyl-2-hydroxybutanedioyl-CoA" appears to be a misnomer, and the relevant metabolite is 2-EHA.

The activation of the (R)-pathway is a critical diagnostic indicator for certain metabolic disorders. The accumulation of intermediates in this pathway can have pathophysiological consequences.

Comparative Analysis of Pathway Intermediates

The following table summarizes the key intermediates of both pathways and provides quantitative data on their urinary excretion in healthy individuals and in patients with relevant metabolic disorders.

IntermediatePathwayNormal Urinary Concentration (mmol/mol creatinine)Pathological Urinary Concentration (mmol/mol creatinine)Associated Condition(s)
Tiglylglycine (S)-PathwayTypically very low or undetectableSignificantly elevatedβ-ketothiolase deficiency, Propionic acidemia[2][3]
2-Methylbutyrylglycine (B135152) (S)-PathwayUndetectable1.78 - 11.89[4][5]SBCAD deficiency[6][7]
2-Ethylhydracrylic Acid (2-EHA) (R)-Pathway1.3 - 2.9 (normally <4 mg/g creatinine)[8]37.80 - 373.13[4][5]SBCAD deficiency, β-ketothiolase deficiency, Methylmalonic aciduria[1][8]

Signaling Pathways and Experimental Workflows

To visualize the metabolic routes and the experimental procedures for their analysis, the following diagrams are provided.

Isoleucine_Catabolism cluster_S_Pathway Standard (S)-Pathway cluster_R_Pathway Alternative (R)-Pathway (activated in S-Pathway defects) Isoleucine L-Isoleucine Keto α-keto-β-methylvalerate Isoleucine->Keto BCAT R_Methylbutanoyl (R)-2-Methylbutanoyl-CoA Isoleucine->R_Methylbutanoyl Racemization (when S-pathway is blocked) Methylbutanoyl (S)-2-Methylbutanoyl-CoA Keto->Methylbutanoyl BCKDH Tiglyl Tiglyl-CoA Methylbutanoyl->Tiglyl SBCAD Methylbutyrylglycine 2-Methylbutyrylglycine (excreted) Methylbutanoyl->Methylbutyrylglycine Hydroxybutyryl 2-Methyl-3-hydroxybutyryl-CoA Tiglyl->Hydroxybutyryl Crotonase Tiglylglycine Tiglylglycine (excreted) Tiglyl->Tiglylglycine Acetoacetyl 2-Methylacetoacetyl-CoA Hydroxybutyryl->Acetoacetyl MHBD EndProducts Acetyl-CoA + Propionyl-CoA Acetoacetyl->EndProducts β-Ketothiolase R_Intermediate (R)-pathway intermediates R_Methylbutanoyl->R_Intermediate EHA 2-Ethylhydracrylic Acid (2-EHA) (excreted) R_Intermediate->EHA Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Sample Urine or Blood Sample Collection Extraction Organic Acid / Acylcarnitine Extraction Sample->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization TandemMS Tandem Mass Spectrometry (MS/MS) for Acylcarnitines Extraction->TandemMS GCMS Gas Chromatography-Mass Spectrometry (GC-MS) for Organic Acids Derivatization->GCMS Quantification Quantification of Intermediates GCMS->Quantification TandemMS->Quantification Comparison Comparison to Reference Ranges Quantification->Comparison Diagnosis Diagnosis/Monitoring Comparison->Diagnosis

References

Confirming the Identity of 2-Ethyl-2-hydroxybutanedioyl-CoA: A Comparative Guide to Using Authentic Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The definitive identification of novel metabolites is a cornerstone of robust biochemical research and drug development. For a recently identified or synthesized molecule such as 2-Ethyl-2-hydroxybutanedioyl-CoA, rigorous confirmation of its chemical identity is paramount. This guide provides a comprehensive comparison of analytical methodologies for confirming the identity of a sample of putative this compound against an authentic standard. The primary techniques discussed are Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy, which are the gold standards for the structural elucidation and confirmation of metabolites.

Comparative Analysis of Analytical Techniques

The confirmation of a chemical entity's identity relies on comparing the physicochemical properties of an unknown sample against a known, authentic standard. For complex molecules like acyl-CoAs, a multi-platform approach is often necessary for unambiguous identification.

Analytical ParameterAuthentic StandardPutative SampleConfirmation Criteria
LC Retention Time (min) tR (Standard)tR (Sample)tR (Sample) should match tR (Standard) under identical chromatographic conditions.
Precursor Ion (m/z) [M+H]+ or [M-H]-[M+H]+ or [M-H]-The mass-to-charge ratio of the precursor ions should be identical.
MS/MS Fragmentation Pattern Characteristic fragment ions and their relative intensities.Fragment ions and their relative intensities from the sample.The fragmentation pattern of the sample should match that of the authentic standard.
1H NMR Chemical Shifts (ppm) δH (Standard)δH (Sample)The chemical shifts of corresponding protons should be identical.
13C NMR Chemical Shifts (ppm) δC (Standard)δC (Sample)The chemical shifts of corresponding carbons should be identical.
J-coupling Constants (Hz) J (Standard)J (Sample)The scalar coupling constants between nuclei should be identical.

Experimental Protocols

Detailed and standardized experimental protocols are critical for reproducible and comparable results. The following sections outline the recommended methodologies for LC-MS/MS and NMR analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS is a highly sensitive and specific technique for the analysis of acyl-CoA molecules.[1][2] It combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.

1. Sample Preparation:

  • Extraction: Extract the putative this compound and the authentic standard from their respective matrices using a suitable solvent system, such as a mixture of acetonitrile, methanol, and water. Due to the inherent instability of acyl-CoAs in aqueous solutions, sample processing should be performed rapidly and at low temperatures.[3]

  • Protein Precipitation: If the sample is from a biological matrix, perform protein precipitation using a cold solvent like trichloroacetic acid, followed by centrifugation.

  • Solid Phase Extraction (SPE): For sample cleanup and concentration, SPE can be employed to remove interfering substances.[4]

2. Chromatographic Separation:

  • Column: Utilize a C18 reversed-phase column for the separation of the acyl-CoA.

  • Mobile Phase: A gradient elution using a binary solvent system is recommended. For example, Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, and Mobile Phase B: acetonitrile. The gradient should be optimized to achieve good separation of the analyte from other components.

  • Flow Rate: A typical flow rate for analytical LC is in the range of 0.2-0.5 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 40 °C) to ensure reproducible retention times.

3. Mass Spectrometric Detection:

  • Ionization: Electrospray ionization (ESI) is the preferred method for acyl-CoA analysis, and it can be operated in either positive or negative ion mode.

  • Mass Analyzer: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be used.

  • Data Acquisition:

    • Full Scan: Acquire full scan data to determine the precursor ion's mass-to-charge ratio (m/z).

    • Tandem MS (MS/MS): Perform fragmentation of the precursor ion to obtain a characteristic fragmentation pattern. This is crucial for structural confirmation.[1] The collision energy should be optimized to produce a rich spectrum of fragment ions. A common fragmentation pattern for CoA species involves the cleavage at the 3'-phosphate-adenosine-5'-diphosphate, resulting in a characteristic daughter ion.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[5][6]

1. Sample Preparation:

  • Purity: The authentic standard and the purified putative sample should be of high purity (>95%) for NMR analysis.

  • Solvent: Dissolve the samples in a suitable deuterated solvent, such as D2O or a mixture of deuterated organic solvents, to minimize solvent interference in the 1H NMR spectrum.

  • Concentration: The sample concentration should be sufficient to obtain a good signal-to-noise ratio, typically in the millimolar range.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Experiments:

    • 1H NMR: Provides information about the number and chemical environment of protons.

    • 13C NMR: Provides information about the carbon skeleton of the molecule.

    • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments are essential for establishing the connectivity between atoms and confirming the complete structure of the molecule.

Workflow for Identity Confirmation

The following diagram illustrates the logical workflow for confirming the identity of this compound using an authentic standard.

Identity_Confirmation_Workflow cluster_sample Sample Analysis cluster_lcms LC-MS/MS Analysis cluster_nmr NMR Analysis cluster_comparison Data Comparison and Confirmation Putative Sample Putative Sample LC_Separation Liquid Chromatography Separation Putative Sample->LC_Separation NMR_Acquisition NMR Data Acquisition (1H, 13C, 2D NMR) Putative Sample->NMR_Acquisition Authentic Standard Authentic Standard Authentic Standard->LC_Separation Authentic Standard->NMR_Acquisition MS_Detection Mass Spectrometry Detection LC_Separation->MS_Detection Data_Acquisition_LCMS Data Acquisition (RT, Precursor Ion, MS/MS) MS_Detection->Data_Acquisition_LCMS Compare_LCMS Compare LC-MS/MS Data Data_Acquisition_LCMS->Compare_LCMS Compare_NMR Compare NMR Data NMR_Acquisition->Compare_NMR Identity_Confirmed Identity Confirmed Compare_LCMS->Identity_Confirmed Match Identity_Not_Confirmed Identity Not Confirmed Compare_LCMS->Identity_Not_Confirmed No Match Compare_NMR->Identity_Confirmed Match Compare_NMR->Identity_Not_Confirmed No Match

Caption: Workflow for confirming the identity of a putative sample against an authentic standard.

Conclusion

The confirmation of the chemical identity of a novel metabolite like this compound is a critical step in metabolic research and drug development. By employing a combination of high-resolution analytical techniques such as LC-MS/MS and NMR spectroscopy, and by meticulously comparing the data from a putative sample with that of an authentic standard, researchers can achieve unambiguous identification. The protocols and workflow outlined in this guide provide a robust framework for this essential validation process.

References

A Researcher's Guide to Comparative Metabolomics of Rare Acyl-CoA Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of rare acyl-CoA esters is a critical yet challenging endeavor. These low-abundance but biologically significant molecules play pivotal roles in cellular metabolism, signaling, and the pathogenesis of various diseases. This guide provides an objective comparison of analytical methodologies for the study of rare acyl-CoA esters, supported by experimental data and detailed protocols to inform methodological selection and experimental design.

Rare acyl-CoA esters, which include odd-chain, branched-chain, dicarboxylic, and hydroxylated species, often exist at significantly lower concentrations than their more common counterparts like acetyl-CoA and palmitoyl-CoA. Their detection and quantification are frequently hampered by their low abundance, potential for matrix effects in biological samples, and inherent instability.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for acyl-CoA analysis due to its high sensitivity and specificity, enabling the detection of even trace-level species.[3]

Comparative Analysis of Quantification Methods

The choice of analytical technique is paramount for the successful profiling of rare acyl-CoA esters. While older methods such as HPLC with UV or fluorescence detection and enzymatic assays have been used, they often lack the sensitivity and specificity required for low-abundance species.[4] LC-MS/MS, particularly with triple quadrupole or high-resolution mass spectrometers, offers superior performance.[5][6]

Below is a comparison of key performance metrics for different analytical approaches for the quantification of acyl-CoA esters.

ParameterLC-MS/MSHPLC-UV/FluorescenceEnzymatic Assays
Limit of Detection (LOD) High (femtomole to attomole)[7]Moderate (picomole)Low to Moderate
Limit of Quantification (LOQ) High (femtomole)Moderate (nanomole)Low to Moderate
Linearity (R²) >0.99>0.99Variable
Precision (RSD%) < 15%< 20%< 20%
Specificity High (based on mass-to-charge ratio and fragmentation)Moderate (risk of co-elution)High (enzyme-specific)
Throughput HighModerateLow to Moderate
Coverage Broad (pan-chain profiling)[8]LimitedAnalyte-specific

Experimental Protocols

Detailed and robust experimental protocols are fundamental for reproducible and accurate quantification of rare acyl-CoA esters. The following sections outline common methods for sample preparation and LC-MS/MS analysis.

Protocol 1: Sample Preparation - Solid-Phase Extraction (SPE)

This method is highly effective for sample clean-up, reducing matrix effects and improving the sensitivity of LC-MS/MS analysis.

  • Homogenization: Homogenize frozen tissue or cell pellets in an ice-cold extraction solvent (e.g., 2:2:1 acetonitrile/methanol (B129727)/water).[9]

  • Centrifugation: Centrifuge the homogenate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by washing with methanol followed by equilibration with an aqueous buffer.

  • Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with an aqueous solution (e.g., water with 5% methanol) to remove polar interferences.

  • Elution: Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen and reconstitute the sample in a solvent compatible with the LC-MS/MS mobile phase.

Protocol 2: LC-MS/MS Analysis

This protocol provides a general framework for the chromatographic separation and mass spectrometric detection of acyl-CoA esters.

  • Chromatographic Separation:

    • Column: Utilize a C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) for separation.[5]

    • Mobile Phase A: Water with an ion-pairing agent (e.g., ammonium (B1175870) acetate) at a controlled pH.[4]

    • Mobile Phase B: Acetonitrile or methanol with the same additives as Mobile Phase A.[4]

    • Gradient: A typical gradient starts with a low percentage of Mobile Phase B, which is gradually increased to elute the more hydrophobic long-chain and rare acyl-CoAs.

  • Mass Spectrometry:

    • Ionization: Employ positive electrospray ionization (ESI) mode.[5]

    • Detection: Use a triple quadrupole or high-resolution mass spectrometer.

    • Analysis Mode: For targeted quantification, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions. A common neutral loss of 507 Da is characteristic of acyl-CoAs.[5][9] For untargeted analysis, high-resolution full scan and data-dependent MS/MS can be used.

Visualization of Key Pathways and Workflows

Metabolic Hub of Acyl-CoA Esters

Acyl-CoA esters are central intermediates connecting various metabolic pathways, including fatty acid β-oxidation, the TCA cycle, and the synthesis of complex lipids. Rare acyl-CoAs, such as propionyl-CoA derived from branched-chain amino acid catabolism, can enter the TCA cycle via succinyl-CoA.[10]

cluster_Mitochondrion Mitochondrion Fatty Acids Fatty Acids Beta-Oxidation Beta-Oxidation Fatty Acids->Beta-Oxidation Acyl-CoA Synthetase Acetyl-CoA Acetyl-CoA Beta-Oxidation->Acetyl-CoA TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle BCAAs Branched-Chain Amino Acids Propionyl-CoA Propionyl-CoA (Rare Acyl-CoA) BCAAs->Propionyl-CoA Succinyl-CoA Succinyl-CoA Propionyl-CoA->Succinyl-CoA Succinyl-CoA->TCA Cycle Rare Acyl-CoA Rare Acyl-CoA PPARs PPARs (Transcription Factors) Rare Acyl-CoA->PPARs Activation Metabolic Enzymes Metabolic Enzymes Rare Acyl-CoA->Metabolic Enzymes Allosteric Regulation Gene Expression Gene Expression PPARs->Gene Expression Regulation Enzyme Activity Enzyme Activity Metabolic Enzymes->Enzyme Activity Modulation Sample Collection Sample Collection Extraction Extraction Sample Collection->Extraction LC-MS/MS Analysis LC-MS/MS Analysis Extraction->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing Statistical Analysis Statistical Analysis Data Processing->Statistical Analysis Biological Interpretation Biological Interpretation Statistical Analysis->Biological Interpretation

References

Validating the Biological Activity of Synthetic 2-Ethyl-2-hydroxybutanedioyl-CoA: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 10, 2025

Introduction

This guide provides a framework for validating the biological activity of the synthetic molecule, 2-Ethyl-2-hydroxybutanedioyl-CoA. As a novel synthetic compound, its direct biological functions and interactions are currently uncharacterized. Based on its structural similarity to key metabolic intermediates, this document outlines a series of proposed experiments to elucidate its potential role as a substrate or inhibitor in relevant metabolic pathways. The guide focuses on a comparative analysis against known, naturally occurring acyl-CoA derivatives within the ethylmalonyl-CoA pathway and the isoleucine degradation pathway. All experimental data presented are hypothetical and serve as a template for recording actual results.

Hypothetical Biological Context

Due to its ethyl and hydroxyl substitutions on a butanedioyl-CoA backbone, this compound is hypothesized to be a potential substrate or modulator for enzymes involved in branched-chain amino acid catabolism and alternative carbon assimilation pathways. Specifically, its structure suggests possible interactions with enzymes that process intermediates such as ethylmalonyl-CoA, methylmalonyl-CoA, and other acyl-CoA derivatives.

The ethylmalonyl-CoA pathway is a critical route for acetyl-CoA assimilation in many bacteria, converting it into key metabolites. The degradation of the amino acid isoleucine also involves a series of acyl-CoA intermediates. The experiments outlined below are designed to test the interaction of the synthetic compound with key enzymes from these pathways.

Comparative Data Presentation (Template)

The following tables are designed to structure the quantitative data obtained from the proposed experimental protocols. They allow for a direct comparison of the kinetic parameters of this compound with known enzyme substrates.

Table 1: Michaelis-Menten Kinetic Parameters for Crotonyl-CoA Carboxylase/Reductase (CCR)

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Crotonyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Propionyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 2: Michaelis-Menten Kinetic Parameters for Propionyl-CoA Carboxylase (PCC)

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Propionyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Acetyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Table 3: Michaelis-Menten Kinetic Parameters for Methylmalonyl-CoA Mutase (MCM)

SubstrateKm (µM)Vmax (µmol/min/mg)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
This compound Experimental DataExperimental DataExperimental DataExperimental Data
Methylmalonyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data
Ethylmalonyl-CoA (Alternative)Literature/Experimental DataLiterature/Experimental DataLiterature/Experimental DataLiterature/Experimental Data

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are based on established assays for similar enzymes and may require optimization for the specific synthetic compound.

Protocol 1: Crotonyl-CoA Carboxylase/Reductase (CCR) Activity Assay

This assay measures the reductive carboxylation of an enoyl-CoA substrate by monitoring the consumption of NADPH.

  • Reagents:

    • 100 mM Tris-HCl buffer (pH 7.8)

    • 10 mM MgCl₂

    • 50 mM NaHCO₃

    • 1 mM NADPH

    • Purified Crotonyl-CoA Carboxylase/Reductase (CCR) enzyme

    • Substrate stock solutions (10 mM): this compound, Crotonyl-CoA, Propionyl-CoA

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, and NaHCO₃ in a 96-well plate or cuvette.

    • Add varying concentrations of the substrate to be tested (from 0 to 500 µM).

    • Initiate the reaction by adding a fixed amount of CCR enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm (corresponding to NADPH oxidation) at a constant temperature (e.g., 30°C) using a spectrophotometer.

    • Record the initial reaction velocity (V₀) for each substrate concentration.

  • Data Analysis:

    • Plot the initial velocities against substrate concentrations and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Protocol 2: Propionyl-CoA Carboxylase (PCC) Activity Assay

This coupled enzyme assay measures the ATP-dependent carboxylation of a short-chain acyl-CoA.

  • Reagents:

    • 100 mM HEPES buffer (pH 8.0)

    • 5 mM ATP

    • 10 mM MgCl₂

    • 20 mM NaHCO₃

    • 0.2 mM NADH

    • 10 units/mL Malate Dehydrogenase (MDH)

    • 10 units/mL Citrate Synthase (CS)

    • Purified Propionyl-CoA Carboxylase (PCC) enzyme

    • Substrate stock solutions (10 mM): this compound, Propionyl-CoA, Acetyl-CoA

  • Procedure:

    • Combine HEPES buffer, ATP, MgCl₂, NaHCO₃, NADH, MDH, and CS in a reaction vessel.

    • Add varying concentrations of the acyl-CoA substrate.

    • Start the reaction by adding PCC.

    • Monitor the decrease in absorbance at 340 nm, which is proportional to the formation of oxaloacetate from the carboxylated product.

    • Calculate the initial reaction rates.

  • Data Analysis:

    • Determine Km and Vmax by fitting the initial rates versus substrate concentration to the Michaelis-Menten equation.

Protocol 3: Methylmalonyl-CoA Mutase (MCM) Activity Assay

This assay measures the isomerization of a methylmalonyl-CoA analog to a succinyl-CoA analog.

  • Reagents:

    • 50 mM Potassium Phosphate buffer (pH 7.4)

    • Adenosylcobalamin (coenzyme B12)

    • Purified Methylmalonyl-CoA Mutase (MCM) enzyme

    • Substrate stock solutions (10 mM): this compound, Methylmalonyl-CoA, Ethylmalonyl-CoA

  • Procedure:

    • Pre-incubate the MCM enzyme with adenosylcobalamin.

    • Add the substrate to the activated enzyme solution.

    • Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching agent (e.g., perchloric acid).

    • Analyze the reaction mixture using HPLC or LC-MS to separate and quantify the substrate and the product.

  • Data Analysis:

    • Calculate the rate of product formation at different substrate concentrations to determine the kinetic parameters.

Visualizations

The following diagrams illustrate the metabolic pathways and the proposed experimental workflow.

Ethylmalonyl_CoA_Pathway acetyl_coa 2x Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa hydroxybutyryl_coa 3-Hydroxybutyryl-CoA acetoacetyl_coa->hydroxybutyryl_coa crotonyl_coa Crotonyl-CoA hydroxybutyryl_coa->crotonyl_coa ethylmalonyl_coa Ethylmalonyl-CoA crotonyl_coa->ethylmalonyl_coa CCR methylsuccinyl_coa Methylsuccinyl-CoA ethylmalonyl_coa->methylsuccinyl_coa mesaconyl_coa Mesaconyl-CoA methylsuccinyl_coa->mesaconyl_coa methylmalyl_coa β-Methylmalyl-CoA mesaconyl_coa->methylmalyl_coa glyoxylate Glyoxylate methylmalyl_coa->glyoxylate propionyl_coa Propionyl-CoA methylmalyl_coa->propionyl_coa succinyl_coa Succinyl-CoA propionyl_coa->succinyl_coa PCC, MCM synthetic_compound 2-Ethyl-2-hydroxy- butanedioyl-CoA synthetic_compound->ethylmalonyl_coa Potential Interaction?

Caption: The Ethylmalonyl-CoA Pathway with the hypothetical entry point for the synthetic compound.

Isoleucine_Degradation isoleucine Isoleucine keto_acid α-Keto-β-methylvalerate isoleucine->keto_acid methylbutyryl_coa α-Methylbutyryl-CoA keto_acid->methylbutyryl_coa tiglyl_coa Tiglyl-CoA methylbutyryl_coa->tiglyl_coa methylhydroxybutyryl_coa 2-Methyl-3-hydroxybutyryl-CoA tiglyl_coa->methylhydroxybutyryl_coa methylacetoacetyl_coa 2-Methylacetoacetyl-CoA methylhydroxybutyryl_coa->methylacetoacetyl_coa acetyl_coa Acetyl-CoA methylacetoacetyl_coa->acetyl_coa propionyl_coa Propionyl-CoA methylacetoacetyl_coa->propionyl_coa methylmalonyl_coa (S)-Methylmalonyl-CoA propionyl_coa->methylmalonyl_coa PCC succinyl_coa Succinyl-CoA methylmalonyl_coa->succinyl_coa MCM synthetic_compound 2-Ethyl-2-hydroxy- butanedioyl-CoA synthetic_compound->methylmalonyl_coa Potential Interaction?

Caption: Isoleucine degradation pathway highlighting key acyl-CoA intermediates for comparison.

Experimental_Workflow cluster_prep Preparation cluster_assay Enzyme Assays cluster_analysis Data Analysis synthesis Synthesize Compound ccr_assay CCR Activity Assay synthesis->ccr_assay pcc_assay PCC Activity Assay synthesis->pcc_assay mcm_assay MCM Activity Assay synthesis->mcm_assay purification Purify Enzymes purification->ccr_assay purification->pcc_assay purification->mcm_assay reagents Prepare Reagents reagents->ccr_assay reagents->pcc_assay reagents->mcm_assay kinetics Determine Kinetic Parameters (Km, Vmax) ccr_assay->kinetics pcc_assay->kinetics mcm_assay->kinetics comparison Compare with Alternatives kinetics->comparison conclusion Draw Conclusions comparison->conclusion

Caption: Proposed workflow for the validation of the synthetic compound's biological activity.

A Comparative Analysis of the Potential Enzymatic Interactions of 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the enzymatic kinetics of 2-Ethyl-2-hydroxybutanedioyl-CoA is not currently available in published literature. This guide provides a predictive analysis based on the known interactions of structurally analogous compounds with various enzymes. The information presented herein is intended to serve as a foundational resource to inform future experimental design and hypothesis generation.

Introduction

This compound is a succinyl-CoA derivative characterized by the presence of both an ethyl and a hydroxyl group at the alpha-carbon position. Its structural similarity to key metabolic intermediates, such as succinyl-CoA, methylmalonyl-CoA, and ethylmalonyl-CoA, suggests that it may interact with a range of enzymes involved in central carbon metabolism and fatty acid oxidation. This guide explores the potential enzymatic targets of this compound by comparing the known kinetic data of enzymes that process structurally related substrates and inhibitors. Understanding these potential interactions is crucial for elucidating its metabolic fate and pharmacological effects.

Potential Enzymatic Targets and Comparative Kinetics

Based on its chemical structure, this compound could potentially interact with enzymes that recognize and process substituted dicarboxylic acid CoA esters. The following sections detail the kinetics of enzymes acting on analogous compounds.

Methylmalonyl-CoA Mutase

Methylmalonyl-CoA mutase (MCM) is a key enzyme in the catabolism of odd-chain fatty acids and certain amino acids, catalyzing the reversible isomerization of methylmalonyl-CoA to succinyl-CoA. Given that this compound is a substituted succinyl-CoA, it could act as a substrate or inhibitor of MCM.

Studies on human methylmalonyl-CoA mutase have shown that it can be inhibited by various CoA esters. Ethylmalonyl-CoA, a structural analog of the target compound, acts as both an alternate substrate and a mixed inhibitor with respect to methylmalonyl-CoA[1][2]. This suggests that this compound might also exhibit mixed-type inhibition, binding to both the free enzyme and the enzyme-substrate complex.

Table 1: Comparative Inhibition of Human Methylmalonyl-CoA Mutase by Succinyl-CoA Analogs

Inhibitor/Alternate SubstrateInhibition TypeK_i1 (mM)K_i2 (mM)Notes
Ethylmalonyl-CoAMixed--Also acts as an alternate substrate, metabolized to methylsuccinyl-CoA.[1][2]
Cyclopropylcarbonyl-CoA carboxylateMixed0.26 ± 0.07-Binds to both free enzyme and enzyme-substrate complex with different affinities.[1]
Methylenecyclopropylacetyl-CoAMixed0.47 ± 0.122 ± 0.34The causative agent of Jamaican "vomiting sickness".[1]
Itaconyl-CoA---Inhibits methylmalonyl-CoA mutase activity.[3][4]
Malyl-CoA---A potent inhibitor of methylmalonyl-CoA mutase.[4]

K_i1 represents the inhibition constant for binding to the free enzyme, and K_i2 for binding to the enzyme-substrate complex.

Succinyl-CoA Synthetase

Succinyl-CoA synthetase (SCS), also known as succinate-CoA ligase, catalyzes the reversible conversion of succinyl-CoA to succinate (B1194679), coupled with the phosphorylation of a nucleoside diphosphate. The enzyme is known to have a broad substrate specificity for the non-CoA substrate.

Research on succinyl-CoA synthetase from Advenella mimigardefordensis has demonstrated its ability to activate succinate analogs like 3-sulfinopropionate and itaconate to their corresponding CoA-thioesters[5][6]. This promiscuity suggests that this compound, if de-esterified, could potentially serve as a substrate for the reverse reaction.

Table 2: Kinetic Parameters of Succinyl-CoA Synthetase from A. mimigardefordensis with Different Substrates

SubstrateV_max (μmol min⁻¹ mg⁻¹)K_m (mM)
Succinate9.85 ± 0.140.143 ± 0.001
3-Sulfinopropionate0.12 ± 0.010.818 ± 0.046
Itaconate1.54 ± 0.150.448 ± 0.093

Data from Schürmann et al. (2011)[5][6]

2-Hydroxyacyl-CoA Lyase

2-Hydroxyacyl-CoA lyase (HACL) is a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme involved in the alpha-oxidation of fatty acids. It catalyzes the cleavage of a C-C bond in 2-hydroxyacyl-CoA molecules. The presence of a 2-hydroxy group in this compound makes HACL a potential interacting partner.

Actinobacterial 2-hydroxyacyl-CoA lyase catalyzes the reversible cleavage of 2-hydroxyisobutyryl-CoA to formyl-CoA and acetone[7][8]. The enzyme's active site accommodates short-chain 2-hydroxyacyl-CoAs. The ethyl and carboxyl groups at the alpha-position of this compound would likely influence its binding and catalysis by HACL.

Crotonyl-CoA Carboxylase/Reductase

Crotonyl-CoA carboxylase/reductase (Ccr) is a key enzyme in the ethylmalonyl-CoA pathway, which catalyzes the reductive carboxylation of crotonyl-CoA to (2S)-ethylmalonyl-CoA[9][10][11][12]. This enzyme is adept at handling ethyl-substituted CoA esters. While the reaction it catalyzes is distinct from what might be expected for this compound, its active site is tailored for ethyl-containing substrates, suggesting a potential for binding.

Experimental Protocols

To empirically determine the effects of this compound on enzyme kinetics, the following experimental approaches, adapted from the cited literature, are recommended.

Enzyme Inhibition Assays (e.g., for Methylmalonyl-CoA Mutase)
  • Enzyme and Substrate Preparation: Recombinantly express and purify the target enzyme (e.g., human MCM). Prepare stock solutions of the substrate (e.g., methylmalonyl-CoA) and the test compound (this compound).

  • Assay Conditions: The reaction mixture should contain a suitable buffer, the enzyme, and varying concentrations of the substrate.

  • Inhibition Studies: To determine the mode of inhibition, perform the assay with varying concentrations of both the substrate and this compound.

  • Data Analysis: Measure the initial reaction velocities. Plot the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constants (K_i).

Substrate Specificity Assays (e.g., for Succinyl-CoA Synthetase)
  • Enzyme and Substrate Preparation: Purify the enzyme of interest. Synthesize and purify 2-Ethyl-2-hydroxybutanedioate (the de-esterified form of the target compound).

  • Coupled Enzyme Assay: A common method to measure SCS activity is to couple the production of ATP or GTP to the reduction of NAD⁺ or NADP⁺ via other enzymes (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).

  • Kinetic Measurements: Vary the concentration of 2-Ethyl-2-hydroxybutanedioate while keeping the concentrations of other substrates (CoA, ATP/GTP) saturating.

  • Data Analysis: Determine the Michaelis-Menten kinetic parameters (K_m and V_max) by fitting the initial velocity data to the Michaelis-Menten equation.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic context of the potential enzyme targets and a general workflow for assessing enzyme inhibition.

Metabolic_Pathway_Context cluster_Fatty_Acid_Catabolism Odd-chain Fatty Acid & Amino Acid Catabolism cluster_TCA_Cycle TCA Cycle cluster_Ethylmalonyl_CoA_Pathway Ethylmalonyl-CoA Pathway Propionyl-CoA Propionyl-CoA Methylmalonyl-CoA Methylmalonyl-CoA Propionyl-CoA->Methylmalonyl-CoA Propionyl-CoA Carboxylase Succinyl-CoA Succinyl-CoA Methylmalonyl-CoA->Succinyl-CoA Methylmalonyl-CoA Mutase (MCM) Succinate Succinate Succinyl-CoA->Succinate Succinyl-CoA Synthetase (SCS) Crotonyl-CoA Crotonyl-CoA Ethylmalonyl-CoA Ethylmalonyl-CoA Crotonyl-CoA->Ethylmalonyl-CoA Crotonyl-CoA Carboxylase/Reductase (Ccr) This compound This compound Methylmalonyl-CoA Mutase (MCM) Methylmalonyl-CoA Mutase (MCM) This compound->Methylmalonyl-CoA Mutase (MCM) Potential Inhibition Succinyl-CoA Synthetase (SCS) Succinyl-CoA Synthetase (SCS) This compound->Succinyl-CoA Synthetase (SCS) Potential Substrate (as de-ester) Crotonyl-CoA\nCarboxylase/Reductase (Ccr) Crotonyl-CoA Carboxylase/Reductase (Ccr) This compound->Crotonyl-CoA\nCarboxylase/Reductase (Ccr) Potential Interaction

Caption: Potential interactions of this compound in metabolic pathways.

Enzyme_Inhibition_Workflow cluster_Preparation Preparation cluster_Assay Enzyme Assay cluster_Analysis Data Analysis Purify_Enzyme Purify Target Enzyme Setup_Reaction Set up reaction mixtures with varying [Substrate] and [Inhibitor] Purify_Enzyme->Setup_Reaction Synthesize_Inhibitor Synthesize this compound Synthesize_Inhibitor->Setup_Reaction Prepare_Substrate Prepare Substrate Solution Prepare_Substrate->Setup_Reaction Measure_Velocity Measure initial reaction velocities Setup_Reaction->Measure_Velocity Plot_Data Generate Lineweaver-Burk or Dixon plots Measure_Velocity->Plot_Data Determine_Parameters Determine Ki and mode of inhibition Plot_Data->Determine_Parameters

Caption: General experimental workflow for determining enzyme inhibition kinetics.

Conclusion

While direct experimental evidence is lacking, the structural characteristics of this compound strongly suggest it as a candidate for interaction with several key metabolic enzymes. Based on the behavior of analogous compounds, it is plausible that it could act as an inhibitor, particularly of methylmalonyl-CoA mutase, or as a substrate for enzymes with broader specificity like succinyl-CoA synthetase. The provided comparative data and experimental protocols offer a strategic starting point for researchers to investigate the biochemical properties of this compound. Empirical validation of these predictions will be essential to fully understand its physiological and potential pharmacological roles.

References

Safety Operating Guide

Prudent Disposal of 2-Ethyl-2-hydroxybutanedioyl-CoA: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The available safety information for analogous compounds, like Acetyl-CoA sodium salt, indicates potential for specific target organ toxicity with single exposure (STOT SE 1)[1][2]. Other sources suggest that while not classified as hazardous under the Globally Harmonized System (GHS), toxicological properties have not been fully investigated, and it may cause irritation to the mucous membranes and upper respiratory tract[3][4]. Given this information, a conservative approach, treating the compound as potentially hazardous, is essential.

Immediate Safety and Handling Precautions

Before beginning any procedure that involves 2-Ethyl-2-hydroxybutanedioyl-CoA, ensure that all personnel are familiar with the following safety measures:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles with side shields, chemical-resistant gloves, and a lab coat[5].

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols[5].

  • Spill Response: In case of a spill, avoid generating dust. Absorb liquid spills with an inert material and decontaminate the area. For solid spills, carefully collect the material and place it in a sealed container for disposal[5].

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek medical attention.

    • Skin Contact: Wash the affected area thoroughly with soap and water. Remove contaminated clothing.

    • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.

    • Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to manage it as hazardous chemical waste. Do not dispose of this compound down the drain or in regular trash.

  • Waste Minimization: As a best practice, only prepare the amount of this compound solution needed for your experiment to minimize waste[6][7].

  • Waste Segregation:

    • Collect all waste containing this compound, including unused solutions, contaminated consumables (e.g., pipette tips, tubes), and spill cleanup materials, in a dedicated and clearly labeled hazardous waste container[6][8].

    • The container should be made of a material compatible with the waste. Plastic is often preferred for laboratory waste[6].

    • Do not mix this waste with other incompatible waste streams. Check the SDS for any solvents or other chemicals used in your procedure for incompatibilities[8].

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the concentration and the date the waste was first added to the container.

    • Affix any required hazard pictograms as per your institution's and local regulations.

  • Storage:

    • Store the sealed waste container in a designated satellite accumulation area that is at or near the point of generation[6].

    • Ensure the storage area is secure and away from general laboratory traffic.

  • Disposal:

    • Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[6][9].

    • Follow all institutional and local regulations for the disposal of chemical waste. Most chemical reagents are sent for thermal incineration at an approved hazardous waste treatment facility[6].

Quantitative Data Summary

While no specific quantitative data for this compound is available, the table below summarizes the hazard classifications found for a related compound, Acetyl-CoA sodium salt, which should be considered as a conservative guide.

Hazard ClassificationCodeDescriptionSource
Specific target organ toxicity — single exposureSTOT SE 1Causes damage to organs[1][2]

Experimental Workflow & Disposal Decision Pathway

The following diagrams illustrate a typical experimental workflow involving an acyl-CoA compound and the subsequent decision-making process for its proper disposal.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_waste Waste Generation cluster_disposal Disposal reagent This compound (Solid or Stock Solution) working_solution Prepare Working Solution reagent->working_solution assay Perform Biochemical Assay working_solution->assay data_acq Data Acquisition assay->data_acq unused_solution Unused Working Solution assay->unused_solution consumables Contaminated Consumables (Pipette tips, tubes, plates) assay->consumables waste_container Hazardous Waste Container unused_solution->waste_container consumables->waste_container

Caption: Experimental workflow from reagent preparation to waste generation.

disposal_decision_pathway start Waste Generated Containing This compound is_hazardous Is the compound listed as non-hazardous by EHS? start->is_hazardous treat_as_hazardous Treat as Potentially Hazardous (Conservative Approach) is_hazardous->treat_as_hazardous No / Unknown collect_waste Collect in a Labeled, Sealed Hazardous Waste Container is_hazardous->collect_waste Yes, but institutional policy requires it treat_as_hazardous->collect_waste store_waste Store in Satellite Accumulation Area collect_waste->store_waste ehs_pickup Arrange for EHS Pickup store_waste->ehs_pickup end Proper Disposal Complete ehs_pickup->end

Caption: Decision pathway for the disposal of this compound.

References

Essential Safety and Operational Guide for 2-Ethyl-2-hydroxybutanedioyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A specific Safety Data Sheet (SDS) for 2-Ethyl-2-hydroxybutanedioyl-CoA is not publicly available. This guide is based on safety protocols for structurally similar compounds, including Coenzyme A (CoA) esters and substituted dicarboxylic acids like DL-Malic Acid.[1] This compound should be handled with caution as a potentially hazardous substance, adhering to all institutional safety protocols.

This document provides essential safety, handling, and disposal information for researchers, scientists, and drug development professionals. Strict adherence to these procedures is critical for ensuring a safe laboratory environment.

Immediate Safety Protocols: Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to minimize exposure through inhalation, skin, or eye contact.[2] The primary hazards are anticipated to be skin and eye irritation, similar to parent compounds.[1][3]

Summary of Recommended Personal Protective Equipment

Protection Type Recommended Equipment Specification/Standard Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or safety glasses with side shields.[4][5] ANSI Z87.1 / EN 166 Essential for protecting eyes from potential splashes. For operations with a high splash risk, a face shield should also be worn.[4][5]
Skin and Body Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[2][4] ASTM F739 Inspect gloves for degradation before use. Remove and dispose of contaminated gloves immediately, followed by thorough hand washing.[2]
Laboratory coat.[2] N/A A fully fastened lab coat provides a barrier against accidental spills and contamination.[2]
Respiratory Protection NIOSH/MSHA-approved respirator.[3][4] NIOSH/MSHA approved Recommended if handling the compound as a fine powder that may become airborne or when working in poorly ventilated areas.[3][4]

| Foot Protection | Closed-toe shoes.[2] | N/A | Protects feet from spills and falling objects.[2] |

Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling is vital for safety. All operations should be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][4]

1. Preparation and Engineering Controls:

  • Work Area: Conduct all manipulations of the compound within a certified chemical fume hood to control potential vapors or aerosols.[2][4]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[4]

  • Workspace Preparation: Cover the work surface with absorbent, disposable bench paper.[4]

  • Spill Kit: Have a spill cleanup kit appropriate for chemical spills readily available.

2. Weighing and Dispensing (if solid):

  • Minimize Dust: Handle the compound as a fine powder carefully to minimize dust generation. Use a micro-spatula for transfers.[4]

  • Weighing: Weigh the compound in a tared, sealed container, preferably within a balance enclosure or draft shield.[4]

3. Dissolving and Reactions:

  • Container Management: Keep all containers tightly closed when not in use.[2][5]

  • Solution Preparation: Add solids to the solvent slowly to prevent splashing.[4]

  • Heating: If heating is required, use a controlled heating source (e.g., heating mantle) and appropriate glassware to prevent the release of vapors.[4]

4. Post-Handling and Cleanup:

  • Decontamination: Thoroughly clean the work area and any equipment used with an appropriate solvent, followed by soap and water.[4]

  • Hygiene: Wash hands thoroughly with soap and water after handling is complete, even if gloves were worn.[4][6]

  • PPE Removal: Remove and properly dispose of contaminated PPE, such as gloves.[2]

Disposal Plan

Proper disposal of chemical waste is critical to ensure environmental safety and regulatory compliance.[2][4]

Waste Segregation and Disposal

Waste Type Disposal Procedure
Unused/Expired Compound Dispose of as hazardous chemical waste. Collect in a dedicated, clearly labeled, and sealed container. Follow all local, state, and federal regulations.[4][7]
Contaminated Labware (Gloves, bench paper, pipette tips) Place in a designated hazardous waste container, separate from regular trash.[4]

| Aqueous Waste | Collect in a labeled hazardous waste container. Depending on local regulations, acidic waste may require neutralization before disposal. To neutralize, slowly add a weak base like sodium bicarbonate in a fume hood, monitoring for any reaction such as gas evolution.[4] |

PPE Selection Workflow

The following diagram illustrates the logical process for selecting appropriate PPE when handling this compound.

PPE_Workflow start Start: Assess Task assess_hazard Hazard Assessment (Based on similar compounds: Skin/Eye Irritant) start->assess_hazard ppe_base Standard PPE: - Lab Coat - Nitrile Gloves - Closed-toe Shoes assess_hazard->ppe_base is_splash_risk Risk of Splash? is_aerosol_risk Risk of Aerosol/Dust? is_splash_risk->is_aerosol_risk No ppe_goggles Add: Chemical Goggles is_splash_risk->ppe_goggles Yes ppe_respirator Work in Fume Hood or Add Respirator is_aerosol_risk->ppe_respirator Yes end Proceed with Task is_aerosol_risk->end No ppe_base->is_splash_risk ppe_goggles->is_aerosol_risk ppe_face_shield Add: Face Shield ppe_goggles->ppe_face_shield High Risk ppe_face_shield->is_aerosol_risk ppe_respirator->end

Caption: PPE selection workflow for handling this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.